molecular formula C10H15NO B2994473 2-Pyridinemethanol, 3-(2-methylpropyl)- CAS No. 780800-88-6

2-Pyridinemethanol, 3-(2-methylpropyl)-

Cat. No.: B2994473
CAS No.: 780800-88-6
M. Wt: 165.236
InChI Key: FKWWWWWOUBNXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinemethanol, 3-(2-methylpropyl)- is a useful research compound. Its molecular formula is C10H15NO and its molecular weight is 165.236. The purity is usually 95%.
BenchChem offers high-quality 2-Pyridinemethanol, 3-(2-methylpropyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinemethanol, 3-(2-methylpropyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(2-methylpropyl)pyridin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(2)6-9-4-3-5-11-10(9)7-12/h3-5,8,12H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWWWWWOUBNXMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(N=CC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

780800-88-6
Record name [3-(2-methylpropyl)pyridin-2-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Whitepaper: Scalable Synthesis of 3-Alkyl-2-Pyridinemethanols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-alkyl-2-pyridinemethanol scaffold is a privileged substructure in medicinal chemistry, serving as the pharmacophore anchor for the "prazole" class of proton pump inhibitors (PPIs), including Rabeprazole , Lansoprazole , and Pantoprazole .

While simple reduction of pyridine esters is feasible for small-scale work, it fails to address the regiochemical complexity required for multi-substituted systems. This guide prioritizes the Boekelheide Rearrangement as the industrial standard for synthesizing this scaffold from 2,3-dialkylpyridines. This pathway offers superior atom economy and scalability compared to Directed Ortho Metalation (DOM) or radical alkylation strategies.

Retrosynthetic Analysis & Strategic Considerations

The synthesis of 3-alkyl-2-pyridinemethanol (Target 1 ) presents a classic regioselectivity challenge. We must differentiate between the C2 and C3 positions.

Strategic Comparison
MethodologyPrimary MechanismScalabilityRegiocontrolKey Limitation
Boekelheide Rearrangement [3,3]-Sigmatropic ShiftHigh (MT to Tons)Excellent (Kinetic control)Requires handling energetic N-oxides.
Directed Ortho Metalation Lithiation/Electrophile trapLow to MidGood (Requires directing group)Cryogenic conditions (-78°C); difficult to scale.
Minisci Reaction Radical AlkylationLowPoor (Mixture of isomers)Low yields; difficult purification.
Ester Reduction Hydride ReductionMidN/A (Precursor dependent)Requires pre-functionalized 2,3-disubstituted precursors.

Decision Matrix: For the synthesis of 3-alkyl-2-pyridinemethanols, the Boekelheide Rearrangement is the dominant strategy. It leverages the inherent acidity difference between


-methyl (C2) and 

-methyl (C3) protons in pyridine

-oxides, ensuring exclusive functionalization of the C2 position.

The Industrial Standard: Boekelheide Rearrangement Sequence

Mechanistic Logic

The reaction proceeds via the conversion of a 2,3-dialkylpyridine to its


-oxide. Upon treatment with an anhydride (typically acetic anhydride), the 

-oxide oxygen is acylated.[1] The crucial step is the deprotonation of the C2-methyl group.
  • Why C2? The protons at C2 are

    
     to the cationic nitrogen, significantly increasing their acidity (
    
    
    
    ) compared to the C3-methyl protons.
  • The Shift: Deprotonation forms an anhydrobase which undergoes a concerted [3,3]-sigmatropic rearrangement, breaking the weak N-O bond and forming a strong C-O bond at the benzylic position.

Visualization: Reaction Pathway

The following diagram illustrates the regioselective functionalization of 2,3-Lutidine to 3-methyl-2-pyridinemethanol.

Boekelheide_Mechanism Start 2,3-Lutidine (Starting Material) NOxide N-Oxide Intermediate Start->NOxide Oxidation (H2O2/AcOH) AcylSalt N-Acetoxy Cationic Salt NOxide->AcylSalt Acylation (Ac2O, 0°C) Anhydrobase Anhydrobase (Transient) AcylSalt->Anhydrobase -H+ (C2-Methyl) Rate Limiting Rearranged 2-Acetoxymethyl Derivative Anhydrobase->Rearranged [3,3]-Sigmatropic Rearrangement (Reflux) Product 3-Alkyl-2-Pyridinemethanol (Target Alcohol) Rearranged->Product Hydrolysis (NaOH/MeOH)

Caption: The regioselective Boekelheide rearrangement pathway. Note the exclusive activation of the C2-methyl group driven by alpha-proton acidity.

Detailed Experimental Protocol

Target Molecule: 3-Methyl-2-pyridinemethanol (Precursor for Rabeprazole) Scale: Pilot (100 g basis)

Step 1: N-Oxidation of 2,3-Lutidine
  • Reagents: 2,3-Lutidine (1.0 eq), 30%

    
     (1.2 eq), Glacial Acetic Acid (Solvent).
    
  • Apparatus: 1L Jacketed Reactor with overhead stirring and reflux condenser.

Procedure:

  • Charge 2,3-Lutidine (107 g) and Glacial Acetic Acid (300 mL) to the reactor.

  • Heat the mixture to 50°C.

  • Critical Control: Add

    
     dropwise over 2 hours. Exothermic reaction. Maintain internal temperature 
    
    
    
    .
  • After addition, raise temperature to 90°C and stir for 6 hours.

  • Workup: Quench excess peroxide with

    
    . Concentrate under reduced pressure to remove acetic acid. Neutralize with saturated 
    
    
    
    and extract with Dichloromethane (DCM).
  • Yield: Expect ~95% of 2,3-Lutidine

    
    -oxide (Solid).
    
Step 2: The Rearrangement (Acylation)
  • Reagents: 2,3-Lutidine

    
    -oxide (from Step 1), Acetic Anhydride (
    
    
    
    , 3.0 eq).
  • Safety Note:

    
     is corrosive and flammable.[2]
    

Procedure:

  • Add 2,3-Lutidine

    
    -oxide (123 g) to the reactor.
    
  • Add Acetic Anhydride (300 mL) slowly at room temperature.

  • Ramp: Heat slowly to reflux (approx. 140°C).

    • Observation: The reaction color will darken. The rearrangement is thermally driven.

  • Maintain reflux for 2–4 hours. Monitor by TLC/HPLC for disappearance of

    
    -oxide.
    
  • Distillation: Distill off excess Acetic Anhydride and formed Acetic Acid under vacuum.

  • Result: Crude dark oil containing 2-acetoxymethyl-3-methylpyridine.

Step 3: Hydrolysis to Alcohol
  • Reagents: Crude Acetate, 20% NaOH (aq).

Procedure:

  • Dissolve the crude oil in Methanol (200 mL).

  • Add 20% NaOH solution (200 mL) at 20–25°C.

  • Stir for 2 hours (Saponification).

  • Extraction: Remove Methanol under vacuum. Extract aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organic layer over

    
    . Concentrate. Recrystallize from Isopropyl Ether/Hexane if necessary, or distill under high vacuum.
    
  • Final Yield: ~70–80% overall from 2,3-Lutidine.

Process Safety & Troubleshooting

Critical Process Parameters (CPPs)
ParameterSpecificationScientific Rationale
Oxidation Temp

during addition
Prevents thermal runaway of peroxide decomposition.
Ac2O Stoichiometry

equivalents
Excess anhydride drives the equilibrium forward and acts as solvent.
Reflux Time 2–4 HoursInsufficient time leads to incomplete rearrangement; excessive time causes polymerization (tar formation).
Quenching Peroxide TestEnsure all oxidants are destroyed before organic solvent extraction to prevent explosion hazards.
Troubleshooting Guide
  • Issue: Low Yield in Rearrangement Step.

    • Cause: Residual water in the

      
      -oxide.
      
    • Fix: The

      
      -oxide must be strictly anhydrous. Water hydrolyzes acetic anhydride to acetic acid, which cannot effect the rearrangement. Azeotrope the 
      
      
      
      -oxide with toluene before adding
      
      
      .
  • Issue: Formation of 2-pyridone byproduct.

    • Cause: Over-oxidation or presence of metal impurities.

    • Fix: Use high-purity reagents and ensure inert atmosphere (

      
      ) during the high-temperature rearrangement step.
      
  • Issue: Difficulty Separating Product from Tar.

    • Fix: The rearrangement often produces dark tars. Acid-base extraction is effective: Dissolve crude in dilute HCl (product goes into water), wash with ether (removes non-basic tars), then basify aqueous layer and extract product.

References

  • Boekelheide, V., & Linn, W. J. (1954). Rearrangements of N-Oxides.[1] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society, 76(5), 1286–1291.[1] Link

  • Kohl, B., et al. (1992). [H+,K+]-ATPase Inhibiting 2-[(2-Pyridylmethyl)sulfinyl]benzimidazoles. 4. Selection of Pantoprazole.[3] Journal of Medicinal Chemistry, 35(6), 1049–1057. Link

  • Fontenas, C., et al. (1995). The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent. Synthetic Communications, 25(5), 629–633.[1] Link

  • World Intellectual Property Organization. (2014). Process for the preparation of Rabeprazole.[4] WO2014091450A1. Link

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Isobutyl-2-Pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their presence in a wide array of therapeutic agents.[1] The introduction of various substituents to the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, which in turn can significantly influence its pharmacokinetic and pharmacodynamic behavior.[2] 3-isobutyl-2-pyridinemethanol is a pyridine derivative with potential applications in drug discovery, yet it remains a relatively unexplored compound. This technical guide aims to provide a detailed projection of its key physicochemical characteristics, a proposed synthetic strategy, and a comprehensive analytical workflow for its characterization. By examining the properties of related molecules, we can construct a reliable profile of this compound, offering a solid foundation for future research and development.

Predicted Physicochemical Properties

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems.[3] In the absence of direct experimental data for 3-isobutyl-2-pyridinemethanol, we can infer its properties by examining structurally related compounds, namely 2-isobutylpyridine and 3-pyridinemethanol.

Property2-Isobutylpyridine3-PyridinemethanolPredicted: 3-Isobutyl-2-pyridinemethanol
Molecular Formula C9H13NC6H7NOC10H15NO
Molecular Weight 135.21 g/mol [4]109.13 g/mol [5]165.23 g/mol
Boiling Point 110-111 °C at 55 mmHg[4]Not availablePredicted to be higher than analogues due to increased molecular weight and hydrogen bonding capability.
Solubility Insoluble in water, soluble in ethanol[4]Highly hygroscopic liquid[5]Predicted to have low to moderate water solubility and good solubility in polar organic solvents.
logP (o/w) 2.5 (Computed)[4]Not availablePredicted to be in the range of 1.5 - 2.5, indicating moderate lipophilicity.
pKa (of conjugate acid) ~5.2 (typical for pyridines)[6]Not availablePredicted to be in the range of 4.5 - 5.5.

The isobutyl group at the 3-position is expected to increase the lipophilicity of the molecule compared to 3-pyridinemethanol. The presence of the hydroxyl group will impart some degree of water solubility and the ability to act as a hydrogen bond donor and acceptor. The pyridine nitrogen atom provides a basic center.[6]

Proposed Synthesis

A plausible synthetic route to 3-isobutyl-2-pyridinemethanol can be designed based on established methods for the functionalization of pyridine rings. One common approach involves the reduction of a corresponding carbonyl compound, such as an aldehyde or an ester.[7]

A logical two-step synthesis is proposed:

  • Oxidation of 3-isobutyl-2-methylpyridine: The commercially available 3-isobutyl-2-methylpyridine can be oxidized to 3-isobutyl-2-pyridinecarboxaldehyde.

  • Reduction of the Aldehyde: The resulting aldehyde can then be selectively reduced to the corresponding alcohol, 3-isobutyl-2-pyridinemethanol.

Synthetic_Pathway Start 3-Isobutyl-2-methylpyridine Intermediate 3-Isobutyl-2-pyridinecarboxaldehyde Start->Intermediate Oxidation (e.g., SeO2) Product 3-Isobutyl-2-pyridinemethanol Intermediate->Product Reduction (e.g., NaBH4)

Caption: Proposed two-step synthesis of 3-isobutyl-2-pyridinemethanol.

Experimental Protocol: Synthesis of 3-Isobutyl-2-pyridinemethanol

Step 1: Synthesis of 3-Isobutyl-2-pyridinecarboxaldehyde

  • To a solution of 3-isobutyl-2-methylpyridine in a suitable solvent (e.g., dioxane/water), add selenium dioxide (SeO2).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove selenium metal.

  • Extract the product with an appropriate organic solvent and purify by column chromatography.

Step 2: Synthesis of 3-Isobutyl-2-pyridinemethanol

  • Dissolve the 3-isobutyl-2-pyridinecarboxaldehyde in a suitable solvent (e.g., methanol or ethanol).

  • Cool the solution in an ice bath and add sodium borohydride (NaBH4) portion-wise.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.

Analytical and Spectroscopic Characterization

A comprehensive characterization of the synthesized 3-isobutyl-2-pyridinemethanol would involve a suite of analytical techniques to confirm its identity, purity, and structure.[8][9]

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_elemental Elemental Analysis Synthesis Synthesized Product NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) Synthesis->NMR MS Mass Spectrometry (EI-MS or ESI-MS) Synthesis->MS IR Infrared Spectroscopy Synthesis->IR GC_HPLC GC-MS / HPLC (Purity Assessment) Synthesis->GC_HPLC Elemental Elemental Analysis (CHN) Synthesis->Elemental

Caption: Comprehensive analytical workflow for the characterization of 3-isobutyl-2-pyridinemethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the methanol group, and the protons of the isobutyl group (a doublet for the methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons).

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons of the pyridine ring, the hydroxymethyl carbon, and the carbons of the isobutyl group.

Mass Spectrometry (MS)

Mass spectrometry will be crucial for determining the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 3-isobutyl-2-pyridinemethanol (165.23 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxyl group and cleavage of the isobutyl side chain.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorptions include a broad O-H stretch from the alcohol group (around 3300 cm⁻¹), C-H stretches from the alkyl and aromatic groups (around 2850-3100 cm⁻¹), and C=C and C=N stretching vibrations from the pyridine ring (in the 1400-1600 cm⁻¹ region).

Chromatographic and Elemental Analysis
  • Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC): These techniques will be employed to assess the purity of the synthesized compound.

  • Elemental Analysis: Combustion analysis will determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the molecular formula C10H15NO.

Conclusion

While experimental data for 3-isobutyl-2-pyridinemethanol is currently limited, a comprehensive understanding of its physicochemical properties and a clear path to its synthesis and characterization can be established through the careful analysis of analogous compounds and the application of fundamental chemical principles. This technical guide provides a solid framework for researchers and drug development professionals to approach the synthesis and evaluation of this novel pyridine derivative, paving the way for the exploration of its potential applications in medicinal chemistry and beyond.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol)
  • PubMed. (2003). Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. PubMed.
  • Wiley Online Library. (2021).
  • PubMed. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed.
  • National Institutes of Health. (2023).
  • Google Patents. (n.d.). A kind of synthetic method of 2 pyridinemethanol.
  • Wikipedia. (n.d.). Pyridine.
  • Taylor & Francis Online. (2022).
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • MDPI. (2025). Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirsheld Surface Analysis.
  • STM Journals. (2024).
  • National Genomics Data Center. (n.d.).
  • National Institute of Standards and Technology. (n.d.).
  • National Institute of Standards and Technology. (2022).
  • National Institutes of Health. (2022).
  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines Explained.
  • Google Patents. (n.d.).
  • ResearchGate. (2022).
  • Atmiya University. (n.d.).
  • The Good Scents Company. (n.d.). 3-isobutyl pyridine, 14159-61-6.
  • SpringerLink. (2025).
  • Royal Society of Chemistry. (n.d.).
  • National Institutes of Health. (n.d.). 2-Isobutylpyridine. PubChem.
  • National Institutes of Health. (n.d.). 3-Pyridinemethanol. PubChem.

Sources

Spectroscopic Characterization of Novel Pyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridine Pharmacophore

In modern medicinal chemistry, the pyridine ring is not merely a structural scaffold; it is a functional electronic switch. Found in blockbuster drugs ranging from proton pump inhibitors (Esomeprazole) to antihistamines (Loratadine), the pyridine moiety’s ability to modulate lipophilicity, solubility, and hydrogen bonding makes it indispensable.

However, characterizing novel pyridine derivatives presents unique challenges. The nitrogen atom's electronegativity and lone pair induce significant polarization, creating distinct spectroscopic signatures that vary wildly with solvent environment, pH, and substitution patterns.

This guide provides a rigorous, self-validating framework for the spectroscopic elucidation of novel pyridine compounds, moving beyond basic assignment to structural proof.

Structural Dynamics & Electronic Environment

Before interpreting spectra, one must understand the electronic causality:

  • Inductive Effect (-I): The electronegative nitrogen pulls electron density from the ring, making positions C2/C6 and C4 electron-deficient (deshielded).

  • Resonance Effect (+R): If an electron-donating group (e.g., -NH2, -OMe) is present, the nitrogen atom can act as an electron sink, stabilizing specific tautomers.

  • Lone Pair Dynamics: The

    
     lone pair is orthogonal to the 
    
    
    
    -system, making it highly basic and sensitive to protonation, which drastically alters chemical shifts and UV absorbance.

Nuclear Magnetic Resonance (NMR) Strategy

NMR is the primary tool for structural validation. However, standard 1D experiments are often insufficient for highly substituted pyridines.

Proton ( H) NMR: The Solvent Stress Test

A common error in pyridine characterization is relying solely on CDCl


. Pyridines are prone to aggregation and hydrogen bonding.
  • Protocol: Record

    
    H NMR in both a non-polar solvent (CDCl
    
    
    
    ) and a polar aprotic solvent (DMSO-
    
    
    ).
  • Causality:

    • CDCl

      
      :  The 
      
      
      
      -protons (H2/H6) typically appear downfield (
      
      
      8.5–9.0 ppm) due to the paramagnetic anisotropy of the ring and the inductive effect of nitrogen.
    • DMSO-

      
      :  If the pyridine contains H-bond donors (e.g., 2-aminopyridine), DMSO will disrupt intermolecular H-bonds and sharpen exchangeable proton signals.
      
    • Solvent Shifts: Significant shifts (

      
       ppm) between solvents indicate active involvement of the N-lone pair or substituents in solute-solvent interactions [1].
      
Carbon ( C) NMR
  • Diagnostic Signals:

    • C2/C6 (

      
       ):  Most deshielded (
      
      
      
      145–155 ppm).
    • C3/C5 (

      
       ):  More shielded (
      
      
      
      120–125 ppm).
    • C4 (

      
       ):  Intermediate (
      
      
      
      130–140 ppm).
Nitrogen ( N) NMR: The Definitive Probe

Direct detection of


N is insensitive. The gold standard is 

HMBC (Heteronuclear Multiple Bond Correlation)
at natural abundance.
  • Why it works: It detects nitrogen nuclei via coupling to protons 2-3 bonds away (e.g., H2/H6 coupling to N1).

  • Chemical Shift ranges (ref. Liquid NH

    
    ): 
    
    • Pyridine N:

      
       300–320 ppm (deshielded).
      
    • Protonated Pyridinium: Shifts upfield by ~100 ppm due to lone pair engagement.

    • N-Oxides: Distinct shift allowing differentiation from parent pyridines [2].

Data Summary: Typical Chemical Shifts
NucleusPositionTypical Shift (

ppm)
Electronic Cause

H

(H2/6)
8.50 – 8.80Inductive effect (-I) of Nitrogen

H

(H3/5)
7.10 – 7.40Less electron deficient

C

(C2/6)
148 – 152Direct attachment to electronegative N

N
Ring N300 – 320Lone pair availability (vs liq. NH

)

Vibrational Spectroscopy (IR/Raman)

While NMR provides connectivity, IR confirms the integrity of the aromatic system.

The "Breathing" Mode

The most characteristic feature of the pyridine ring is the symmetric ring breathing mode.

  • Wavenumber: ~990 – 1000 cm

    
    .
    
  • Validation: This band is intense in Raman and medium-strong in IR.[1] Substitution at the 2-position often shifts this band, but it remains a diagnostic fingerprint for the 6-membered heteroaromatic ring [3].

C=N and C=C Stretching
  • Quadrant Stretching: 1580 – 1600 cm

    
    .
    
  • Causality: These modes are sensitive to conjugation. If the pyridine is fused (e.g., quinoline) or conjugated to a carbonyl, these bands shift and intensify.

Electronic Spectroscopy (UV-Vis) & pH Dependence

UV-Vis is not just for concentration determination; it is a probe for the protonation state of the pyridine nitrogen.

The Transitions
  • 
    :  Intense band at ~250–270 nm.
    
  • 
    :  Weaker band at ~280 nm (involving the N lone pair).
    
The Acid Shift Experiment (Protocol)
  • Prepare a

    
     M solution of the compound in Methanol.
    
  • Record UV spectrum (Neutral).

  • Add 1 drop of 0.1 M HCl (Acidic).

  • Observation: The

    
     transition often disappears or undergoes a hypsochromic (blue) shift upon protonation because the lone pair is stabilized by the proton, increasing the energy gap [4]. This confirms the basicity of the ring nitrogen.
    

Integrated Characterization Workflow

The following diagram outlines the logical flow for characterizing a novel pyridine, ensuring no structural ambiguity remains.

PyridineWorkflow Start Novel Pyridine Derivative (Crude) Purity Purity Check (HPLC/TLC > 95%) Start->Purity MS Mass Spectrometry (HRMS) Confirm Molecular Formula Purity->MS NMR_1H 1H NMR (CDCl3) Assign H2/H6 Deshielded Signals MS->NMR_1H Solvent_Check Solvent Validation Run in DMSO-d6 NMR_1H->Solvent_Check H_Bond Check H-Bonding/Tautomers (Shift in NH/OH signals) Solvent_Check->H_Bond Ambiguous/Broad Peaks NMR_13C 13C NMR & DEPT-135 Identify Quaternary Carbons Solvent_Check->NMR_13C Clear Spectra H_Bond->NMR_13C HMBC_15N 1H-15N HMBC Confirm N-Atom Connectivity NMR_13C->HMBC_15N IR_UV IR & UV-Vis (pH Scan) Confirm Ring Breathing & Basic N HMBC_15N->IR_UV Final Structural Confirmation IR_UV->Final

Figure 1: Decision-matrix for the spectroscopic validation of pyridine derivatives.

References

  • Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative. SciELO. [Link]

  • Specificity of 15N NMR chemical shifts to the nature of substituents and tautomerism in substituted pyridine N-oxides. SciSpace. [Link]

  • LASER RAMAN & FTIR SPECTRAL INVESTIGATION OF A BIOLOGICALLY ACTIVE SUBSTITUTED PYRIDINE MOLECULE. Conference World. [Link]

  • Probing acid sites in solid catalysts with pyridine UV-Vis spectroscopy. Royal Society of Chemistry (RSC) Advances. [Link]

  • 15N - NMR Chemical Shifts of Major Chemical Families. NIST. [Link][2]

Sources

Predicted biological activity of substituted pyridinemethanols

Author: BenchChem Technical Support Team. Date: February 2026

From In Silico Modeling to Biological Validation

Executive Summary

Substituted pyridinemethanols represent a privileged scaffold in medicinal chemistry, serving as the pharmacophoric core for antimalarials (e.g., mefloquine analogs), agrochemical fungicides, and emerging neurotherapeutic agents. Their biological activity is governed by a delicate balance between the basicity of the pyridine nitrogen and the hydrogen-bonding capacity of the hydroxymethyl group.

This guide provides a rigorous technical framework for predicting the biological activity of these compounds before synthesis. By integrating Density Functional Theory (DFT) for conformational analysis and Molecular Docking for target affinity, researchers can rationalize substituent effects (electronic vs. steric) to optimize lead candidates.

Structural Basis & Pharmacophore Analysis[1][2]

The pyridinemethanol scaffold (


) exhibits unique physicochemical properties that dictate its interaction with biological targets.
  • Intramolecular Hydrogen Bonding: The hydroxyl proton often forms a weak intramolecular H-bond with the pyridine nitrogen (in 2-pyridinemethanol derivatives), locking the molecule in a planar or semi-planar conformation. This reduces the energy penalty for binding to narrow enzyme pockets.

  • Electronic Modulation: Substituents on the pyridine ring significantly alter the

    
     of the nitrogen. Electron-withdrawing groups (EWGs) like 
    
    
    
    or
    
    
    at the 4- or 6-positions decrease basicity, enhancing blood-brain barrier (BBB) permeability by keeping the molecule uncharged at physiological pH.
  • Lipophilicity (LogP): The addition of halogens or alkyl chains modulates the partition coefficient, critical for membrane disruption (antimicrobial activity) or CNS penetration.

Computational Prediction Framework

To predict activity accurately, a hierarchical in silico workflow is required. This protocol moves from quantum mechanical optimization to macromolecular docking.

Predictive Workflow Visualization

Computational_Pipeline Input Ligand Construction (2D -> 3D Generation) DFT DFT Optimization (B3LYP/6-31G*) Determine Global Minima Input->DFT Geometry Opt ADMET ADMET Prediction (LogP, BBB, Toxicity) DFT->ADMET Descriptors Docking Molecular Docking (AutoDock Vina/Glide) Binding Energy Calculation DFT->Docking PDBQT Prep ADMET->Docking Filter Leads Analysis Interaction Profiling (H-Bonds, Pi-Stacking) Docking->Analysis < -7.0 kcal/mol

Figure 1: Hierarchical computational pipeline for predicting bioactivity of pyridinemethanols.

Step-by-Step Prediction Protocol

Step 1: Quantum Mechanical Optimization

  • Objective: Determine the lowest energy conformer, specifically the orientation of the hydroxymethyl group.

  • Method: Use Gaussian or ORCA.

  • Functional/Basis Set: B3LYP/6-31G(d,p).

  • Key Output: Dipole moment and HOMO/LUMO gap (correlated with chemical reactivity and stability).

Step 2: Molecular Docking (Target: Acetylcholinesterase) Pyridinemethanols are predicted to inhibit Acetylcholinesterase (AChE) by interacting with the catalytic triad, similar to donepezil.

  • Target Retrieval: Download Human AChE structure (PDB ID: 1EVE or 4EY7 ) from the RCSB Protein Data Bank.

  • Pre-processing: Remove water molecules; add polar hydrogens; compute Gasteiger charges.

  • Grid Box Generation: Center grid on the active site (Ser203, His447, Glu334). Dimensions:

    
     Å.
    
  • Scoring: Compounds with binding energies

    
     kcal/mol are considered active.
    

Predicted vs. Observed Biological Activities[1][2][3]

The following table summarizes predicted activities based on specific substitution patterns, validated by literature precedents.

Substitution PatternPredicted MechanismPrimary Target/ActivityBinding Energy / IC50 (Ref)
2-pyridinemethanol + 6-phenyl Hydrophobic interaction in the anionic subsite of AChE.Neurotherapeutic (Anti-Alzheimer's)

: -9.2 kcal/mol (Docking) [1]
2,6-bis(trifluoromethyl)-4-pyridinemethanol Membrane disruption via lipophilic interaction; interference with heme polymerization.Antimalarial (P. falciparum)IC50: ~0.04

(Predicted/Observed) [2]
3-pyridinemethanol + 4-amino Inhibition of Dihydrofolate Reductase (DHFR); H-bonding with Glu30.Antimicrobial (S. aureus)MIC: 6.25

[3]
4-(2-ethoxyphenyl) derivative PDE3 inhibition; Pi-stacking with Phe residues.Anticancer (Colon Tumor)IC50: 27

[4]
Structure-Activity Relationship (SAR) Map

The following diagram illustrates the logical rules governing the biological activity of this scaffold.

SAR_Map Core Pyridinemethanol Core Pos2 Position 2/6 (Ortho) Core->Pos2 Pos4 Position 4 (Para) Core->Pos4 OH_Group -CH2OH Group Core->OH_Group Steric Steric Bulk (Phenyl/Alkyl) Pos2->Steric Aryl groups Electronic EWG (-CF3, -Cl) Pos4->Electronic Halogens H_Bond H-Bond Donor OH_Group->H_Bond AChE AChE Inhibition (Hydrophobic Pocket) Steric->AChE Pi-Stacking Antimalarial Antimalarial (Lipophilicity) Electronic->Antimalarial Increased LogP H_Bond->AChE Ser203 Interaction Solubility Water Solubility H_Bond->Solubility

Figure 2: Structure-Activity Relationship (SAR) logic for substituted pyridinemethanols.

Experimental Validation Protocols

To validate the computational predictions, the following synthesis and assay protocols are recommended. These are self-validating systems where the outcome (yield/activity) confirms the hypothesis.

Synthetic Route (Reduction of Esters)

The most reliable method to access substituted pyridinemethanols is the reduction of the corresponding ethyl picolinates or nicotinates.

  • Reagents: Sodium Borohydride (

    
    ), Methanol (
    
    
    
    ), Calcium Chloride (
    
    
    ).
  • Procedure:

    • Dissolve substituted ethyl pyridinecarboxylate (1.0 eq) in dry MeOH.

    • Cool to

      
      . Add 
      
      
      
      (1.5 eq) to activate the ester carbonyl.
    • Slowly add powdered

      
       (2.0 eq) over 30 minutes.
      
    • Stir at room temperature for 4 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Quench: Add saturated

      
       solution. Extract with EtOAc.
      
  • Validation:

    
     NMR must show the disappearance of the ethyl quartet (~4.4 ppm) and appearance of the methylene singlet (~4.7 ppm).
    
Biological Assay: Ellman’s Method (AChE Inhibition)

This colorimetric assay validates the neurotherapeutic prediction.

  • Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB (Ellman's reagent) to form a yellow anion (TNB). Inhibitors reduce the rate of color formation.

  • Protocol:

    • Buffer: 0.1 M Phosphate buffer (pH 8.0).

    • Enzyme: Human Recombinant AChE (0.1 U/mL).

    • Substrate: Acetylthiocholine iodide (0.5 mM).

    • Chromogen: DTNB (0.3 mM).

    • Test Compound: Dissolve in DMSO, dilute to range

      
      .
      
  • Measurement: Read Absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression (GraphPad Prism).

References

  • Hilaris Publisher. (2015). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors.Link

  • Bekhit, A. A., et al. (2012).[1] Synthesis and biological screening of some pyridine derivatives as anti-malarial agents.[1] Journal of Enzyme Inhibition and Medicinal Chemistry.[1] Link

  • Alsoliemy, A. (2022).[2][3] Synthesis, computational and biological evaluation of some new pyridine Derivatives. ResearchGate.[4] Link

  • El-Nakkady, S. S., et al. (2009). Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. Bioorganic & Medicinal Chemistry Letters.[3] Link

  • Lupine Publishers. (2018). Potential Molecular Docking of Four Acetylcholinesterase Inhibitors.[5][6]Link

Sources

The Pyridine Core: A Technical Guide to Physicochemical Tuning and Synthetic Utility in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine ring stands as one of the most privileged scaffolds in modern medicinal chemistry, present in over 15% of all FDA-approved drugs. Its utility extends beyond simple structural scaffolding; it serves as a critical tool for modulating physicochemical properties (solubility, lipophilicity), tuning pKa, and optimizing metabolic stability. This guide provides a technical deep-dive into the pyridine core, moving from electronic profiling to advanced synthetic functionalization and metabolic handling.

Physicochemical Profiling & Bioisosterism

The substitution of a benzene ring with a pyridine (scaffold hopping) is a fundamental tactic in lead optimization. The introduction of the electronegative nitrogen atom creates a permanent dipole and significantly alters the electronic landscape of the ring.

Electronic & Solubility Parameters

Unlike the non-polar benzene ring, pyridine is electron-deficient (π-deficient). The nitrogen lone pair, residing in an sp² orbital orthogonal to the π-system, provides a handle for hydrogen bonding and pH-dependent solubility.

Table 1: Comparative Physicochemical Properties

ParameterBenzenePyridinePyrimidineMedicinal Chemistry Implication
Dipole Moment (D) 0.002.222.33Pyridine increases polarity, often improving solubility in aqueous media.
LogP (Oct/Water) 2.130.65-0.40Lower LogP aids in reducing non-specific binding and improving oral bioavailability.
pKa (Conjugate Acid) ~ -5.231.10Pyridine is basic. At physiological pH (7.4), it remains largely unprotonated, but can form salts for formulation.
Resonance Energy 36 kcal/mol28 kcal/mol20 kcal/molLower aromatic stability correlates with higher susceptibility to nucleophilic attack.
The "Magic Nitrogen" Effect

Replacing a phenyl ring with a pyridine often resolves high lipophilicity (LogD) issues without altering the overall molecular shape. This is crucial when a lead compound suffers from poor metabolic stability due to oxidative clearance of the phenyl ring. The electron-deficient nature of pyridine deactivates the ring toward CYP450-mediated oxidation (specifically epoxidation) compared to benzene [1].

Synthetic Methodology & Functionalization

The reactivity of pyridine is dominated by the electron-withdrawing nitrogen. This creates a distinct regioselectivity map:

  • C2/C4 Positions: Electron-poor. Susceptible to Nucleophilic Aromatic Substitution (SNAr) and Minisci-type radical additions.[1]

  • C3 Position: Least electron-poor. The only viable site for Electrophilic Aromatic Substitution (SEAr), though still sluggish compared to benzene.

Visualization: The Regioselectivity Map

The following diagram outlines the strategic entry points for functionalizing the pyridine core.

PyridineReactivity Pyridine Pyridine Core (Electron Deficient) Nucleophilic Nucleophilic Attack (SnAr) (C2 & C4 Positions) Pyridine->Nucleophilic Favored due to low electron density Radical Radical Addition (Minisci) (C2 & C4 Positions) Pyridine->Radical High reactivity Electrophilic Electrophilic Attack (SEAr) (C3 Position - Difficult) Pyridine->Electrophilic Requires harsh conditions N_Oxidation N-Oxidation / N-Alkylation (Nitrogen Lone Pair) Pyridine->N_Oxidation Lone pair availability CrossCoupling Metal-Catalyzed Coupling (C3-Halides) Electrophilic->CrossCoupling Pre-functionalization route

Figure 1: Strategic reactivity map of the pyridine core showing favored electronic interaction sites.

Protocol: Buchwald-Hartwig Amination on Pyridines

While SNAr is effective for electron-deficient pyridines (e.g., 2-chloro-3-nitropyridine), it fails with electron-neutral substrates. The Buchwald-Hartwig amination is the gold standard for installing amines, but it faces a specific challenge: Catalyst Poisoning . The pyridine nitrogen can coordinate to Palladium (Pd), arresting the catalytic cycle.

Optimized Protocol for 2-Chloropyridine Amination Rationale: This protocol uses XPhos , a bulky biaryl phosphine ligand. The steric bulk of XPhos prevents the formation of stable bis-pyridine-Pd complexes, ensuring the catalytic cycle turns over [2].

Materials:

  • Substrate: 2-Chloropyridine (1.0 equiv)

  • Amine: Morpholine (1.2 equiv)

  • Catalyst Source: Pd2(dba)3 (1-2 mol%)

  • Ligand: XPhos (2-4 mol%)

  • Base: NaOtBu (1.4 equiv)

  • Solvent: Toluene or 1,4-Dioxane (Anhydrous)

Step-by-Step Methodology:

  • Inert Environment: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.

  • Pre-complexation (Optional but Recommended): In a separate vial, mix Pd2(dba)3 and XPhos in a small amount of solvent and stir for 5 minutes at room temperature. This ensures active catalyst formation before exposure to the potentially coordinating substrate.

  • Reagent Loading: Add the 2-chloropyridine, morpholine, and NaOtBu to the reaction vial.

  • Catalyst Addition: Transfer the Pd/Ligand solution to the reaction vial via syringe.

  • Degassing: Sparge the mixture with Argon for 5–10 minutes. Oxygen is detrimental to the phosphine ligand.

  • Reaction: Seal the vial and heat to 80–100°C. Monitor via LCMS.

    • Checkpoint: Conversion should be visible within 2–4 hours. If stalled, add a second portion of catalyst/ligand.

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Metabolic Stability & Toxicology

The metabolic fate of pyridine is distinct from benzene. Understanding these pathways is critical for predicting toxicity and clearance.

CYP450 Interactions (Type II Binding)

The basic nitrogen of pyridine can coordinate directly to the heme iron of Cytochrome P450 enzymes.[2] This is known as Type II binding .[3]

  • Effect: This often results in potent inhibition of the CYP enzyme (drug-drug interaction liability).

  • Mitigation: Steric occlusion. Placing a substituent (methyl, chloro) at the ortho position (C2/C6) relative to the nitrogen hinders this coordination, reducing CYP inhibition [3].

N-Oxide Formation

Oxidative metabolism can occur at the nitrogen atom, forming Pyridine-N-Oxides.

  • While often a clearance pathway, N-oxides can sometimes be active metabolites or reactive intermediates leading to toxicity.

  • Note: N-oxides are significantly more polar and can be reduced back to the parent pyridine in vivo by reductases.

Visualization: Metabolic Pathways

MetabolicFate cluster_Phase1 Phase I Metabolism Drug Pyridine-Containing Drug NOxide N-Oxidation (FMO / CYP) Drug->NOxide Oxidation of N RingOx C-Hydroxylation (CYP450) Drug->RingOx Oxidation of C (Slow) TypeII Heme Coordination (CYP Inhibition) Drug->TypeII Reversible Binding Excretion Renal/Biliary Excretion NOxide->Excretion High Polarity RingOx->Excretion Glucuronidation TypeII->Drug Dissociation Toxicity Reactive Metabolite (Rare)

Figure 2: Primary metabolic pathways and interactions for pyridine-based therapeutics.

Case Study: Scaffold Hopping in Kinase Inhibitors

A classic application of the pyridine core is improving the physicochemical profile of kinase inhibitors.

Scenario: A lead compound containing a biphenyl moiety shows potent IC50 values but suffers from:

  • Poor Solubility: LogP > 5.0.

  • Rapid Clearance: The terminal phenyl ring is rapidly hydroxylated by CYP3A4.

The Pyridine Solution: Replacing the terminal phenyl ring with a pyridine (specifically attaching at C3 or C4) achieves the following:

  • Solubility: The pyridine nitrogen can accept a hydrogen bond from water, lowering LogP by ~1.5 units.

  • Metabolic Stability: The electron-deficient pyridine ring is less prone to oxidation than the electron-rich phenyl ring.

  • Potency Retention: If the nitrogen is placed such that it does not clash with the ATP binding pocket (or makes a new water-mediated contact), potency is maintained.

Real-World Example: Vismodegib (Hedgehog pathway inhibitor) utilizes a chloro-pyridine core. The pyridine improves solubility compared to a benzene analog, and the chlorine atom at the ortho position blocks metabolic attack while modulating the pKa of the pyridine nitrogen [4].

References

  • RSC Publishing. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.Link

  • BenchChem. (2025).[4] Application Notes and Protocols for Buchwald-Hartwig Amination.[4]Link

  • National Institutes of Health (NIH). (2023). The Kinetic Mechanism for Cytochrome P450 Metabolism... Evidence Supporting Direct Reduction.Link

  • ResearchGate. (2026). FDA-approved drugs containing pyridine or dihydropyridine scaffolds.Link

Sources

Computational Architectures for the Optimization of 2-Pyridinemethanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: In Silico Drug Discovery / Medicinal Chemistry Estimated Reading Time: 15 Minutes

Executive Summary

The 2-pyridinemethanol scaffold represents a privileged structure in medicinal chemistry, particularly for central nervous system (CNS) targets such as Acetylcholinesterase (AChE) and Phosphodiesterase-4 (PDE4). Its unique ability to form a stable intramolecular hydrogen bond (IMHB) between the pyridine nitrogen and the hydroxyl group significantly modulates its lipophilicity and blood-brain barrier (BBB) permeability.

This guide provides a rigorous, step-by-step computational framework for modeling these derivatives. Unlike generic modeling tutorials, this document focuses on the specific electronic and conformational challenges posed by the pyridine-methanol interplay and provides self-validating protocols for QSAR, molecular docking, and molecular dynamics (MD).

Module 1: Electronic Structure & Conformational Analysis (DFT)

The Mechanistic Challenge: Intramolecular Hydrogen Bonding

In 2-pyridinemethanol derivatives, the rotation of the hydroxymethyl group allows for a specific conformer where the hydroxyl proton donates to the pyridine nitrogen lone pair (


). This Intramolecular Hydrogen Bond (IMHB)  is not merely a structural curiosity; it "masks" the polarity of the hydroxyl group, transiently increasing lipophilicity (

) and facilitating membrane permeation. Standard force fields (MMFF94, UFF) often fail to capture the energetic stabilization of this interaction accurately.
Protocol 1.1: Quantum Mechanical Profiling

To accurately model this scaffold, Density Functional Theory (DFT) must be employed prior to docking to generate valid low-energy conformers and electrostatic potential (ESP) charges.

Step-by-Step Methodology:

  • Conformational Scanning: Perform a relaxed potential energy surface (PES) scan around the

    
     and 
    
    
    
    dihedrals.
  • Geometry Optimization:

    • Software: Gaussian 16 / ORCA 5.0

    • Functional: B3LYP (standard) or

      
      B97X-D (dispersion-corrected, recommended for halogenated derivatives).
      
    • Basis Set: 6-311++G(d,p).[1][2][3] The diffuse functions (

      
      ) are critical for describing the lone pair interactions involved in the IMHB.
      
  • Frequency Calculation: Confirm the stationary point is a minimum (zero imaginary frequencies).

  • NBO Analysis: Use Natural Bond Orbital (NBO) analysis to quantify the stabilization energy (

    
    ) of the 
    
    
    
    interaction.

Self-Validating Check:

  • If the calculated distance between N and H is < 2.1 Å and the N-C-C-O dihedral is nearly planar (~0°), the IMHB is correctly modeled.

Visualization: DFT Workflow

DFT_Workflow Start Input Structure (2D SMILES) ConfSearch Conformational Scan (Dihedral Rotation) Start->ConfSearch QM_Opt DFT Optimization (wB97X-D/6-311++G(d,p)) ConfSearch->QM_Opt Freq_Calc Frequency Calculation (Check Imaginary Freqs) QM_Opt->Freq_Calc Decision Imaginary Freq = 0? Freq_Calc->Decision Decision->QM_Opt No (Re-optimize) NBO NBO Analysis (Quantify IMHB Energy) Decision->NBO Yes Output Valid Bioactive Conformer & ESP Charges NBO->Output

Figure 1: Workflow for quantum mechanical optimization ensuring the capture of intramolecular hydrogen bonds.

Module 2: Ligand-Based Design (QSAR)

When the crystal structure of the target is unavailable, or for rapid screening of library derivatives, Quantitative Structure-Activity Relationship (QSAR) models are essential. For 2-pyridinemethanol derivatives, electronic descriptors often outweigh steric ones due to the nitrogen's basicity.

Protocol 2.1: Descriptor Selection & Model Building

Causality: The activity of these derivatives (e.g., against AChE) is often driven by the basicity of the pyridine nitrogen (pKa) and the lipophilicity modulated by the methanol group.

Key Descriptors to Calculate:

Descriptor Category Specific Descriptor Relevance to 2-Pyridinemethanol

| Electronic |


 / 

| Describes reactivity and charge transfer capability. | | Electronic | Max Partial Charge on N | Correlates with protonation state in the active site. | | Geometric | Molecular Globularity | Affects fit within the narrow AChE gorge. | | Physicochemical | PSA (Polar Surface Area) | Critical for BBB prediction (Target < 90 Ų). |

Methodology:

  • Dataset Curation: Collect

    
     data (convert to 
    
    
    
    ) from literature (e.g., Bioorg. Med. Chem. Lett. [1]).
  • Split: 80% Training, 20% Test set.

  • Algorithm: Use Multiple Linear Regression (MLR) or Partial Least Squares (PLS) if descriptors are collinear.

  • Validation:

    • 
       (Goodness of fit)
      
    • 
       (Internal validation)
      
    • 
       (External validation)
      

Module 3: Structure-Based Design (Docking & MD)

The Target: Acetylcholinesterase (AChE)

2-pyridinemethanol derivatives are classic scaffolds for AChE inhibition. The enzyme features a deep, narrow gorge (20 Å) with a Peripheral Anionic Site (PAS) at the entrance and a Catalytic Active Site (CAS) at the bottom.

Critical Residues to Monitor:

  • Trp84 (CAS):

    
     stacking with the pyridine ring.
    
  • Ser203, His447, Glu334: Catalytic triad.

  • Trp286 (PAS): Interaction site for dual-binding derivatives.

Protocol 3.1: High-Precision Docking

Software: AutoDock Vina / Gold / Glide

  • Protein Prep:

    • Retrieve PDB ID: 4EY7 (Human AChE complex).

    • Remove water molecules except conserved waters bridging the ligand and Ser203.

    • Add polar hydrogens and compute Gasteiger charges.

  • Grid Generation:

    • Center the grid box on the co-crystallized ligand (e.g., Donepezil).

    • Dimensions:

      
       Å (Must cover both CAS and PAS).
      
  • Ligand Prep: Use the DFT-optimized structure (from Module 1) to maintain the correct IMHB conformation during the initial placement.

  • Docking Parameters: Set exhaustiveness = 32 (Vina) to ensure thorough sampling of the narrow gorge.

Protocol 3.2: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD is required to verify the stability of the pyridine-Trp84 interaction over time.

Workflow:

  • System Setup:

    • Force Field: GAFF2 (Ligand) + ff14SB (Protein).

    • Solvation: TIP3P water box (10 Å buffer).

    • Neutralization: Add

      
       or 
      
      
      
      ions.
  • Equilibration:

    • Minimization (5000 steps).

    • NVT heating (0 to 300 K over 100 ps).

    • NPT equilibration (1 ns, 1 atm).

  • Production Run:

    • Duration: Minimum 100 ns.

    • Step size: 2 fs.

  • Analysis:

    • RMSD: Ligand stability (< 2.0 Å deviation).

    • H-Bond Analysis: Occupancy of the OH...Ser203 bond.

Visualization: Structure-Based Pipeline

MD_Pipeline Ligand DFT Optimized Ligand Docking Molecular Docking (AutoDock Vina) Ligand->Docking Protein AChE (PDB: 4EY7) Prep & Solvation Protein->Docking Complex Ligand-Protein Complex Docking->Complex MD_Sim 100ns MD Simulation (AMBER/GROMACS) Complex->MD_Sim Analysis RMSD & Interaction Energy Analysis MD_Sim->Analysis

Figure 2: Integrated docking and molecular dynamics pipeline for assessing binding stability.

Module 4: ADMET & Brain Penetration

For CNS drugs, the Blood-Brain Barrier (BBB) is the ultimate gatekeeper. The 2-pyridinemethanol scaffold is advantageous here only if the polarity is masked.

Protocol 4.1: In Silico ADMET Profiling

Tools: SwissADME, pkCSM.

Critical Thresholds for 2-Pyridinemethanol Derivatives:

  • LogP (Lipophilicity): Optimal range 2.0 – 4.0.

    • Note: If LogP < 2.0, consider adding halogens (F, Cl) to the pyridine ring to increase lipophilicity without adding steric bulk.

  • TPSA (Topological Polar Surface Area): Must be

    
     Ų for CNS penetration.
    
    • Self-Validating Check: Compare TPSA of the open conformer vs. the IMHB conformer. The IMHB conformer usually presents a lower "effective" TPSA.

  • P-gp Substrate: Ideally "No". P-glycoprotein efflux is a common failure mode for pyridine derivatives.

Data Presentation: Example ADMET Profile

Property Threshold Ideal Outcome Interpretation
BBB Permeant Yes/No Yes Crucial for AChE inhibition in brain.
GI Absorption High/Low High Required for oral bioavailability.
CYP2D6 Inhibitor Yes/No No Avoids metabolic drug-drug interactions.

| Lipinski Violations | 0-1 | 0 | Ensures drug-likeness.[4] |

References

  • Ducharme, Y., et al. (2003).[5] Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors.[5] Bioorganic & Medicinal Chemistry Letters, 13(11), 1923-1926.[5]

  • Saeedi, M., et al. (2021). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. Hilaris Publisher.

  • Bobkova, L. S., et al. (2015).[6] Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. World Journal of Pharmaceutical Sciences.[6][7]

  • Sobula, A., et al. (2023). Inter- vs. Intra-Molecular Hydrogen Bond in Complexes of Nitrophthalic Acids with Pyridine. International Journal of Molecular Sciences.

  • BenchChem. (2025).[8] In Silico ADMET Profiling of Pyridine-2,5-Dicarboxylate Esters.

Sources

Technical Guide: Advanced Methodologies for Polysubstituted Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of polysubstituted pyridines, structured for application scientists and drug discovery researchers.

Executive Summary

The pyridine core is a privileged scaffold in medicinal chemistry, present in over 100 FDA-approved drugs (e.g., Imatinib, Esomeprazole). However, the electron-deficient nature of the ring renders it resistant to electrophilic substitution, while its coordinating nitrogen often poisons transition metal catalysts.

This guide moves beyond textbook definitions to provide field-proven, self-validating protocols for constructing complex polysubstituted pyridines. We categorize methodologies into two strategic pillars:

  • De Novo Construction: Building the ring from acyclic precursors (Bottom-Up).

  • Late-Stage Functionalization: Site-selective editing of the pre-formed ring (Top-Down).

Strategic Pillar I: De Novo Ring Construction

A. The Modern Hantzsch Synthesis (Multicomponent)

While the classical Hantzsch reaction (1881) is often dismissed as "old chemistry," modern multicomponent variants (MCRs) utilizing green activation (microwave/ultrasound) remain the most reliable method for generating symmetrical 2,4,6-trisubstituted pyridines at scale.

Mechanistic Logic & Causality

The reaction proceeds through a "convergent" pathway. The choice of the oxidant in the final step is critical. Traditional HNO₃ is messy; we utilize manganese dioxide (MnO₂) or DDQ for chemoselective aromatization that tolerates sensitive functional groups on the C4-aryl substituent.

The Pathway:

  • Knoevenagel Condensation: Aldehyde +

    
    -ketoester 
    
    
    
    Chalcone.
  • Enamine Formation: Ammonia +

    
    -ketoester 
    
    
    
    Enamine.
  • Michael Addition: Enamine attacks Chalcone.

  • Cyclization & Dehydration: Forms 1,4-Dihydropyridine (1,4-DHP).[1]

  • Oxidative Aromatization: 1,4-DHP

    
     Pyridine.[2]
    
Visualization: The Hantzsch Convergence

HantzschMechanism Aldehyde Aldehyde (R-CHO) Chalcone Chalcone (Intermediate A) Aldehyde->Chalcone Knoevenagel Ketoester1 β-Ketoester (1) Ketoester1->Chalcone Knoevenagel Ketoester2 β-Ketoester (2) Enamine Enamine (Intermediate B) Ketoester2->Enamine Condensation Ammonia NH4OAc Ammonia->Enamine Condensation DHP 1,4-Dihydropyridine (Fluorescent) Chalcone->DHP Michael Addn. & Cyclization Enamine->DHP Michael Addn. & Cyclization Pyridine Polysubstituted Pyridine DHP->Pyridine Oxidation (-2H)

Figure 1: Convergent assembly of the Hantzsch synthesis.[1] Note the critical 1,4-DHP intermediate node.

Validated Protocol: Microwave-Assisted Synthesis

Scope: Synthesis of 2,6-dimethyl-4-arylpyridine-3,5-dicarboxylates.

  • Reagent Loading: In a microwave-safe vial, combine:

    • Aryl aldehyde (1.0 mmol)

    • Ethyl acetoacetate (2.2 mmol)

    • Ammonium acetate (1.2 mmol)

    • Ethanol (2 mL) – Green solvent choice.

  • Cyclization (Self-Validating Step 1):

    • Irradiate at 100°C for 10-15 minutes (or reflux 2h).

    • Validation: The reaction mixture typically turns bright yellow . Spotting on TLC will show a highly fluorescent spot (UV 365 nm) corresponding to the 1,4-DHP intermediate.

  • Oxidation (Self-Validating Step 2):

    • Add MnO₂ (5.0 mmol) directly to the crude mixture. Stir at room temperature for 1 hour.

    • Validation: Fluorescence on TLC disappears. The yellow color fades or shifts to a duller tone.

  • Workup: Filter through a Celite pad (removes Mn species). Concentrate filtrate. Recrystallize from EtOH/Water.

B. Transition-Metal Catalyzed [2+2+2] Cycloaddition

For constructing pyridines with high atom economy and non-symmetrical substitution patterns, the [2+2+2] cycloaddition of two alkynes and a nitrile is the gold standard.

Mechanistic Logic

This reaction bypasses the high energy barrier of bringing three components together simultaneously. The metal catalyst (Co, Rh, or Fe) acts as an "entropy trap," coordinating two alkynes to form a metallacycle, which then inserts the nitrile.

  • Regioselectivity Challenge: Using unsymmetrical alkynes can lead to mixtures. Using

    
    -diynes (tethered alkynes) guarantees regiocontrol, yielding bicyclic pyridines.
    
Visualization: Catalytic Cycle

Cycloaddition Cat Metal Catalyst (Cp*Co/Rh) Coord Bis-Alkyne Coordination Cat->Coord + 2 Alkynes Metallocycle Metallo- cyclopentadiene Coord->Metallocycle Oxidative Coupling Insertion Nitrile Insertion Metallocycle->Insertion + R-CN Elimination Reductive Elimination Insertion->Elimination 7-membered Intermediate Elimination->Cat - Pyridine

Figure 2: The [2+2+2] catalytic cycle. The metallocyclopentadiene is the resting state in many systems.

Validated Protocol: Co-Catalyzed Cyclotrimerization

Scope: Fused pyridine systems (e.g., tetrahydroisoquinolines).

  • Catalyst Preparation: In a glovebox, dissolve CpCo(CO)₂ (5 mol%) in degassed toluene.

  • Substrate Addition: Add the

    
    -diyne (1.0 equiv) and the nitrile (1.5 equiv).
    
    • Note: Nitrile is used in excess to suppress alkyne trimerization (benzene formation).

  • Irradiation/Heating: Reflux at 110°C or irradiate with visible light (if using photosensitive Co-catalysts).

  • Self-Validating Check:

    • Color: The active Co-species is often dark red/brown. If the solution turns black and precipitates (Cobalt black), the catalyst has decomposed (likely O₂ leak).

    • TLC: Monitor the disappearance of the diyne. Unreacted diyne stains strongly with KMnO₄; the pyridine product is UV active but usually KMnO₄ negative.

Strategic Pillar II: Late-Stage Functionalization (C-H Activation)

Direct functionalization of the pyridine ring is challenging due to N-coordination (which deactivates the catalyst) and the electron-deficient ring (which repels electrophilic metal centers).[3]

A. Site-Selective C3 (Meta) Arylation

To access the difficult C3 position, we utilize ligand-promoted Pd-catalysis or transient directing groups that overcome the electronic bias favoring the C2 position.

Protocol: Pd-Catalyzed C3-Arylation

Reference Basis: Yu/Sanford type methodologies.

  • System: Pd(OAc)₂ (10 mol%), N-Ac-Gly-OH (Ligand, 20 mol%), Ag₂CO₃ (Oxidant).

  • Substrate: Pyridine derivative + Aryl Iodide.

  • Conditions: 110°C in HFIP (Hexafluoroisopropanol).

    • Why HFIP? It is a strong hydrogen-bond donor that solvates the pyridine nitrogen, preventing it from poisoning the Palladium catalyst.

  • Self-Validating Check:

    • Silver Mirror: As the reaction proceeds, Ag(I) is reduced to Ag(0). A silver mirror or black precipitate on the vial walls confirms the redox cycle is active. Lack of precipitate suggests the catalytic cycle has stalled.

Comparative Analysis of Methodologies

FeatureHantzsch Synthesis[2+2+2] CycloadditionC-H Functionalization
Primary Utility Symmetrical, highly substituted coresFused rings, high atom economyLate-stage drug diversification
Key Limitation Limited regiocontrol for unsymmetrical pyridinesRequires alkyne precursorsCatalyst poisoning, cost
Atom Economy Moderate (Loss of H₂O/H₂)Excellent (100% atom mapped)Good (Loss of HX)
Scalability High (Kg scale easy)Moderate (Catalyst cost)Low (Mg to g scale)

References

  • Maity, S., et al. (2023).[4] C–H functionalization of pyridines. Organic & Biomolecular Chemistry. Link

  • Heller, B., & Hapke, M. (2007).[5] The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. Chemical Society Reviews.[5] Link

  • Das, S., & Khanra, S. (2023). Zn(II)-Catalyzed Multicomponent Sustainable Synthesis of Pyridines in Air. The Journal of Organic Chemistry. Link[6]

  • Cao, H., et al. (2023). Para-Selective Functionalization of Pyridines. Journal of the American Chemical Society.[7] Link

  • ACS GCI Pharmaceutical Roundtable. (2024). Pyridine Ring Synthesis Guide. ACS Green Chemistry Institute. Link

Sources

A Technical Guide to the Synthesis and Potential Applications of (3-(2-methylpropyl)pyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the novel pyridine derivative, (3-(2-methylpropyl)pyridin-2-yl)methanol. Given the absence of this compound in major chemical databases, this guide serves as a prospective manual, detailing its identity, a proposed synthetic route based on established chemical principles, and an exploration of its potential applications in research and development.

Compound Identification and Nomenclature

The molecule in focus is a disubstituted pyridine ring bearing a hydroxymethyl group at the 2-position and an isobutyl group at the 3-position. While not commonly cited, its systematic name according to IUPAC nomenclature is (3-(2-methylpropyl)pyridin-2-yl)methanol . A search of chemical databases, including PubChem, reveals an entry for this compound but indicates a lack of associated literature, highlighting its novelty.[1] At present, a specific CAS number has not been assigned.

Table 1: Compound Identification

Common Name2-(hydroxymethyl)-3-isobutylpyridine
IUPAC Name (3-(2-methylpropyl)pyridin-2-yl)methanol
CAS Number Not Assigned
Molecular Formula C10H15NO
Predicted Molecular Weight 165.23 g/mol

Proposed Synthesis Methodology: Directed Ortho-Lithiation

A robust and regioselective method for the synthesis of (3-(2-methylpropyl)pyridin-2-yl)methanol can be postulated through the directed ortho-lithiation of a 3-isobutylpyridine precursor. This strategy is a cornerstone in heterocyclic chemistry for the precise functionalization of aromatic rings.[2][3] The isobutyl substituent at the 3-position is anticipated to direct the lithiation to the C-2 position.

The proposed two-step synthesis is outlined below:

Synthesis_Workflow cluster_step1 Step 1: Directed Ortho-Lithiation and Carboxylation cluster_step2 Step 2: Reduction Start 3-Isobutylpyridine Reagent1 n-Butyllithium (n-BuLi) Anhydrous THF, -78 °C Start->Reagent1 Deprotonation Intermediate1 2-Lithio-3-isobutylpyridine (in situ) Reagent1->Intermediate1 Reagent2 1. Carbon Dioxide (CO2) 2. Acidic Workup Intermediate1->Reagent2 Electrophilic Quench Product1 3-Isobutylpicolinic Acid Reagent2->Product1 Reagent3 Reducing Agent (e.g., NaBH4-MeOH) Product1->Reagent3 Reduction of Carboxylic Acid FinalProduct (3-(2-methylpropyl)pyridin-2-yl)methanol Reagent3->FinalProduct

Caption: Proposed synthesis of (3-(2-methylpropyl)pyridin-2-yl)methanol.

Experimental Protocol

Step 1: Synthesis of 3-Isobutylpicolinic Acid

This procedure is adapted from established protocols for the directed ortho-lithiation of substituted pyridines.[2][3]

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel is charged with 3-isobutylpyridine (1.0 equivalent) and anhydrous tetrahydrofuran (THF).

  • Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 equivalents, as a solution in hexanes) is added dropwise via the dropping funnel, ensuring the internal temperature is maintained below -70 °C. The reaction mixture is then stirred at this temperature for 1-2 hours to ensure complete formation of the lithiated intermediate.

  • Carboxylation: Dry carbon dioxide gas is bubbled through the solution for 1 hour. Alternatively, the reaction mixture can be poured over an excess of crushed dry ice.

  • Quenching and Extraction: The reaction is allowed to warm to room temperature and is then quenched with water. The aqueous layer is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Acidification and Isolation: The aqueous layer is acidified to a pH of approximately 4-5 with a suitable acid (e.g., 1M HCl), leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum.

Step 2: Reduction of 3-Isobutylpicolinic Acid to (3-(2-methylpropyl)pyridin-2-yl)methanol

The reduction of the carboxylic acid to the primary alcohol can be achieved using various reducing agents. A sodium borohydride-methanol system is a mild and effective option for this transformation.[4]

  • Dissolution: In a round-bottom flask, 3-isobutylpicolinic acid (1.0 equivalent) is dissolved in methanol.

  • Reduction: Sodium borohydride (excess, e.g., 4-5 equivalents) is added portion-wise to the solution at 0 °C. The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).

  • Workup: The reaction is carefully quenched by the slow addition of water. The methanol is removed under reduced pressure.

  • Extraction and Purification: The aqueous residue is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product can be purified by column chromatography on silica gel to yield the final product.

Physicochemical Properties and Characterization

The physicochemical properties of (3-(2-methylpropyl)pyridin-2-yl)methanol can be predicted based on its structure. The presence of the hydroxymethyl group is expected to increase its polarity and boiling point compared to the 3-isobutylpyridine precursor. It should be soluble in a range of organic solvents.

Table 2: Predicted and Analytical Data

PropertyPredicted/Analytical Method
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point Higher than 3-isobutylpyridine (184-185 °C)
Solubility Soluble in methanol, ethanol, chloroform, ethyl acetate
¹H NMR Characteristic peaks for the isobutyl group, the pyridine ring protons, the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.
¹³C NMR Distinct signals for all 10 carbon atoms.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight (165.12 g/mol for the monoisotopic mass).
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching vibration.

Potential Applications and Research Directions

While no specific biological activities have been reported for (3-(2-methylpropyl)pyridin-2-yl)methanol, the pyridinylmethanol moiety is a known pharmacophore. Derivatives of (pyridin-2-yl)methanol have been investigated as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders.[5] This suggests that the title compound could serve as a valuable building block for the synthesis of novel therapeutic agents.

Furthermore, substituted pyridines are prevalent in agrochemicals and materials science. The unique substitution pattern of this molecule could be exploited to develop new ligands for catalysis or functional materials with specific electronic properties.

The isobutyl group, in particular, is a key feature in some flavor and aroma compounds, such as 3-isobutyl-2-methoxypyrazine, which is responsible for the characteristic aroma of bell peppers.[6] While the hydroxymethyl group would significantly alter its sensory properties, this structural motif could be of interest in flavor and fragrance research.

Conclusion

(3-(2-methylpropyl)pyridin-2-yl)methanol is a novel compound with potential for a range of applications in medicinal chemistry, agrochemistry, and materials science. The proposed synthesis via directed ortho-lithiation offers a viable and efficient route to access this molecule for further investigation. This technical guide provides a foundational framework for researchers and scientists to embark on the synthesis, characterization, and exploration of the properties and applications of this intriguing pyridine derivative.

References

  • Yaya, A. R., Girard, M., Belkhadem, K., Piard, R., Decken, A., Choinière, C., Cloutier, P. L., Lesage, J., & Breau, L. (2022). Synthesis of 3-Alkyl Oxazolidines, Derived from 2-Hydroxymethyl Piperidine, as Analytical Standards for the Analysis of Volatile Aldehydes in the Workplace. ACS Omega, 7(44), 40089–40101. [Link]

  • Yaya, A. R., Girard, M., Belkhadem, K., Piard, R., Decken, A., Choinière, C., Cloutier, P. L., Lesage, J., & Breau, L. (2022). Synthesis of 3-alkyl oxazolidines, derived from 2-hydroxymethyl piperidine, as analytical standards for the analysis of volatile aldehydes in the workplace. ChemRxiv. [Link]

  • Google Patents. (n.d.). US3873557A - Process for hydroxy-methylation of a substituted 3-hydroxy-pyridine.
  • Green, A. P., & Turner, N. J. (2016). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 18(13), 3888–3891. [Link]

  • PubChemLite. (n.d.). [3-(2-methylpropyl)pyridin-2-yl]methanol. Retrieved February 15, 2026, from [Link]

  • Royal Society of Chemistry. (2015). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications. [Link]

  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. [Link]

  • ResearchGate. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. Retrieved February 15, 2026, from [Link]

  • LOCKSS. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. [Link]

  • PubChem. (n.d.). Phenyl(pyridin-2-yl)methanol. Retrieved February 15, 2026, from [Link]

  • PubMed. (2010). Correlation of 3-isobutyl-2-methoxypyrazine to 3-isobutyl-2-hydroxypyrazine During Maturation of Bell Pepper (Capsicum Annuum) and Wine Grapes (Vitis Vinifera). [Link]

  • Scholars Research Library. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. [Link]

  • Grokipedia. (n.d.). 3-Isobutyl-2-methoxypyrazine. Retrieved February 15, 2026, from [Link]

Sources

Technical Guide: Industrial Utility & Synthetic Architecture of Functionalized Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine moiety (C₅H₅N) is not merely a solvent or a base; it is a "privileged scaffold" in industrial chemistry.[1] Its distinct electronic deficiency, coupled with the hydrogen-bond accepting capability of the nitrogen atom, allows it to modulate physicochemical properties—solubility, metabolic stability, and π-stacking interactions—in ways that benzene analogs cannot.

This guide analyzes the industrial deployment of functionalized pyridines across pharmaceutical, agrochemical, and optoelectronic sectors. It moves beyond basic chemistry to explore the causality of design choices and provides validated protocols for difficult-to-access substitution patterns.

Part 1: Pharmaceutical Architectures

The Phenyl-Pyridyl Switch

In medicinal chemistry, replacing a phenyl ring with a pyridine (bioisosterism) is a strategic maneuver to alter the ADME (Absorption, Distribution, Metabolism, Excretion) profile of a lead compound.

  • Solubility Enhancement: The pyridine nitrogen possesses a lone pair that can accept hydrogen bonds from water, significantly lowering logP (lipophilicity) and improving aqueous solubility compared to phenyl analogs.

  • Metabolic Stability: Pyridine is electron-deficient.[2] This makes the ring less susceptible to oxidative metabolism by Cytochrome P450 enzymes (which prefer electron-rich systems), thereby extending the drug's half-life (

    
    ).
    
  • Target Binding: The nitrogen atom often serves as a critical anchor point in the ATP-binding pocket of kinase inhibitors.

Case Study: Vismodegib & Kinase Inhibitors

In the development of Vismodegib (Hedgehog pathway inhibitor), the pyridine ring is not structural filler; it is functional machinery. Similarly, in Imatinib (BCR-ABL inhibitor), the pyridine moiety is essential for hydrogen bonding within the kinase hinge region.

Data: Physicochemical Impact of Pyridine Substitution

Table 1: Comparative metrics of Phenyl vs. Pyridyl analogs in a hypothetical kinase inhibitor series.

PropertyPhenyl Analog (Reference)2-Pyridyl Analog3-Pyridyl AnalogIndustrial Implication
LogP 4.2 (High Lipophilicity)3.1 (Moderate)2.8 (Optimal)Improved oral bioavailability.
Aq. Solubility < 1 µg/mL~50 µg/mL~120 µg/mLReduced formulation complexity.
CYP450 Clearance High (Rapid Oxidation)LowModerateExtended dosing intervals.
pKa N/A~3.5~5.2Tunable ionization for lysosomal trapping.

Part 2: Agrochemical Efficacy

Herbicidal Auxins & Stability

In agrochemicals, functionalized pyridines (e.g., Clopyralid , Picloram ) act as synthetic auxins. The industrial advantage here is persistence .[3]

  • Mechanism: The electron-deficient pyridine ring is highly resistant to environmental degradation (photolysis and hydrolysis) compared to indole-based natural auxins.

  • Selectivity: Halogenated pyridines (e.g., 3,6-dichloro-2-pyridinecarboxylic acid) mimic the plant hormone indole-3-acetic acid (IAA) but cannot be regulated by the plant's degradation systems, leading to uncontrolled growth and death in target weeds.

Part 3: Advanced Materials (OLEDs)

Electron Transport Materials (ETMs)

Pyridine derivatives are critical in Organic Light-Emitting Diodes (OLEDs) as Electron Transport Materials.[2][4][5][6][7]

  • High Triplet Energy (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  Pyridines prevent "exciton quenching" (loss of energy as heat), which is vital for high-efficiency phosphorescent OLEDs.
    
  • Deep HOMO Levels: The electron-withdrawing nature of nitrogen lowers the Highest Occupied Molecular Orbital (HOMO), effectively blocking holes and confining charge recombination to the emissive layer.

Part 4: Visualization of Logic & Workflows

Diagram 1: The "Phenyl-Pyridyl Switch" Decision Logic

This diagram illustrates the medicinal chemistry decision tree for incorporating pyridine scaffolds.

PhenylPyridylSwitch Start Lead Compound (Phenyl Ring) Issue1 Issue: Poor Solubility Start->Issue1 Issue2 Issue: Rapid Metabolism (CYP Oxidation) Start->Issue2 Strategy Strategy: Bioisosteric Replacement (Phenyl → Pyridine) Issue1->Strategy Issue2->Strategy Solubility Outcome: Lower LogP (H-Bond Acceptor) Strategy->Solubility N-atom effect Metabolism Outcome: Electron Deficient Ring (Resists Oxidation) Strategy->Metabolism Electronic effect Binding Outcome: New H-Bond Interaction (Target) Strategy->Binding Structural effect

Caption: Decision logic for replacing phenyl rings with pyridine to optimize drug-like properties (ADME).

Part 5: Synthetic Methodologies (The "How-To")

Industrial synthesis of substituted pyridines often faces the "regioselectivity problem." Electrophilic aromatic substitution (SEAr) is difficult because the ring is deactivated. Nucleophilic substitution (SNAr) usually requires halogens.

Below are two field-proven protocols for difficult substitution patterns.

Protocol A: C4-Selective Minisci Alkylation

Context: Direct alkylation of pyridine at the C4 position is notoriously difficult due to poor selectivity (C2 vs C4 mixtures).[8][9] This protocol uses a maleate blocking strategy to force C4 selectivity, ideal for early-stage functionalization.[8][9]

Reagents:

  • Substrate: Pyridine (1.0 equiv)[10]

  • Blocker: Maleic acid (1.0 equiv)

  • Radical Source: Carboxylic acid (Alkyl donor) + Ammonium Persulfate ((NH₄)₂S₂O₈)

  • Catalyst: AgNO₃ (0.1 equiv)

  • Solvent: DCM/Water biphasic system

Step-by-Step Workflow:

  • Blocking: Dissolve pyridine and maleic acid in DCM. The maleic acid forms a salt, effectively blocking the C2 positions via steric and electronic shielding.

  • Radical Generation: To the biphasic mixture (DCM/H₂O), add the alkyl carboxylic acid (R-COOH).

  • Initiation: Add AgNO₃ and (NH₄)₂S₂O₈ at 40°C. The silver catalyzes the oxidative decarboxylation of the acid, generating an alkyl radical (R•).

  • Addition: The nucleophilic alkyl radical attacks the most accessible electron-deficient site—the C4 position.

  • Workup: Basify with NaOH to remove the maleate block and extract the C4-alkylated pyridine.

Validation Criteria:

  • NMR: Disappearance of the C4 proton signal (typically triplet/multiplet at ~7.5 ppm).

  • Selectivity: GC-MS should show >95:5 ratio of C4:C2 isomers.

Protocol B: C3-Selective C-H Alkenylation (Ni-Catalyzed)

Context: C3 functionalization is challenging because it is electronically neutral compared to C2/C4. Standard Pd-catalysis often fails due to catalyst poisoning by the pyridine nitrogen. This protocol uses a Nickel-Aluminum bimetallic system to override intrinsic bias.[11][12]

Reagents:

  • Catalyst: Ni(COD)₂ (10 mol%)

  • Ligand: IPr (N-heterocyclic carbene) (10 mol%)

  • Lewis Acid: AlMe₃ (20 mol%)

  • Substrate: Pyridine derivative + Alkyne/Alkene

  • Solvent: Toluene, 100°C

Mechanism of Action:

  • Coordination: AlMe₃ coordinates to the pyridine nitrogen. This is the critical step—it converts the Lewis-basic pyridine into a bulky, Lewis-acid-complexed species.

  • Activation: The bulky Al-complex sterically hinders the Ni-catalyst from approaching C2.

  • Insertion: The Ni-catalyst activates the C3-H bond (the only accessible site) and inserts the alkene.

Step-by-Step Workflow:

  • Glovebox: In a nitrogen-filled glovebox, mix Ni(COD)₂ and IPr ligand in toluene. Stir 15 min to form the active catalyst.

  • Lewis Acid Addition: Add the pyridine substrate followed by AlMe₃ dropwise. Caution: Exothermic.

  • Reaction: Add the alkene/alkyne partner. Seal the tube and heat to 100°C for 12 hours.

  • Quench: Cool and carefully quench with Rochelle's salt solution (to break the Al-emulsion).

Diagram 2: Regioselectivity Map & Protocol Choice

This diagram guides the chemist on which protocol to use based on the desired substitution site.

Regioselectivity Pyridine Pyridine Core C2 C2 Position (Electron Deficient) Pyridine->C2 C3 C3 Position (Neutral/Steric) Pyridine->C3 C4 C4 Position (Remote) Pyridine->C4 Method_C2 Method: Nucleophilic Substitution (SNAr) (requires Halogen) C2->Method_C2 Standard Ind. Method_C3 Method: Ni/Al Catalysis (Steric Control) C3->Method_C3 Advanced Method_C4 Method: Minisci Radical (Maleate Blocking) C4->Method_C4 Radical Chem

Caption: Synthetic strategy map for targeting specific pyridine ring positions.

References

  • Royal Society of Chemistry. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. Retrieved from [Link]

  • American Chemical Society (JACS). (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Retrieved from [Link]

  • National Institutes of Health (NIH). (2021). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Retrieved from [Link]

Sources

Technical Guide: Stability and Reactivity of 3-Alkyl-2-Hydroxymethylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability, reactivity, and synthetic handling of 3-alkyl-2-hydroxymethylpyridines , a critical structural motif in medicinal chemistry, particularly as the "pyridine fragment" in Proton Pump Inhibitors (PPIs) like lansoprazole and rabeprazole.

Executive Summary & Core Significance

3-alkyl-2-hydroxymethylpyridines are bifunctional heterocyclic building blocks. Their chemical behavior is dominated by the interplay between the basic pyridine nitrogen and the nucleophilic (yet oxidizable) primary alcohol at the C2 position.

Key Technical Insight: While the hydroxymethyl form is relatively stable, its activated derivatives (e.g., 2-chloromethyl) exhibit extreme instability in their free-base form due to rapid intermolecular self-quaternization. Successful handling requires strict pH control and the use of acid salts.

Chemical Stability Profile

Oxidative Instability

The C2-hydroxymethyl group is susceptible to oxidation, particularly in the presence of transition metals or under radical-generating conditions.

  • Pathway: Alcohol

    
     Aldehyde (Picolinaldehyde derivative) 
    
    
    
    Carboxylic Acid (Picolinic acid derivative).
  • Impact: Picolinaldehydes are reactive electrophiles that can form Schiff bases with amine impurities, leading to colored by-products (browning).

  • Mitigation: Store under inert atmosphere (Argon/Nitrogen) at

    
    .
    
The "Self-Destruct" Mechanism (Activation Instability)

The most critical stability issue arises when the hydroxyl group is converted to a leaving group (e.g., chloride, mesylate) for coupling reactions.

  • Mechanism: The pyridine nitrogen of one molecule acts as a nucleophile, attacking the electrophilic C2-methylene carbon of another molecule.

  • Result: Formation of insoluble quaternary pyridinium salts (tars/polymers).

  • Control Strategy: NEVER isolate 3-alkyl-2-chloromethylpyridines as free bases. Always isolate and store them as Hydrochloride salts , which protonate the nitrogen and shut down nucleophilicity.

Photochemical Sensitivity (N-Oxides)

During synthesis via the N-oxide route (see Section 3), the intermediates are light-sensitive. Pyridine N-oxides can undergo photochemical rearrangement to unstable oxaziridines or 1,2-oxazepines upon exposure to UV light.

Synthesis: The Boekelheide Rearrangement

The most robust synthetic route for 3-alkyl-2-hydroxymethylpyridines is the Boekelheide Rearrangement . This method avoids the poor selectivity of radical halogenation.

Mechanism & Pathway

The reaction proceeds via the formation of an N-oxide, followed by acylation and a [3,3]-sigmatropic rearrangement.

Boekelheide Start 3-Alkyl-2-Methylpyridine NOxide N-Oxide Intermediate Start->NOxide Oxidation (H2O2/AcOH or mCPBA) Acylated N-Acetoxy Cation NOxide->Acylated Acylation (Ac2O) Rearranged 2-Acetoxymethylpyridine Acylated->Rearranged [3,3]-Sigmatropic Rearrangement (Heat) Product 3-Alkyl-2-Hydroxymethylpyridine Rearranged->Product Hydrolysis (NaOH/H2O)

Figure 1: The Boekelheide Rearrangement pathway for converting 2-methylpyridines to 2-hydroxymethylpyridines.

Reactivity Landscape & Experimental Protocols

Activation: Synthesis of 2-Chloromethyl Derivatives

Context: This is the primary reaction for drug synthesis (e.g., coupling with mercapto-benzimidazoles).

Protocol: Chlorination with Thionyl Chloride

  • Setup: Flame-dried round-bottom flask, inert atmosphere (

    
    ).
    
  • Dissolution: Dissolve 3-alkyl-2-hydroxymethylpyridine (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Addition: Cool to

    
    . Add Thionyl Chloride (
    
    
    
    , 1.2 eq) dropwise. Caution: Gas evolution (
    
    
    ,
    
    
    ).
  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Note: Free base sticks to silica; use neutralized aliquots).

  • Workup (CRITICAL):

    • Concentrate the reaction mixture in vacuo to remove excess

      
       and solvent.
      
    • Do not neutralize. Add diethyl ether or acetone to the residue to precipitate the product.

    • Filter the solid Hydrochloride Salt .

    • Store in a desiccator at

      
      .
      
Oxidation to Aldehydes

Context: Preparation of precursors for Wittig reactions or reductive aminations.

Protocol: Swern Oxidation

  • Activation: Add DMSO (2.4 eq) to Oxalyl Chloride (1.1 eq) in DCM at

    
    .
    
  • Addition: Add the hydroxymethylpyridine (1.0 eq) slowly. Stir for 15 min.

  • Termination: Add Triethylamine (

    
    , 5.0 eq) and warm to room temperature.
    
  • Note: The pyridine nitrogen may complex with the sulfur species; excess base ensures liberation of the aldehyde.

Quantitative Data: Stability Comparison

Condition2-Hydroxymethyl (Free Base)2-Hydroxymethyl (HCl Salt)2-Chloromethyl (Free Base)2-Chloromethyl (HCl Salt)
Ambient Air (25°C) Slow Oxidation (weeks)StableRapid Polymerization (<1 hr) Stable
Aqueous Acid (pH 1) Stable (Protonated)StableHydrolysis to alcohol (slow)Stable
Aqueous Base (pH 10) StableConverts to Free BaseInstant Self-Alkylation Instant Self-Alkylation
Light Exposure StableStableModerate darkeningStable

References

  • Boekelheide, V., & Linn, W. J. (1954).[1] Rearrangements of N-Oxides.[1][2][3][4] A Novel Synthesis of Pyridyl Carbinols and Aldehydes. Journal of the American Chemical Society.[1][2] [1]

  • Pappalardo, S., et al. (1992).[5] Functionalization of calix[4]arenes by alkylation with 2-(chloromethyl)pyridine hydrochloride.[5] The Journal of Organic Chemistry.[5]

  • Fontenas, C., et al. (1995). The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent.[1][6] Synthetic Communications.[1][2]

  • Ash, M. L., & Pews, R. G. (1981).[1] The Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide.[1] Journal of Heterocyclic Chemistry.

Sources

Methodological & Application

Application Note: Modular Synthesis of 2-Pyridinemethanol, 3-(2-methylpropyl)-

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable synthetic route for 2-Pyridinemethanol, 3-(2-methylpropyl)- (CAS: N/A for specific isomer in common catalogs; analogous to 3-isobutyl-2-hydroxymethylpyridine). This scaffold serves as a critical bioisostere for ortho-substituted benzyl alcohols in kinase inhibitor design and offers improved aqueous solubility compared to its carbocyclic counterparts.

While traditional routes rely on non-selective radical alkylation (Minisci reaction) or harsh lithiation-trapping sequences, this protocol utilizes a Negishi cross-coupling strategy . By employing a palladium-catalyzed coupling between a protected 3-bromo-2-hydroxymethylpyridine and an isobutylzinc reagent, we achieve high regioselectivity and functional group tolerance.

Key Advantages of This Protocol
  • Regiocontrol: Exclusive installation of the isobutyl group at the C3 position.

  • Safety: Avoids the use of pyrophoric t-BuLi or unstable pyridine N-oxides on scale.

  • Modularity: The organozinc intermediate can be swapped to generate a library of 3-alkyl analogs.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the disconnection of the C3–C(alkyl) bond. The high chemoselectivity of organozinc reagents allows for the use of a halogenated pyridine precursor.

Retrosynthesis Target Target Molecule 3-Isobutyl-2-pyridinemethanol Inter1 Protected Intermediate (TBS-Ether) Target->Inter1 Deprotection (TBAF) SM1 Starting Material A 3-Bromo-2-pyridinemethanol Inter1->SM1 Negishi Coupling (Pd-Cat) SM2 Reagent B Isobutylzinc Bromide Inter1->SM2 C-C Bond Formation

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the target via cross-coupling.

Detailed Experimental Protocols

Phase 1: Substrate Protection

Objective: Protect the primary alcohol of 3-bromo-2-pyridinemethanol to prevent protonolysis of the organozinc reagent.

Reagents:

  • (3-Bromopyridin-2-yl)methanol (1.0 equiv)

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Imidazole (2.5 equiv)

  • Dichloromethane (DCM) (anhydrous)

Protocol:

  • Charge a flame-dried round-bottom flask with (3-bromopyridin-2-yl)methanol (10.0 mmol) and imidazole (25.0 mmol).

  • Add anhydrous DCM (50 mL) and cool to 0 °C under N₂.

  • Add TBSCl (12.0 mmol) portion-wise over 10 minutes.

  • Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) until starting material is consumed.

  • Workup: Quench with water (30 mL). Extract with DCM (2 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes) yields 3-bromo-2-((tert-butyldimethylsilyloxy)methyl)pyridine as a colorless oil.

Phase 2: Organozinc Preparation (Knochel Method)

Objective: Generate reactive isobutylzinc bromide using LiCl-mediated zinc insertion.

Reagents:

  • Isobutyl bromide (1.0 equiv)

  • Zinc dust (activated) (1.5 equiv)

  • LiCl (anhydrous) (1.5 equiv)

  • THF (anhydrous)[2]

Protocol:

  • Activation: Flame-dry a Schlenk flask containing Zn dust (15 mmol) and LiCl (15 mmol) under vacuum at 150 °C for 2 hours. Cool to RT under Argon.

  • Add anhydrous THF (10 mL). Add 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) to activate the Zn surface; reflux briefly if necessary.

  • Add isobutyl bromide (10 mmol) dropwise at RT.

  • Stir at 40 °C for 12–24 hours.

  • Titration: Titrate an aliquot against iodine to determine the precise concentration of IsobutylZnBr·LiCl (typically 0.8–1.0 M).

Phase 3: Negishi Cross-Coupling

Objective: Couple the protected pyridine with the organozinc reagent.

Reagents:

  • Protected Pyridine (from Phase 1) (1.0 equiv)

  • IsobutylZnBr·LiCl (1.5 equiv)

  • Pd(dppf)Cl₂·DCM (3 mol%) or Pd-PEPPSI-IPr (2 mol%)

  • THF (anhydrous)[2]

Protocol:

  • In a glovebox or under strict Argon flow, charge a reaction vial with the Protected Pyridine (5.0 mmol) and Pd catalyst (0.15 mmol).

  • Dissolve in anhydrous THF (10 mL).

  • Add the IsobutylZnBr solution (7.5 mmol) dropwise via syringe.

  • Heat the mixture to 60 °C for 6–12 hours.

  • QC Check: Monitor by LC-MS for the disappearance of the bromide peak (M+H of product ~ mass of protected intermediate + 57 - 79).

  • Workup: Cool to RT. Quench with saturated NH₄Cl solution. Extract with EtOAc (3 x). Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (SiO₂, 5-15% EtOAc in Hexanes).

Phase 4: Deprotection

Objective: Remove the silyl group to release the final alcohol.

Protocol:

  • Dissolve the coupled intermediate in THF (20 mL).

  • Add TBAF (1.0 M in THF, 1.5 equiv) at 0 °C.

  • Stir at RT for 2 hours.

  • Final Workup: Dilute with water, extract with EtOAc/DCM (3:1 mixture for better solubility).

  • Isolation: Concentrate and purify via column chromatography (DCM/MeOH 95:5) to afford 2-Pyridinemethanol, 3-(2-methylpropyl)- .

Workflow Visualization

Workflow cluster_0 Phase 1: Precursor Prep cluster_1 Phase 2: Organozinc Prep cluster_2 Phase 3 & 4: Coupling & Deprotection Step1 3-Bromo-2-hydroxymethylpyridine + TBSCl / Imidazole Step2 Protected Bromide (Isolated) Step1->Step2 Step5 Negishi Coupling (Pd Cat, 60°C) Step2->Step5 Step3 Isobutyl Bromide + Zn / LiCl Step4 IsobutylZnBr Reagent (Active Species) Step3->Step4 Step4->Step5 Step6 Silyl Deprotection (TBAF) Step5->Step6 Final FINAL PRODUCT 3-Isobutyl-2-pyridinemethanol Step6->Final

Figure 2: Integrated workflow for the synthesis, highlighting the convergence of the organozinc and protected pyridine fragments.

Technical Data & Troubleshooting

Reagent Stoichiometry Table
ReagentRoleEquiv.Critical Parameter
3-Bromo-SM Substrate1.0Purity >98% essential for catalyst life.
IsobutylZnBr Nucleophile1.5Must be titrated. Excess compensates for protic impurities.
Pd(dppf)Cl₂ Catalyst0.03Keep O₂ < 5 ppm. Degas solvents thoroughly.
LiCl Additive1.5Solubilizes the organozinc; crucial for conversion.
Troubleshooting Guide
  • Problem: Low conversion of bromide.

    • Root Cause:[2][3][4][5] Catalyst poisoning or inactive organozinc.

    • Solution: Re-titrate IsobutylZnBr. Ensure solvents are anhydrous (<50 ppm H₂O). Switch to Pd-PEPPSI-IPr for higher activity on sterically hindered substrates.

  • Problem: Formation of n-butyl byproduct (isomerization).

    • Root Cause:[2][3][4][5] Migration of the zinc species.

    • Solution: Maintain reaction temperature ≤ 60 °C. Use LiCl-mediated preparation which stabilizes the secondary/primary alkyl zinc species.

  • Problem: Protodehalogenation (Reduction of Ar-Br to Ar-H).

    • Root Cause:[2][3][4][5] Presence of moisture or acidic protons.[5]

    • Solution: Double-check the drying of the starting material. Ensure the TBS protection is complete (no free -OH).

References

  • Knochel, P. et al. (2011).[6][7] "Selective and multiple functionalization of pyridines and alkaloids via Mg- and Zn-organometallic intermediates." Organic Letters.

  • Negishi, E. et al. (2003). "Formation of Carbon-Carbon Bonds." Handbook of Organopalladium Chemistry for Organic Synthesis.

  • Organ, M. G. et al. (2006). "Pd-PEPPSI-IPr: A Highly Active Catalyst for Negishi Cross-Coupling." Chemistry – A European Journal.

  • BenchChem. (2025).[2] "Technical Guide to Synthesis and Characterization of (2-Isobutylpyridin-3-yl)methanol." (Note: General reference for pyridine functionalization logic).

Sources

Functionalization of the pyridine ring at the 3-position

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of the Pyridine Ring at the 3-Position Content Type: Detailed Application Notes and Protocols Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The "Meta" Paradox

The functionalization of pyridine at the C3 (meta) position represents a classic challenge in heterocyclic chemistry. Unlike the C2 and C4 positions, which are electronically activated for nucleophilic attack (SNAr) or radical Minisci-type reactions, the C3 position is electronically neutral, resembling a deactivated benzene ring.

While Classical Electrophilic Aromatic Substitution (EAS) targets C3, it requires forcing conditions (e.g., oleum, >200°C) incompatible with sensitive pharmacophores. Consequently, modern drug discovery relies on transition-metal catalysis to bypass these electronic constraints.

This guide details three high-fidelity protocols to access C3-functionalized pyridines:

  • Ir-Catalyzed C-H Borylation: The universal "handle" installation.

  • Pd-Catalyzed Direct Arylation: A C-H activation method bypassing pre-functionalization.

  • Optimized Cross-Coupling: Best practices for utilizing 3-halopyridines without catalyst poisoning.

Part 1: Strategic Decision Matrix

The choice of method depends on the starting material's substitution pattern and the desired moiety.

C3_Strategy Start Starting Material Subst_Check Substitution Pattern? Start->Subst_Check Unsub Unsubstituted Pyridine Subst_Check->Unsub None C4_Sub 4-Substituted Pyridine Subst_Check->C4_Sub C4-Blocked C2_Sub 2-Substituted Pyridine Subst_Check->C2_Sub C2-Blocked Goal Desired Outcome? Unsub->Goal Borylation Install Boron Handle (Protocol A) C4_Sub->Borylation High C3 Selectivity Halogen Use 3-Halo Precursor (Protocol C) C2_Sub->Halogen C3 is Deactivated for C-H Activation Direct_Aryl Direct Arylation (Protocol B) Goal->Direct_Aryl Add Aryl Group Goal->Borylation Add OH, NH2, Halogen

Figure 1: Strategic decision tree for selecting the optimal C3-functionalization pathway. Note that 4-substituted pyridines are ideal substrates for C3-selective C-H borylation due to steric directing effects.

Part 2: Detailed Protocols

Protocol A: Iridium-Catalyzed C-H Borylation

Application: Installing a versatile boronic acid pinacol ester (Bpin) handle. Mechanism: Sterically governed C-H activation.[1][2][3] The active catalyst is an iridium-tris-boryl species. Critical Insight: For unsubstituted pyridine , this reaction produces a mixture of 3- and 4-borylpyridines (typically 2:1 ratio), which are separable by chromatography. However, for 4-substituted pyridines , the reaction is highly selective for the C3 position (ortho to the substituent, beta to nitrogen) due to steric blocking of C4 and electronic deactivation of C2.

Materials:

  • Pre-catalyst: [Ir(OMe)(cod)]₂ (Methoxydi-1,5-cyclooctadieneiridium(I) dimer)

  • Ligand: dtbpy (4,4′-Di-tert-butyl-2,2′-dipyridine)[4]

  • Reagent: B₂pin₂ (Bis(pinacolato)diboron)

  • Solvent: Hexane or THF (Anhydrous)

Step-by-Step Methodology:

  • Glovebox Setup: In a nitrogen-filled glovebox, weigh [Ir(OMe)(cod)]₂ (1.5 mol%) and dtbpy (3.0 mol%) into a 20 mL scintillation vial equipped with a magnetic stir bar.

  • Catalyst Formation: Add 2 mL of anhydrous hexane. The solution should turn dark brown/red, indicating the formation of the active catalytic species. Stir for 5 minutes.

  • Reagent Addition: Add B₂pin₂ (1.0 equiv relative to substrate) and the pyridine substrate (1.0 equiv).

    • Note: If the substrate is a solid, dissolve it in a minimum amount of THF before addition.

  • Reaction: Seal the vial with a Teflon-lined cap. Remove from the glovebox and heat to 80°C for 16–24 hours.

    • Monitoring: Monitor by GC-MS or LC-MS. The disappearance of B₂pin₂ is often a better indicator of completion than the consumption of pyridine.

  • Workup: Cool to room temperature. Concentrate the mixture in vacuo.

  • Purification:

    • The residue is typically purified via flash column chromatography on silica gel.

    • Crucial: Pyridyl boronates can be protodeboronated on acidic silica. Use a solvent system containing 1% triethylamine or use neutral alumina if the product is unstable.

    • Eluent: Hexane/Ethyl Acetate gradients are standard.

Data Interpretation:

Substrate Major Product Position Yield Selectivity Notes
Pyridine C3 + C4 Mixture 75-85% ~2:1 ratio (C3:C4). Separable.
4-Methylpyridine C3 (Exclusive) 88% Steric blocking of C4 forces C3 activation.

| 3-Methylpyridine | C5 (Meta) | 82% | Sterically directed to the less hindered meta position. |

Protocol B: Pd-Catalyzed Direct C3-Arylation

Application: Direct coupling of pyridine with arenes without pre-functionalization. Mechanism: Non-directed C-H activation utilizing a "trans-effect" strategy where specific ligands weaken the Pd-N interaction, allowing C-H cleavage at the electron-rich C3 position.[5] Reference Grounding: Based on methodologies developed by Yu and Fagnou.

Materials:

  • Catalyst: Pd(OAc)₂ (Palladium(II) acetate)

  • Ligand: 1,10-Phenanthroline[3][6][7][8]

  • Oxidant/Base: Ag₂CO₃ (Silver carbonate)

  • Coupling Partner: Aryl Iodide or Arene (depending on variant; below uses Aryl Iodide).

Step-by-Step Methodology:

  • Preparation: In a dry Schlenk tube, combine Pd(OAc)₂ (5 mol%), 1,10-Phenanthroline (5 mol%), and Ag₂CO₃ (1.0 equiv).

  • Substrate Addition: Add the Pyridine substrate (used as solvent/reagent, typically 20–30 equiv) and the Aryl Iodide (1.0 equiv).

    • Why Excess Pyridine? Pyridine acts as both the ligand reservoir and the solvent to drive the equilibrium toward the C3-functionalized product.

  • Reaction: Seal the tube and heat to 120–140°C for 24 hours.

  • Filtration: Cool the mixture and dilute with Ethyl Acetate. Filter through a pad of Celite to remove silver salts.

  • Purification: Concentrate the filtrate. The excess pyridine can be distilled off or removed via high-vacuum evaporation. Purify the residue via flash chromatography.

Mechanism Visualization:

Pd_Cycle Pd_Pre Pd(OAc)2 + Phen Active_Cat [Pd(Phen)(OAc)]+ Pd_Pre->Active_Cat Coordination N-Coordination (Reversible) Active_Cat->Coordination CH_Activation C3-H Activation (CMD Mechanism) Coordination->CH_Activation Ligand promotes C3 selectivity Ox_Add Oxidative Addition (Ar-I) CH_Activation->Ox_Add Red_Elim Reductive Elimination (C-C Bond Formed) Ox_Add->Red_Elim Red_Elim->Active_Cat Regeneration

Figure 2: Simplified catalytic cycle for Pd-catalyzed C3-arylation. The 1,10-phenanthroline ligand is critical for preventing catalyst deactivation by the pyridine nitrogen.

Protocol C: Optimized Suzuki-Miyaura Coupling (From 3-Halopyridines)

Application: When a specific 3-substituted pyridine is required and the 3-bromo/3-iodo precursor is commercially available. Challenge: Pyridines can poison Pd catalysts by binding through the nitrogen atom. Solution: Use of high-turnover catalysts and anhydrous conditions to prevent protodeboronation.

Materials:

  • Substrate: 3-Bromopyridine[9]

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) OR Pd(dppf)Cl₂ for sterically hindered cases.

  • Base: K₃PO₄ (Potassium phosphate, tribasic) - Superior to carbonate bases for pyridines.

  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology:

  • Degassing: Sparge 1,4-dioxane with argon for 30 minutes. Oxygen is the enemy of this reaction.

  • Assembly: In a reaction vial, combine 3-Bromopyridine (1.0 mmol), Arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (3 mol%), and powdered K₃PO₄ (2.0 mmol).

  • Solvent Addition: Add degassed dioxane (4 mL).

  • Thermal Cycle: Heat to 90°C for 12 hours.

    • Optimization: If conversion is low, add a drop of water (degassed) to solubilize the base, but be wary of protodeboronation. Alternatively, switch to Pd(dppf)Cl₂.

  • Scavenging: Upon completion, treat the reaction mixture with a metal scavenger (e.g., QuadraPure™ TU) if the product is intended for biological assay, to remove residual Pd.

Part 3: Troubleshooting & Optimization

ProblemRoot CauseSolution
Low Conversion (Ir-Borylation) Catalyst PoisoningEnsure the glovebox atmosphere is <1 ppm O₂/H₂O. Pyridines are hygroscopic; dry them over molecular sieves before use.
C2/C3 Mixture (Ir-Borylation) Lack of Steric ControlUse a 4-substituted pyridine if possible. If using bare pyridine, separate isomers carefully or switch to a bulky ligand (e.g., tmp-phen).
Protodeboronation Acidic WorkupPyridyl boronates are unstable to acid. Avoid HCl workups. Use neutral alumina or basified silica for purification.
Catalyst Death (Pd-Coupling) N-BindingIncrease catalyst loading to 5-10%. Switch to bulky phosphine ligands (e.g., XPhos, SPhos) which prevent N-coordination to the metal center.

References

  • Takagi, J., Sato, K., Hartwig, J. F., Ishiyama, T., & Miyaura, N. (2002). Iridium-catalyzed C-H coupling reaction of heteroaromatic compounds with bis(pinacolato)diboron: regioselective synthesis of heteroarylboronates. Tetrahedron Letters, 43(32), 5649-5651. Link

  • Ye, M., Gao, G. L., & Yu, J. Q. (2011). Ligand-promoted C-3 selective C-H olefination of pyridines with Pd catalysts.[7][8] Journal of the American Chemical Society, 133(18), 6964-6967. Link

  • Campeau, L. C., & Fagnou, K. (2006). High-yielding and regioselective direct arylation of pyridine N-oxides.[8][10] Journal of the American Chemical Society, 128(45), 14519-14527. Link

  • Yang, L., Uemura, N., & Nakao, Y. (2019). meta-Selective C–H Borylation of Benzamides and Pyridines by an Iridium–Lewis Acid Bifunctional Catalyst. Journal of the American Chemical Society, 141(19), 7698–7703. Link

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H borylation of pyridines. Journal of the American Chemical Society, 135(41), 15559-15566. Link

Sources

Grignard reaction for isobutyl group introduction on pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Introduction of Isobutyl Moieties onto the Pyridine Scaffold

Executive Summary & Strategic Rationale

The introduction of an isobutyl group (-CH₂CH(CH₃)₂) onto a pyridine ring is a recurring challenge in medicinal chemistry. This moiety provides significant lipophilicity and steric bulk, often used to fill hydrophobic pockets in target proteins (e.g., kinase inhibitors).

However, pyridine is electron-deficient, making it resistant to electrophilic aromatic substitution (Friedel-Crafts). Conversely, while it is susceptible to nucleophilic attack, direct addition of Grignard reagents (isobutylmagnesium bromide) to unactivated pyridine is kinetically slow and often yields intractable mixtures of 1,2- and 1,4-dihydropyridines, or results in ring opening/polymerization.

This guide details two field-proven strategies to overcome these limitations:

  • The "Activator" Method (Nucleophilic Addition-Oxidation): Uses in situ activation of pyridine with chloroformates to form N-acylpyridinium salts, facilitating mild Grignard addition followed by oxidative aromatization.

  • The "Precision" Method (Kumada Cross-Coupling): Uses transition metal catalysis to couple isobutylmagnesium bromide with halopyridines, guaranteeing regiochemical fidelity.

Critical Mechanism & Causality (Expertise & Experience)

The Regioselectivity Challenge

When isobutylmagnesium bromide (


-BuMgBr) attacks a pyridinium salt, two sites are electrophilic: C2 (ortho) and C4 (para).
  • Steric Causality: The isobutyl group is bulky. Unlike methyl Grignards, which favor C2 attack due to charge control,

    
    -BuMgBr often exhibits competing selectivity between C2 and C4 due to steric hindrance at the ortho position.
    
  • Hard-Soft Acid-Base (HSAB) Theory: The N-acylpyridinium species is a "hard" electrophile. To control regioselectivity, we employ Copper(I) salts (e.g., CuI, CuCN). This forms a softer organocopper species, which favors conjugate addition (C4) or stabilizes the transition state for specific C2 attack depending on the ligand environment.

The Aromatization Bottleneck

The immediate product of Grignard addition to an N-activated pyridine is a dihydropyridine (DHP) . DHPs are prone to oxidation by air (often leading to peroxides) or disproportionation.

  • Solution: We utilize DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or Iodine (

    
    )  for controlled, rapid oxidative aromatization to restore the pyridine ring.
    

Decision Matrix & Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct protocol based on the desired regioisomer.

Pyridine_Isobutyl_Strategy Start Target: Isobutyl-Pyridine Regio Desired Regioisomer? Start->Regio Path_C3 C3-Isobutyl Regio->Path_C3 Meta (C3) Path_C2_C4 C2 or C4-Isobutyl Regio->Path_C2_C4 Ortho (C2) / Para (C4) Kumada Method B: Kumada Coupling (Start: 3-Bromopyridine) Path_C3->Kumada Activator Method A: N-Acyl Activation (Start: Pyridine) Path_C2_C4->Activator Cat_Cycle Ni(dppp)Cl2 Catalysis Oxidative Addition -> Transmetalation Kumada->Cat_Cycle Salt_Form 1. Activation (PhOCOCl) Forms N-phenoxycarbonyl salt Activator->Salt_Form End_Prod Pure Isobutylpyridine Cat_Cycle->End_Prod Grignard_Add 2. Grignard Addition (-78°C) Forms 1,2- or 1,4-DHP Salt_Form->Grignard_Add Oxidation 3. Oxidative Aromatization (DDQ or I2) Grignard_Add->Oxidation Oxidation->End_Prod

Figure 1: Strategic decision tree for isobutyl group introduction. Method selection is driven primarily by regiochemical requirements.

Experimental Protocols

Protocol A: Regioselective Addition via N-Acylpyridinium Salts

Best for: C2-substitution (major) or C4-substitution (tunable). Self-Validation: The color change from the white acylonium salt to a yellow/orange DHP intermediate indicates successful addition.

Reagents:

  • Pyridine (1.0 equiv)[1]

  • Phenyl chloroformate (1.1 equiv) [Activator]

  • 
    -BuMgBr (1.2 equiv, 2.0 M in THF)
    
  • CuI (10 mol%) [Optional: Improves regiocontrol]

  • DDQ (1.2 equiv) [Oxidant]

  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Procedure:

  • Activation: In a flame-dried flask under Argon, dissolve pyridine (10 mmol) in anhydrous THF (50 mL). Cool to -78°C.[2][3]

  • Salt Formation: Dropwise add phenyl chloroformate (11 mmol). Stir for 30 mins. A white precipitate (N-phenoxycarbonylpyridinium chloride) will form.

    • Note: Phenyl chloroformate is preferred over benzyl chloroformate for easier handling and better "leaving group" ability during aromatization.

  • Grignard Addition: Add CuI (1 mmol) if high regioselectivity is critical. Then, add

    
    -BuMgBr (12 mmol) dropwise over 20 mins.
    
    • Observation: The mixture will turn heterogeneous yellow/orange. Stir at -78°C for 2 hours, then warm to 0°C.

  • Quench & Oxidation (One-Pot):

    • Standard: Quench with saturated

      
      . Extract with ether.[4] The crude contains the N-acyl-dihydropyridine.
      
    • Aromatization:[5][6][7][8][9] Dissolve the crude DHP in Toluene. Add DDQ (12 mmol) and stir at room temperature for 1-2 hours.

    • Alternative: Reflux with Sulfur (

      
      ) in decalin if DDQ fails, but DDQ is milder.
      
  • Purification: Filter off the hydroquinone byproduct. Wash organic layer with 1M NaOH (to remove phenol byproduct from the activator). Flash chromatography (Hexane/EtOAc).

Protocol B: Kumada Cross-Coupling

Best for: C3-substitution or high-fidelity C2/C4 placement. Self-Validation: Disappearance of bromopyridine starting material by TLC/LCMS.

Reagents:

  • Bromopyridine (2-, 3-, or 4-isomer) (1.0 equiv)

  • 
    -BuMgBr (1.5 equiv)
    
  • Catalyst:

    
     (2-5 mol%) [Preferred over Pd for alkyl Grignards to avoid 
    
    
    
    -hydride elimination]
  • Solvent: Anhydrous Et₂O or THF

Step-by-Step Procedure:

  • Catalyst Prep: In a dry Schlenk tube, suspend

    
     (0.5 mmol) and the bromopyridine (10 mmol) in anhydrous ether (40 mL).
    
  • Addition: Cool to 0°C. Add

    
    -BuMgBr (15 mmol) dropwise.
    
    • Exotherm Warning: The reaction is exothermic. Control addition rate to maintain temp < 10°C.

  • Reaction: Allow to warm to room temperature and reflux gently for 3-12 hours.

    • Mechanism Check: The solution usually turns dark brown/black (active Ni(0) species).

  • Workup: Cool to 0°C. Quench carefully with 1M HCl (acidic quench helps solubilize magnesium salts). Neutralize with

    
     to pH 8. Extract with Et₂O.[2][4]
    
  • Purification: Distillation or Column Chromatography.

Data & Comparison

Table 1: Methodological Comparison for Isobutyl-Pyridine Synthesis

FeatureMethod A: N-Acyl ActivationMethod B: Kumada Coupling
Primary Regioselectivity C2 (Major) / C4 (Minor)Determined by Halide (C2, C3, or C4)
Atom Economy Low (Requires activator + oxidant)High (Direct coupling)
Reagent Cost Low (Pyridine is cheap)Moderate (Bromopyridines + Catalyst)
Scalability Moderate (Oxidation step is limiting)High (Industrial standard)
Key Risk Dihydropyridine instability

-Hydride elimination (Isomerization)
Typical Yield 50 - 75%80 - 95%

Mechanistic Pathway (N-Acyl Activation)

The following diagram details the electron flow and transformation during the "Activator" protocol, highlighting the critical aromatization step.

Mechanism_Flow Reactants Pyridine + PhOCOCl Salt N-Phenoxycarbonyl Pyridinium Salt Reactants->Salt Activation Intermediate 1,2-Dihydropyridine (Unstable) Salt->Intermediate Regioselective Addition Grignard i-BuMgBr (Nucleophile) Grignard->Intermediate Attacks C2 Product 2-Isobutylpyridine + Phenol + CO2 Intermediate->Product Aromatization (-2H) Oxidant DDQ / Oxidation Oxidant->Product

Figure 2: Reaction pathway for the N-acyl activation method. Note the formation of the unstable dihydropyridine intermediate which requires oxidative workup.

References

  • Regioselective Addition to N-Acyl Salts: Comins, D. L., & O'Connor, S. (1990). Asymmetric synthesis of 2-alkyl(aryl)-2,3-dihydro-4-pyridones by addition of Grignard reagents to chiral 1-acyl-4-methoxypyridinium salts.[2] Journal of Organic Chemistry.[2] Link

  • Kumada Coupling on Pyridines: Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective carbon-carbon bond formation by cross-coupling of Grignard reagents with organic halides.[10] Journal of the American Chemical Society. Link

  • Oxidative Aromatization Protocols: Vanden Eynde, J. J., et al. (1995).[8] Aromatization of Hantzsch 1,4-dihydropyridines with DDQ.[9] Tetrahedron. Link

  • Copper-Catalyzed Dearomatization: Harutyunyan, S. R., et al. (2024).[3][11] Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.[3][11][12] ACS Catalysis. Link

Sources

Application Note: Strategic Palladium-Catalyzed Cross-Coupling of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Challenge

Pyridine motifs are ubiquitous in FDA-approved therapeutics (e.g., Esomeprazole, Loratadine), yet they remain among the most challenging substrates for Palladium-catalyzed cross-coupling.[1] This difficulty, often termed the "Pyridine Problem," stems from three distinct mechanistic failures:

  • Catalyst Poisoning: The pyridine nitrogen (

    
     lone pair) acts as a competitive ligand, displacing phosphines and forming unreactive off-cycle Palladium complexes (Pd-N coordination).[1][2]
    
  • Electronic Deactivation: The electron-deficient nature of the pyridine ring makes oxidative addition of halopyridines (especially 2-halopyridines) sluggish compared to phenyl halides.

  • Protodeboronation: In Suzuki-Miyaura coupling, 2-pyridyl boronic acids are notoriously unstable, undergoing rapid hydrolysis rather than transmetallation.[1]

This guide provides field-proven protocols using Precatalyst Scaffolds (Pd-G3/G4) and NHC-Palladium systems (PEPPSI) to bypass these failure modes.

Mechanistic Insight: The "Throw-Away" Ligand Strategy

To solve the poisoning issue, we must utilize precatalysts that initiate rapidly and possess ligands bulky enough to prevent N-coordination.

The Solution: Pd-G4 and PEPPSI Architectures

Modern precatalysts like XPhos Pd G4 or Pd-PEPPSI-IPr rely on a "throw-away" ligand concept.[1][2] They enter the cycle as stable Pd(II) species but are rapidly reduced to the active mono-ligated Pd(0) species (


) in situ.[1][2] This creates a high instantaneous concentration of the active catalyst, outcompeting the formation of inactive pyridine-bound dimers.

CatalyticCycle Precat Precatalyst (Pd-G4 or PEPPSI) ActivePd Active Species [L-Pd(0)] Precat->ActivePd Activation (Base/Heat) OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ActivePd->OxAdd + Py-X Poison OFF-CYCLE RESTING STATE (Pyridine-Pd Coordination) ActivePd->Poison + Pyridine Substrate (Interference) TransMet Transmetallation [L-Pd(II)-Ar-Py] OxAdd->TransMet + Ar-B(OH)2 / Base Prod Reductive Elimination (Product Released) TransMet->Prod Fast Prod->ActivePd Regenerate Poison->ActivePd Slow Reversal

Figure 1: The Catalytic Cycle highlighting the critical activation step and the off-cycle poisoning trap.[1][2] Bulky ligands (L) sterically inhibit the path to the "Poison" state.

Protocol A: Suzuki-Miyaura Coupling of Unstable 2-Pyridyl Boronates[1][2]

The Challenge: 2-Pyridyl boronic acids decompose rapidly in aqueous base. The Fix: Use MIDA boronates (slow release) or anhydrous conditions with highly active precatalysts.

Materials
  • Electrophile: Aryl Bromide (1.0 equiv)[1][2][3]

  • Nucleophile: 2-Pyridyl MIDA boronate (1.2 equiv) OR Lithium triisopropyl(2-pyridyl)borate.[1][2]

  • Catalyst: XPhos Pd G4 (2-5 mol%)[1][2]

  • Base:

    
     (3.0 equiv, finely ground, anhydrous)[2]
    
  • Solvent: 1,4-Dioxane : Water (10:1 ratio) - Strictly degassed.[1][2]

Step-by-Step Methodology
  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar and a PTFE-lined septum cap.

  • Solids Addition: Add the Aryl Bromide (if solid), 2-Pyridyl MIDA boronate, XPhos Pd G4, and

    
    .
    
  • Evacuation: Seal the vial and cycle vacuum/Argon three times.

  • Solvent Addition: Add degassed 1,4-Dioxane and water via syringe.

    • Note: If using the unstable boronic acid instead of MIDA, add the water/base solution slowly via syringe pump over 1 hour to match the transmetallation rate.

  • Reaction: Heat to 60°C for 2-4 hours.

    • Why 60°C? Higher temperatures (>80°C) accelerate protodeboronation faster than the coupling reaction for 2-pyridyl species.[1][2]

  • Workup: Cool to RT. Filter through a pad of Celite eluting with EtOAc. Wash organic layer with brine. Dry over

    
     and concentrate.
    

Critical Parameter: The use of XPhos is non-negotiable here. Its steric bulk promotes the reductive elimination of the crowded biaryl system and protects the Pd center from nitrogen coordination.

Protocol B: Buchwald-Hartwig Amination of Halopyridines[1][2]

The Challenge: Amination of halopyridines often stalls due to the formation of stable Pd-amido dimers or competitive binding of the pyridine substrate. The Fix: Use BrettPhos Pd G4 (for primary amines) or RuPhos Pd G4 (for secondary amines) with a strong base to force the cycle.

Materials
  • Substrate: 2-Chloropyridine derivative (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Catalyst: BrettPhos Pd G4 (1-2 mol%)[1][2]

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv)[1][2]

  • Solvent: Toluene or t-Amyl Alcohol (anhydrous).[1][2]

Step-by-Step Methodology
  • Glovebox/Schlenk: These reactions are sensitive to oxygen (which kills the active phosphine). Setup inside a glovebox is preferred.

  • Mixing: Combine Pd-G4 precatalyst, NaOtBu, and the Halopyridine in the vial.

  • Amine Addition:

    • Liquid Amines:[1][2] Add via syringe after solvent.

    • Solid Amines: Add with other solids.

  • Activation: Add anhydrous Toluene. Seal the vial.

  • Thermal Cycle: Heat to 100°C for 1 hour.

    • Observation: The reaction typically turns from pale yellow to dark orange/brown. A black precipitate indicates catalyst decomposition (Pd black formation) – if this occurs, lower temp to 80°C and increase catalyst loading.[2]

  • Quench: Cool to RT, dilute with EtOAc, and quench with saturated

    
    .
    

Optimization & Troubleshooting Matrix

When the standard protocols fail, use this logic matrix to adjust parameters.

Failure ModeSymptomCorrective ActionMechanism
Protodeboronation Starting material (halide) remains; Boronate disappears; Pyridine (H-substituted) found in LCMS.1.[1][2] Switch to MIDA boronate .2. Use CuI co-catalyst (Liebeskind-Srogl variant).3. Remove water (use anhydrous

).[1][2]
Slows Boron hydrolysis; Copper facilitates transmetallation.[1]
Catalyst Poisoning Reaction stalls at <20% conversion; No Pd black formed (solution remains clear/yellow).1. Switch to Pd-PEPPSI-IPr .2. Increase Temp to >100°C.3. Use tBuBrettPhos (bulkier).[1][2][4]Heat promotes ligand dissociation; Bulky NHC/Phosphines prevent N-binding.[1][2]
Regioselectivity Mixture of isomers when coupling poly-halogenated pyridines.[1][2]C2 < C3 < C4 reactivity . C4 couples first (most electron deficient).[1][2] C2 is slowest due to "ortho" effect and N-poisoning.[1][2]Electronic differentiation.
Decision Logic for Ligand Selection

LigandSelection Start Select Substrate Class Q1 Is it a C-N Coupling? Start->Q1 Q2 Is it a C-C (Suzuki)? Start->Q2 AmineType Amine Type? Q1->AmineType BoronType Boron Stability? Q2->BoronType Primary Primary Amine (R-NH2) AmineType->Primary Secondary Secondary Amine (R2-NH) AmineType->Secondary Amide Amide/Sulfonamide AmineType->Amide Ligand1 BrettPhos Pd G4 Primary->Ligand1 Ligand2 RuPhos Pd G4 Secondary->Ligand2 Ligand3 tBuBrettPhos Pd G4 Amide->Ligand3 Stable Stable (Phenyl-B) BoronType->Stable Unstable Unstable (2-Py-B) BoronType->Unstable Ligand4 SPhos Pd G3 Stable->Ligand4 Ligand5 XPhos Pd G4 or Pd-PEPPSI-IPr Unstable->Ligand5

Figure 2: Decision tree for selecting the optimal Precatalyst/Ligand system based on substrate class.[1][2]

References

  • Buchwald, S. L., et al. "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles."[5] Journal of the American Chemical Society. [Link]

  • Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling."[1] Chemistry - A European Journal. [Link][1][2]

  • Lundgren, R. J., & Stradiotto, M. "Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design."[6] Chemistry - A European Journal. [Link][1][2]

  • WuXi AppTec. "How to Wisely Design Conditions for Buchwald-Hartwig Couplings." [Link]

Sources

Application Note: One-Pot Synthesis of Polysubstituted Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine moiety is a privileged pharmacophore, serving as the structural core for over 100 FDA-approved drugs, including blockbuster therapeutics like Esomeprazole and Loratadine. Traditional synthesis (e.g., Hantzsch, Chichibabin) often suffers from harsh conditions, low regioselectivity, and the requirement for subsequent oxidation steps.

This guide details the One-Pot Multicomponent Reaction (MCR) strategy for synthesizing polysubstituted pyridines—specifically functionalized 2-amino-3-cyanopyridines . This class of compounds exhibits significant biological activity (IKK-β inhibition, anti-HIV) and fluorescence properties. We present two validated protocols: a robust Heterogeneous Catalytic Method suitable for scale-up, and a Green Microwave-Assisted Method for rapid library generation.

Scientific Foundation & Mechanism

The Shift to Multicomponent Strategies

The efficiency of this protocol relies on the "pot economy" of MCRs. Unlike linear synthesis, where intermediates are isolated (leading to yield loss), this method utilizes a cooperative catalytic cycle. The reaction proceeds via a domino sequence: Knoevenagel condensation , Michael addition , intramolecular cyclization , and oxidative aromatization .

Mechanistic Pathway

The formation of 2-amino-3-cyanopyridine involves four components: an aldehyde, a ketone (acetophenone derivative), malononitrile, and ammonium acetate.[1][2]

Key Mechanistic Insight: The reaction is often initiated by the base-catalyzed Knoevenagel condensation of the aldehyde and malononitrile to form an arylidenemalononitrile (active Michael acceptor). Simultaneously, the ketone enolizes or forms an enamine with ammonia. The convergence of these two transient species forms the dihydropyridine intermediate, which undergoes aromatization.

Pathway Visualization

The following diagram illustrates the convergent synthesis pathway.

Pyridine_Synthesis_Mechanism Start_Aldehyde Aldehyde (R-CHO) Inter_Knoevenagel Intermediate A: Arylidenemalononitrile (Michael Acceptor) Start_Aldehyde->Inter_Knoevenagel Knoevenagel Condensation Start_Malo Malononitrile (CH₂(CN)₂) Start_Malo->Inter_Knoevenagel Start_Ketone Ketone (R'-C(O)CH₃) Inter_Enamine Intermediate B: Enamine / Enolate Start_Ketone->Inter_Enamine Enolization/ Amination Start_NH4 Ammonium Acetate (NH₄OAc) Start_NH4->Inter_Enamine Complex_Michael Michael Adduct Inter_Knoevenagel->Complex_Michael Michael Addition Inter_Enamine->Complex_Michael Complex_Cyclic Dihydropyridine Intermediate Complex_Michael->Complex_Cyclic Intramolecular Cyclization Final_Product Product: 2-Amino-3-cyanopyridine Complex_Cyclic->Final_Product Tautomerization & Aromatization

Caption: Convergent mechanistic pathway for the four-component synthesis of 2-amino-3-cyanopyridines.

Experimental Protocols

Protocol A: Heterogeneous Catalysis (Cu/C Nanoparticles)

Application: Ideal for gram-scale synthesis and scenarios requiring catalyst recycling. Rationale: Copper nanoparticles on charcoal (Cu/C) provide Lewis acid sites to activate the carbonyl and nitrile groups while remaining easily separable.

Reagents & Equipment[3][4][5][6][7][8][9][10][11]
  • Aldehyde: Benzaldehyde or substituted derivative (1.0 mmol)[1]

  • Ketone: Acetophenone or derivative (1.0 mmol)[1][9]

  • Malononitrile: (1.5 mmol)[9]

  • Ammonium Acetate: (2.0 mmol)

  • Catalyst: Cu/C nanocatalyst (2.0 mol%)[9]

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, filtration unit (Celite pad).

Step-by-Step Methodology
  • Activation: Ensure the Cu/C catalyst is dry. If reusing, wash with hot ethanol and dry at 100°C for 1 hour.

  • Charging: In a 25 mL round-bottom flask, combine the aldehyde (1.0 mmol), ketone (1.0 mmol), malononitrile (1.5 mmol), and ammonium acetate (2.0 mmol).

  • Catalyst Addition: Add Cu/C nanocatalyst (2.0 mol%) and solvent (3.0 mL MeCN).

  • Reaction: Heat the mixture to 80°C (Reflux) with vigorous stirring.

    • Checkpoint: Monitor via TLC (Eluent: n-Hexane/Ethyl Acetate 4:1). Reaction typically completes in 2–4 hours.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter through a Celite pad to recover the catalyst (Save catalyst for regeneration).

    • Wash the pad with hot ethanol (2 × 5 mL).

  • Purification: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from 95% ethanol to obtain pure crystals.

Protocol B: Green Synthesis (Microwave-Assisted, Solvent-Free)

Application: Rapid library generation (HTS), green chemistry compliance. Rationale: Microwave irradiation provides uniform internal heating, accelerating the condensation steps significantly compared to thermal convection.

Reagents & Equipment[3][4][5][6][8][9][10][11]
  • Reactants: Same molar ratios as Protocol A.

  • Catalyst: None (Self-promoted) or mild basic support (e.g., Basic Alumina).

  • Solvent: None (Neat reaction).

  • Equipment: Microwave reactor (e.g., CEM Discover or Monowave), reaction vial with pressure cap.

Step-by-Step Methodology
  • Preparation: Grind the aldehyde, ketone, malononitrile, and ammonium acetate in a mortar to create a homogeneous powder mixture.

  • Loading: Transfer the mixture into a microwave-safe process vial.

  • Irradiation:

    • Set Microwave Power: 300W (variable).

    • Target Temperature: 100°C.

    • Ramp Time: 1 min.

    • Hold Time: 2–5 minutes .

  • Quenching: Allow the vial to cool to 50°C. Add 2 mL of cold ethanol while stirring to create a slurry.

  • Isolation: Filter the solid precipitate. Wash with cold water to remove excess ammonium acetate.

  • Purification: Recrystallize from hot ethanol/water (8:2).

Data Analysis & Optimization

Comparative Yields (Substrate Scope)

The following table summarizes expected yields based on electronic effects of the aldehyde substituent.

EntryAldehyde Substituent (R)Method A Yield (Cu/C)Method B Yield (MW)Time (Method A/B)
1 H (Benzaldehyde)92%94%3 h / 3 min
2 4-Cl (Electron Withdrawing)94%96%2.5 h / 2 min
3 4-NO₂ (Strong EWG)95%98%2 h / 2 min
4 4-OMe (Electron Donating)85%88%4 h / 5 min
5 4-OH (Protic/Donating)82%85%4.5 h / 6 min
Troubleshooting Guide
ProblemProbable CauseCorrective Action
Low Yield (EDG Substrates) Reduced electrophilicity of aldehyde carbonyl.Increase catalyst loading to 5 mol% or extend reaction time. Use Method B (MW) to overcome activation energy barrier.
Sticky/Oily Product Incomplete cyclization or residual solvent.Triturate the crude oil with cold diethyl ether or n-hexane to induce crystallization.
Intermediate A Isolation Reaction stalled at Knoevenagel stage.Check Ammonium Acetate quality (hygroscopic). Ensure excess NH₄OAc (2.0 equiv) is used to drive enamine formation.
Catalyst Deactivation Poisoning of active sites.Wash recovered catalyst with dilute HCl then water/ethanol before calcination/drying.

References

  • Review of MCRs: One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. (2013).[2] Comptes Rendus Chimie. 2

  • Heterogeneous Catalysis Protocol: A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. (2013).[2] Journal of the Brazilian Chemical Society. 9

  • Microwave Methodology: One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.[3] (2005). Arkivoc. 3[1][8][9][12][13][14]

  • Nanocatalyst Application: Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM. (2016). Organic Chemistry Research. 1

  • Mechanistic Insight: One-Pot Synthesis of Substituted Pyridine. (2022).[10] Nanoscale Reports. 10

Sources

Use of 3-substituted pyridinemethanols as ligands in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Asymmetric Catalysis Using Chiral 3-Substituted Pyridinemethanols

Abstract

This application note details the strategic deployment of chiral 3-substituted pyridinemethanols as ligands in asymmetric catalysis. Unlike their ubiquitous 2-substituted counterparts—which form stable 5-membered chelate rings—3-substituted variants offer a divergent geometry that promotes unique supramolecular aggregate catalysis. This guide focuses on their application in the enantioselective addition of dialkylzinc to aldehydes , a critical transformation in the synthesis of chiral pharmaceutical intermediates (e.g., intermediates for Crizotinib). We provide validated protocols for ligand synthesis, catalytic workflow, and mechanistic troubleshooting.

Ligand Design & Mechanistic Distinction

The "3-Position" Challenge & Opportunity

In asymmetric catalysis, the geometry of the ligand determines the stereochemical outcome.

  • 2-Substituted Pyridines: The nitrogen lone pair and the hydroxyl group are proximal, allowing for tight, monomeric

    
    -chelation to a single metal center (e.g., Zinc). This is the standard "bipyridine-like" mode.
    
  • 3-Substituted Pyridines: The nitrogen and hydroxyl group are spatially divergent. They cannot chelate a single metal atom in a monomeric fashion. Instead, they induce intermolecular bridging , leading to the formation of defined oligomeric aggregates (often tetramers) or requiring a second metal center to close the catalytic cycle.

Why use them?

  • Steric Tuning: The 3-position allows for remote steric control without blocking the active site.

  • Aggregate Catalysis: High non-linear effects (NLE) are often observed, allowing high product enantiomeric excess (

    
    ) even with lower purity ligands (ligand acceleration).
    
  • Bifunctional Activation: The pyridine nitrogen can act as a Brønsted base while the alkoxide activates the zinc reagent.

Mechanistic Pathway Visualization

ZincCatalysis Ligand Chiral Ligand (3-Pyridyl Carbinol) PreCat Pre-Catalyst Complex (Alkoxide Formation) Ligand->PreCat + Et2Zn (- Ethane) ZnEt2 Diethylzinc (Et2Zn) ZnEt2->PreCat Aldehyde Substrate (Aromatic Aldehyde) Transition Transition State (Oligomeric Zn-Cluster) Aldehyde->Transition Coordination PreCat->Transition Aggregate Assembly Product Chiral Alcohol (>90% ee) Transition->Product Alkyl Transfer & Hydrolysis Product->Transition Possible Autocatalysis (Soai-type)

Figure 1: Catalytic cycle for dialkylzinc addition. Note the "Oligomeric Zn-Cluster" state, characteristic of 3-substituted ligands.

Validated Protocols

Protocol A: Synthesis of Chiral Ligand (S)-1-(Pyridin-3-yl)ethanol

Target: Preparation of the chiral scaffold from commercially available 3-acetylpyridine.

Reagents:

  • 3-Acetylpyridine (1.0 eq)

  • (-)-DIP-Cl (Chlorodiisopinocampheylborane) (1.2 eq) or Enzyme (Kefir ADH)

  • THF (anhydrous)

Step-by-Step:

  • Setup: Flame-dry a 250 mL Schlenk flask under Argon.

  • Reduction: Dissolve (-)-DIP-Cl (1.2 eq) in anhydrous THF at -25°C.

  • Addition: Add 3-acetylpyridine (1.0 eq) dropwise over 30 minutes. The slow addition is crucial to prevent racemization due to exotherms.

  • Incubation: Stir at -25°C for 12 hours.

  • Quench: Add diethanolamine (2.2 eq) to precipitate the boron byproduct. Filter the white solid.

  • Purification: Concentrate the filtrate and purify via flash chromatography (

    
    ).
    
    • Checkpoint: Verify optical rotation

      
      . Expected 
      
      
      
      .[1][2]
Protocol B: Enantioselective Addition of Diethylzinc to Benzaldehyde

Application: Using the synthesized 3-substituted ligand to catalyze C-C bond formation.

Reagents:

  • Ligand: (S)-1-(Pyridin-3-yl)ethanol (5 mol%)

  • Substrate: Benzaldehyde (1.0 mmol)

  • Reagent:

    
     (1.0 M in hexane, 2.2 eq)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Ligand Activation (Critical Step):

    • In a glovebox or under strict Argon flow, charge a reaction vial with the Ligand (5 mol%).

    • Add Toluene (2.0 mL).

    • Add

      
       (2.2 eq) dropwise at 0°C.
      
    • Observation: Gas evolution (ethane) indicates formation of the Zinc-Alkoxide species.

    • Wait: Stir for 20 minutes at 0°C to allow aggregate equilibration. Do not skip this. 3-substituted ligands require time to form the active supramolecular cluster.

  • Substrate Addition:

    • Add Benzaldehyde (1.0 mmol) slowly to the stirring solution.

    • Warm to Room Temperature (25°C) and stir for 12–18 hours.

  • Quench & Workup:

    • Cool to 0°C.

    • Quench with saturated

      
       (aq) and 1N 
      
      
      
      (to break Zn-salts).
    • Extract with

      
       (3x).
      
    • Dry over

      
       and concentrate.
      
  • Analysis:

    • Determine conversion via GC-MS.

    • Determine

      
       via Chiral HPLC (Chiralcel OD-H column, 90:10 Hexane:iPrOH).
      

Data Analysis & Optimization

The following table summarizes expected trends when using 3-substituted vs. 2-substituted ligands in this reaction.

Parameter2-Substituted Ligand (e.g., 2-Py-CH(OH)Ph)3-Substituted Ligand (e.g., 3-Py-CH(OH)Ph)
Coordination Mode Intramolecular Chelation (Monomer)Intermolecular Bridging (Aggregate)
Reaction Kinetics First-order in catalystOften non-linear (2nd order or complex)
Solvent Effect Tolerates polar solventsBest in non-polar (Toluene/Hexane) to stabilize aggregates
Non-Linear Effect LowHigh (+)-NLE (Heterochiral dimers are inactive)
Optimal Temp 0°C to Room TempOften requires RT to dissociate inactive aggregates
Troubleshooting Guide
  • Problem: Low Conversion (<20%).

    • Root Cause:[1][3][4] The zinc-alkoxide aggregate is too stable (inactive sink).

    • Solution: Add a non-chiral additive (e.g., Titanium isopropoxide

      
      ) to disrupt the stable Zn-cluster and form a more reactive hetero-bimetallic species.
      
  • Problem: Low Enantioselectivity (<50% ee).

    • Root Cause:[3][4] Background reaction by uncatalyzed

      
      .
      
    • Solution: Lower the temperature to 0°C and increase ligand loading to 10 mol%. Ensure the ligand is 100% dry; water reacts with

      
       to form catalytic amounts of achiral zinc hydroxide.
      

Advanced Application: Kinetic Resolution

Beyond Zinc additions, 3-substituted pyridinemethanols serve as excellent nucleophilic catalysts for the Kinetic Resolution of Secondary Alcohols .

Workflow Visualization:

KineticResolution Racemic Racemic Alcohol Intermediate Acyl-Pyridinium Ion Pair Racemic->Intermediate + Catalyst AcylDonor Acyl Donor (Anhydride) AcylDonor->Intermediate Catalyst 3-Substituted Pyridine Catalyst R_Ester (R)-Ester (Fast Reaction) Intermediate->R_Ester k(fast) S_Alcohol (S)-Alcohol (Unreacted) Intermediate->S_Alcohol k(slow)

Figure 2: Kinetic resolution pathway. The 3-substituted pyridine acts as a nucleophilic shuttle.

References

  • Bolm, C., et al. (1990). "Optically Active Bipyridines in Asymmetric Catalysis." Chem. Ber. (Foundational work on chiral pyridine ligands).[5][6]

  • Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Angewandte Chemie International Edition. (Mechanism of Zn-alkoxide clusters).

  • Soai, K., et al. (1995). "Asymmetric Autocatalysis and Amplification of Enantiomeric Excess of a Chiral Molecule." Nature. (Relevance of pyridine-based autocatalytic systems).

  • Raji, M., et al. (2022).[7] "Stereoselective Synthesis and Applications of Pinane-Based Chiral 1,4-Amino Alcohol Derivatives." Synthesis. (Recent protocols on pyridine-alcohol ligands).

  • Li, X., et al. (2024).[7] "Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis." Accounts of Chemical Research. (Modern structural analysis of pyridine ligands).

Sources

Application of 2-Pyridinemethanol, 3-(2-methylpropyl)- in agrochemical synthesis

[1]

Executive Summary & Strategic Value

2-Pyridinemethanol, 3-(2-methylpropyl)- is a high-value heterocyclic building block characterized by a 2-hydroxymethyl handle and a 3-isobutyl lipophilic tail.[1] This specific substitution pattern renders it a critical scaffold for two major classes of agrochemicals:

  • Picolinamide Fungicides & Auxinic Herbicides: via oxidation to the corresponding 3-isobutylpicolinic acid .[1]

  • Pyridine-Based Sulfonylureas: via conversion to sulfonyl isocyanates or sulfonamides.[1]

The steric bulk of the isobutyl group at the 3-position provides unique conformational locking and lipophilicity (logP modulation), often enhancing the metabolic stability and cuticle penetration of the final active ingredient (AI).

Chemical Profile

PropertyData
IUPAC Name (3-Isobutylpyridin-2-yl)methanol
Common Name 3-Isobutyl-2-pyridinemethanol
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Key Functionality Primary Alcohol (C2), Isobutyl Group (C3), Pyridine Nitrogen
Physical State Viscous colorless to pale yellow liquid
Solubility Soluble in DCM, MeOH, EtOAc; Sparingly soluble in water

Core Application: Synthesis of 3-Isobutylpicolinic Acid

The primary utility of this alcohol is its oxidation to 3-isobutylpicolinic acid , a bioisostere of established auxinic herbicides (e.g., Clopyralid, Aminopyralid) and a precursor for novel picolinamide fungicides (analogous to Fenpicoxamid).

Mechanism & Rationale

Direct oxidation of the primary alcohol to the carboxylic acid is achieved using a TEMPO-catalyzed protocol.[1] This method is preferred over Jones Oxidation in process chemistry due to milder conditions, higher selectivity (avoiding N-oxide formation), and improved safety profiles.

Experimental Protocol: TEMPO/Bleach Oxidation

Objective: Convert 3-isobutyl-2-pyridinemethanol to 3-isobutylpicolinic acid.

Reagents:

  • Substrate: 3-Isobutyl-2-pyridinemethanol (10.0 g, 60.5 mmol)[1]

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.05 eq)

  • Co-oxidant: Sodium Hypochlorite (NaOCl, 10-13% solution) (2.2 eq)

  • Buffer: NaHCO₃ / KBr (0.1 eq)

  • Solvent: Dichloromethane (DCM) / Water biphasic system

Step-by-Step Methodology:

  • Setup: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and internal thermometer, dissolve 10.0 g of substrate in 100 mL DCM.

  • Buffer Addition: Add 50 mL of water containing 0.7 g KBr and 1.5 g NaHCO₃. Cool the biphasic mixture to 0–5 °C.

  • Catalyst Addition: Add TEMPO (470 mg) in one portion. The organic layer will turn orange-red.[1]

  • Oxidation (Controlled Addition): Slowly add the NaOCl solution dropwise via an addition funnel over 45 minutes.

    • Critical Control Point: Maintain internal temperature < 10 °C to prevent chlorination of the pyridine ring or over-oxidation.[1]

    • pH Monitoring: Maintain pH ~8.5–9.5 using dilute NaOH if necessary.[1]

  • Quenching: Once HPLC indicates <1% starting material (approx. 2-3 hours), quench excess oxidant with sodium thiosulfate solution (10 mL).[1]

  • Workup:

    • Separate the layers.[1][2] Extract the aqueous layer with DCM (2 x 50 mL) to remove non-acidic impurities.[1]

    • Acidification: Acidify the aqueous layer to pH 3.0 using 2N HCl.[1] The picolinic acid product will precipitate or oil out.[1]

    • Extraction: Extract the acidic aqueous phase with Ethyl Acetate (3 x 100 mL).

    • Drying: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize from Hexane/EtOAc to afford 3-isobutylpicolinic acid as a white solid.

Yield Expectation: 85–92%

Secondary Application: Synthesis of Alkylating Agents

The alcohol can be converted to 3-isobutyl-2-(chloromethyl)pyridine , a potent electrophile used to attach the pyridine ring to phenols, amines, or sulfonamides (common in insecticide synthesis, e.g., Pyriproxyfen analogs).

Experimental Protocol: Deoxychlorination

Objective: Synthesis of 3-isobutyl-2-(chloromethyl)pyridine hydrochloride.

Reagents:

  • Substrate: 3-Isobutyl-2-pyridinemethanol (5.0 g)

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

Methodology:

  • Dissolve substrate in anhydrous DCM (50 mL) under N₂ atmosphere.

  • Cool to 0 °C.

  • Add SOCl₂ dropwise.[1] (Caution: Gas evolution of SO₂ and HCl).[1]

  • Allow to warm to room temperature and stir for 4 hours.

  • Concentrate to dryness to obtain the hydrochloride salt .[1]

    • Note: The free base is unstable and prone to self-polymerization; store as the HCl salt or use immediately.[1]

Synthesis Pathway Visualization[1]

The following diagram illustrates the divergent synthesis pathways from 3-isobutyl-2-pyridinemethanol to key agrochemical scaffolds.

GStart3-Isobutyl-2-pyridinemethanol(Starting Material)Acid3-Isobutylpicolinic Acid(Intermediate A)Start->AcidTEMPO / NaOClOxidationChloride3-Isobutyl-2-(chloromethyl)pyridine(Intermediate B)Start->ChlorideSOCl2DeoxychlorinationAmidePicolinamideFungicidesAcid->AmideAmine Coupling(HATU/EDC)HerbicideAuxinicHerbicidesAcid->HerbicideFormulation / Salt FormationEtherPyridine EtherInsecticidesChloride->EtherNucleophilic Substitution(Phenol/Base)

Caption: Divergent synthesis pathways transforming 3-isobutyl-2-pyridinemethanol into high-value fungicide and insecticide scaffolds.

Safety & Handling Protocols

  • Hazards: Pyridine derivatives are potential skin irritants and may have neurological effects if inhaled in high concentrations.[1] The chloromethyl derivative is a potent alkylating agent (potential vesicant).[1]

  • PPE: Nitrile gloves (double-gloving recommended for the chloride step), chemical splash goggles, and lab coat.

  • Waste Disposal:

    • Aqueous Oxidant Waste: Quench with thiosulfate before disposal to prevent chlorine gas evolution.[1]

    • Halogenated Waste: Collect DCM streams separately.[1]

References

  • General Pyridine Oxidation Methods

    • Ciriminna, R., & Pagliaro, M. (2010).[1] "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development.

  • Picolinamide Fungicide Chemistry

    • Dow AgroSciences (Corteva).[1] "Synthesis of Picolinamide Derivatives." U.S. Patent Applications (General Class: 4-aminopicolinates).

  • Pyridine Agrochemical Reviews

    • Lamberth, C., & Dinges, J. (2012). "Bioactive Heterocyclic Compound Classes: Agrochemicals." Wiley-VCH.[1]

  • Chemical Data & Safety

    • PubChem Compound Summary for Pyridine-methanol derivatives.[1]

Disclaimer: This guide is for research and development purposes only. All synthesis must be conducted in a controlled laboratory environment by qualified personnel.

Synthesis of pyridine-based compounds for anticancer research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Pyridine-Based Anticancer Scaffolds

Abstract & Strategic Value

Pyridine and its fused derivatives (e.g., imidazo[1,2-a]pyridines) represent "privileged scaffolds" in oncology. Over 100 FDA-approved drugs contain this heterocycle, including kinase inhibitors like Sorafenib and Vemurafenib . The pyridine nitrogen serves as a critical hydrogen bond acceptor within the ATP-binding pocket of kinases, while the rigid aromatic core positions pharmacophores for optimal receptor occupancy.

This guide moves beyond generic organic chemistry to provide oncology-specific synthetic workflows . We focus on two high-value methodologies:

  • The Groebke-Blackburn-Bienaymé (GBB) Reaction: A one-pot multicomponent reaction (MCR) for rapid library generation of fused bicyclic cores.

  • Optimized Suzuki-Miyaura Coupling: A protocol specifically engineered to overcome "catalyst poisoning" inherent to pyridine substrates.

Strategic Scaffold Design

Before synthesis, the design must account for the "Warhead" concept. The imidazo[1,2-a]pyridine core mimics the purine ring of ATP, making it an ideal scaffold for competitive kinase inhibitors.

Workflow: From Concept to Candidate

DesignWorkflow Target Target Identification (e.g., KRAS G12C, VEGFR) Scaffold Scaffold Selection (Imidazo[1,2-a]pyridine) Target->Scaffold Bioisosterism Synthesis GBB Reaction (Diversity Oriented) Scaffold->Synthesis Retrosynthesis Func Late-Stage Functionalization (Suzuki/Buchwald) Synthesis->Func SAR Optimization Assay Biological Validation (MTT / Kinase Assay) Func->Assay Screening Assay->Synthesis Hit-to-Lead Loop

Figure 1: Iterative workflow for developing pyridine-based anticancer agents.

Protocol A: One-Pot Synthesis of Imidazo[1,2-a]pyridines (GBB Reaction)

Objective: Rapid assembly of a fused bicyclic core from simple precursors. Mechanism: A [4+1] cycloaddition involving an aldehyde, a 2-aminopyridine, and an isocyanide.[1]

Materials
  • Amine: 2-Aminopyridine (1.0 equiv)

  • Aldehyde: Aryl aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Iodine (10 mol%)

  • Solvent: Methanol (MeOH) or Dichloromethane (DCM) : MeOH (1:1)

Step-by-Step Procedure
  • Pre-Complexation: In a 10 mL microwave vial, dissolve 2-aminopyridine (1.0 mmol) and the aryl aldehyde (1.0 mmol) in 3 mL of MeOH. Stir at room temperature (RT) for 10 minutes to allow imine formation.

    • Expert Insight: If the aldehyde is electron-poor, imine formation is fast. If electron-rich, add 3Å molecular sieves to drive equilibrium.

  • Catalysis: Add the isocyanide (1.1 mmol) followed by the catalyst (Sc(OTf)₃, 25 mg).

  • Reaction: Seal the vial.

    • Method A (Thermal): Heat to 60°C for 12 hours.

    • Method B (Microwave - Recommended): Irradiate at 100°C for 20 minutes.

    • Self-Validation: The reaction is complete when the distinct, foul odor of isocyanide disappears. TLC should show a highly fluorescent spot (the product) under UV (254/365 nm).

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: See Section 5 for specific pyridine purification techniques.

Protocol B: Overcoming the "2-Pyridyl Problem" in Suzuki Couplings

The Challenge: Pyridine nitrogens coordinate strongly to Palladium (Pd), displacing ligands and deactivating the catalyst ("poisoning"). Furthermore, 2-pyridyl boronates are notoriously unstable, undergoing rapid protodeboronation.

The Solution: Use of bulky, electron-rich ligands (Buchwald ligands) and anhydrous, non-protic bases.

Materials
  • Halide: 2-Chloropyridine derivative (1.0 equiv)

  • Boronic Species: Aryl boronic acid pinacol ester (1.2 equiv) (More stable than free acid)

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: XPhos or SPhos (4 mol%)

    • Why? The steric bulk prevents the pyridine nitrogen from binding to the Pd center.

  • Base: Potassium Phosphate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: 1,4-Dioxane (anhydrous)

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a Schlenk tube and cycle with Argon x3.

  • Loading: Add Pd(OAc)₂, Ligand (XPhos), Boronate Ester, and Base (

    
    ) to the tube.
    
    • Critical Step: Do not add the halide yet. Cycle Argon again.

  • Solvation: Add anhydrous 1,4-Dioxane via syringe. Stir for 2 minutes to pre-form the active Pd-Ligand complex (L-Pd-0).

  • Substrate Addition: Add the liquid Pyridine-halide (or solution thereof) via syringe.

  • Reaction: Heat to 100°C for 4-12 hours.

  • Monitoring: Check LC-MS.

    • Troubleshooting: If protodeboronation (Ar-H) is observed instead of product (Ar-Py), lower temperature to 80°C and increase catalyst loading to 5 mol%.

Technical Insight: Purification & Characterization

Purifying pyridines is notoriously difficult due to "tailing" on silica gel. The basic nitrogen interacts with acidic silanols (


), causing broad peaks and yield loss.[2]
The "Neutral Silica" Protocol

Do NOT run a standard column. Use one of these modifications:

TechniqueMethod DetailWhy it works
TEA Doping Add 1% Triethylamine (

) to the mobile phase.

blocks acidic silanol sites, allowing the pyridine to elute sharply.
DCM/MeOH/NH3 Use a mixture of DCM:MeOH:NH4OH (e.g., 90:9:1).Ammonia prevents protonation of the pyridine product.
Acid-Base Extraction 1. Dissolve crude in EtOAc.2. Wash with 1M HCl (Product moves to aqueous).3. Discard organics.4. Basify aqueous layer (pH 10) with NaOH.5.[3] Extract back into EtOAc.Exploits the

of pyridine (~5.2) to remove non-basic impurities without chromatography.[4]

Biological Validation (MTT Assay Context)

Once synthesized, compounds must be screened for cytotoxicity.

  • Cell Lines: MCF-7 (Breast), A549 (Lung), HepG2 (Liver).[5]

  • Control: Sorafenib (Positive control for kinase inhibition).

  • Solubility Check: Pyridines are often lipophilic. Dissolve in DMSO to 10 mM stock. Ensure final DMSO concentration in cell media is <0.5% to avoid solvent toxicity.

References

  • Goel, R. et al. (2016). "Imidazo[1,2-a]pyridine scaffolds as potential anticancer agents."[1][5][6][7][8] RSC Advances. Link

  • Billingsley, K. & Buchwald, S.L. (2008). "An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society. Link

  • Bagdi, A.K. et al. (2015). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications. Link

  • BenchChem Technical Guides. (2025). "Chromatographic Purification of Pyridine Derivatives." Link

  • FDA Orange Book. (2024). "Approved Drug Products with Therapeutic Equivalence Evaluations." (Verifying Sorafenib/Vemurafenib structures). Link

Sources

Protocol for the purification of substituted pyridinemethanol isomers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Protocols for Substituted Pyridinemethanol Isomers

Introduction & Physicochemical Profiling

Substituted pyridinemethanols represent a unique purification challenge in drug discovery. They possess a bifunctional nature: a basic pyridine nitrogen (pKa ~4.8–5.5) and a polar primary alcohol. This duality creates two primary failure modes in standard purification:

  • Silanol Tailing: The basic nitrogen interacts strongly with acidic silanols on silica gel, causing peak broadening and co-elution.

  • Isomeric Overlap: Regioisomers (2-, 3-, and 4-substituted) often exhibit identical

    
     values in standard organic solvents due to similar dipole moments.
    

Critical pKa Data for Protocol Design: Understanding the basicity of the nitrogen is the lever for all separation strategies below.

IsomerpKa (Conjugate Acid)Structural NotePurification Implication
2-Pyridinemethanol ~4.90Intramolecular H-bond (N...HO)Slightly less polar; elutes first.
3-Pyridinemethanol ~5.10No resonance conjugation to NIntermediate basicity.
4-Pyridinemethanol ~5.30Resonance conjugationMost basic; strongest silanol retention.

Strategic Decision Matrix

Do not default to flash chromatography immediately. Use this decision matrix to select the most efficient workflow.

G Start Crude Mixture Analysis State Physical State? Start->State Liquid Oil / Gum State->Liquid Solid Solid / Precipitate State->Solid Purity Main Impurity Type? Liquid->Purity Solid->Purity Low mp Method3 Protocol 3: Salt Crystallization Solid->Method3 If high mp NonBasic Non-Basic (SM/Byproducts) Purity->NonBasic Isomer Regioisomers (2-/3-/4-) Purity->Isomer Method1 Protocol 1: Acid-Base Extraction NonBasic->Method1 Bulk Cleanup Method2 Protocol 2: Amine-Modified Flash Isomer->Method2 High Resolution Isomer->Method3 Scale >10g Method1->Method2 Polishing

Figure 1: Strategic workflow for selecting the appropriate purification method based on impurity profile and physical state.

Protocol 1: Acid-Base Extraction (The "Rough Cut")

Objective: Bulk removal of non-basic impurities (unreacted aldehydes, esters, neutral organics) without chromatography. Mechanism: Exploits the pH-dependent solubility of the pyridine nitrogen.

Reagents:

  • 1M HCl (aq)

  • 2M NaOH (aq) or Sat.

    
    
    
  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • pH Paper

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in EtOAc (10 mL per gram of crude).

    • Note: Avoid DCM if possible as it can form emulsions during basification; however, use DCM if the pyridinemethanol is highly substituted and lipophilic.

  • Acid Extraction (Protonation):

    • Extract the organic layer 3x with 1M HCl.

    • Chemistry: Pyridine (

      
      ) 
      
      
      
      Pyridinium (
      
      
      ). The product moves to the aqueous phase. Neutral impurities stay in the organic phase.[1]
    • Check: Verify aqueous layer pH is < 2.

  • Organic Wash: Combine acidic aqueous layers and wash once with fresh EtOAc to remove entrained neutrals. Discard organic layers.

  • Basification (Deprotonation):

    • Cool the aqueous layer on ice (exothermic).

    • Slowly add 2M NaOH until pH > 10.

    • Chemistry: Pyridinium (

      
      ) 
      
      
      
      Pyridine (
      
      
      ). Product becomes insoluble in water and may oil out.
  • Back-Extraction: Extract the cloudy aqueous mixture 3x with DCM.

    • Why DCM? Pyridinemethanols have high water solubility. DCM is more efficient than EtOAc for pulling polar alcohols out of water.

  • Drying: Dry combined DCM layers over

    
    , filter, and concentrate.
    

Protocol 2: Amine-Modified Flash Chromatography

Objective: Separation of close regioisomers and removal of polar impurities. The Problem: Standard silica is acidic (pH ~5). Pyridines hydrogen bond to silanols, causing severe tailing (band broadening).[2]

The Solution: "Deactivation" of silica using a volatile amine modifier.

Chromatography cluster_0 Standard Silica (Problem) cluster_1 Amine Modified (Solution) Silanol Si-OH (Acidic) Interaction Strong H-Bond (Tailing) Silanol->Interaction Pyridine Pyridine-N (Basic) Interaction->Pyridine Silanol2 Si-OH TEA Triethylamine (TEA) Silanol2->TEA Blocked Pyridine2 Pyridine-N Flow Elutes Freely Pyridine2->Flow

Figure 2: Mechanism of amine modifiers preventing silanol-pyridine interaction.

Mobile Phase Systems:

  • System A (Standard): DCM / Methanol /

    
     (90:9:1).
    
    • Preparation: Mix DCM and MeOH, then add concentrated aqueous ammonia. Shake well.

  • System B (Alternative): DCM / Methanol + 1% Triethylamine (TEA).

    • Note: TEA is harder to remove than ammonia. Use only if product is not volatile.

Step-by-Step Methodology:

  • Column Pre-treatment (Crucial): Flush the silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample. This saturates the active silanol sites.

  • Loading: Dissolve sample in minimum DCM. If solubility is poor, use a solid load (adsorb onto Celite or loose silica).

  • Gradient:

    • Start: 100% DCM (with 1% TEA).

    • Ramp: 0% to 10% MeOH (with 1% TEA) over 15 CV.

  • Isomer Elution Order (Typical on Silica):

    • First: 2-Pyridinemethanol (Internal H-bond reduces polarity).

    • Second: 3-Pyridinemethanol.[3]

    • Third: 4-Pyridinemethanol (Most basic/polar).

Protocol 3: Crystallization via Salt Formation

Objective: High-purity isolation of a specific isomer from a mixture, suitable for scale-up (>10g).

Mechanism: Pyridinemethanol isomers have distinct crystal lattice energies when converted to salts (HCl or Picrate).

Reagents:

  • 2M HCl in Diethyl Ether or Dioxane.

  • Solvents: Ethanol (EtOH), Isopropanol (IPA), Acetone.

Step-by-Step Methodology:

  • Salt Formation: Dissolve the crude oil in a minimum amount of dry Ethanol or Acetone.

  • Acidification: Dropwise add 2M HCl in ether.

    • Observation: A white precipitate (pyridinium hydrochloride) should form immediately.

  • Digestion: Heat the suspension to reflux until the solid dissolves. If it doesn't dissolve, add small aliquots of EtOH.

  • Crystallization: Allow to cool slowly to room temperature, then 4°C.

    • Selectivity: The 4-isomer HCl salt typically has the highest melting point and crystallizes most readily, followed by the 3-isomer. The 2-isomer salt is often hygroscopic and harder to crystallize.

  • Recovery: Filter the crystals.

  • Free-Basing (Recovery of Parent): Dissolve crystals in minimum water, basify with

    
     (pH 10), and extract with DCM (as in Protocol 1).
    

Analytical Verification

Always validate purity using orthogonal methods.

MethodParameterAcceptance Criteria
HPLC-UV C18 Column, pH 7.5 buffer (Phosphate) / ACN>98% Area (Detects non-UV impurities)
1H-NMR

or

Check integration of aromatic protons (Isomer differentiation)
TLC DCM/MeOH/NH4OH (90:9:[3]1)Single spot, no tailing (

~0.3–0.5)

References

  • BenchChem. (2025).[4] A Researcher's Guide to Pyridine Purification: A Comparative Analysis of Efficacy.[4] BenchChem Application Notes. Link

  • Kütt, A., et al. (2018).[5] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.[5] Link[5]

  • Reich, H. J. (2024).[6] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison, Organic Chemistry Data. Link

  • Sigma-Aldrich. (2025). Product Specification: 3-Pyridinemethanol 98%. Merck/Millipore Sigma. Link

  • Indian Journal of Pharmaceutical Sciences. (2010). Determination of Triethylamine and Pyridine in Pharmaceuticals by Headspace GC.[7]Link

Sources

Troubleshooting & Optimization

Challenges in the regioselective synthesis of 2,3-disubstituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridine Synthesis & Functionalization Current Status: ONLINE Topic: Regioselective Synthesis of 2,3-Disubstituted Pyridines Ticket Priority: High (Structural Complexity)

Welcome to the Pyridine Synthesis Support Hub

User Advisory: Synthesizing 2,3-disubstituted pyridines is notoriously difficult due to the "Pyridine Paradox": the ring is electron-deficient (resisting electrophilic attack at C3) yet the nitrogen lone pair poisons transition metal catalysts and distorts lithiation regioselectivity.

This guide is structured as a Level 3 Troubleshooting Manual . We address the three most common "failure modes" reported by medicinal chemists: Lithiation Migration (Halogen Dance) , Catalyst Poisoning , and C-H Activation Selectivity .

Ticket #1: Directed Ortho Metalation (DoM) & The "Halogen Dance"[1]

User Issue: "I treated 2-bromopyridine with LDA intending to trap at C3, but I isolated the 2,4-disubstituted product or a mixture of isomers. My halogen seems to have moved."

Diagnosis: You have triggered the Halogen Dance (HD) reaction. When you generate a lithio-species ortho to a halogen (e.g., 3-lithio-2-bromopyridine), it is kinetically formed but thermodynamically unstable. If the temperature rises or the reaction time is prolonged, the lithiated species acts as a base, deprotonating a more acidic position (often C4) on a non-lithiated precursor, causing the halogen to "migrate" to stabilize the negative charge.

Visual Analysis: The Halogen Dance Mechanism

The diagram below illustrates how the kinetically formed C3-lithio species rearranges to the thermodynamically stable C4-lithio species.

HalogenDance Start 2-Bromopyridine Kinetic Kinetic Product (3-Lithio-2-bromopyridine) Unstable > -78°C Start->Kinetic LDA, -78°C (Kinetic Control) Transition Halogen Migration (Intermolecular Transfer) Kinetic->Transition Warm up / Time Trap Electrophile Trap (E+) Kinetic->Trap Fast E+ Addition (Desired 2,3-Product) Thermo Thermodynamic Product (4-Lithio-2-bromopyridine) Stabilized Anion Transition->Thermo Equilibration Thermo->Trap Delayed E+ Addition (Undesired 2,4-Product)

Caption: The "Halogen Dance" pathway. To secure the 2,3-substitution pattern, one must trap the kinetic intermediate immediately before equilibration occurs.

Troubleshooting Protocol: Kinetic Control (Preventing the Dance)

To successfully install a substituent at C3 of a 2-halopyridine without migration:

  • Substrate: Start with 2-chloropyridine (Cl is less prone to "dancing" than Br or I, but still directs metalation).

  • Base Selection: Use LDA (Lithium Diisopropylamide).[1] Avoid n-BuLi alone, as it acts as a nucleophile and attacks C2 (SNAr) or causes halogen-lithium exchange too rapidly.

  • Temperature: Maintain strict -78 °C .

  • The "In-Situ" Trick: If the lithiated species is too unstable, mix the electrophile (e.g., TMSCl, borates) with the substrate before adding the base (if compatible), or add the base to a mixture of substrate and electrophile (Barbier conditions).

Validated Protocol: C3-Functionalization of 2-Chloropyridine

  • Step 1: Charge a dry flask with THF (0.2 M) and diisopropylamine (1.1 equiv). Cool to -78 °C.

  • Step 2: Add n-BuLi (1.1 equiv) dropwise. Stir 30 min to form LDA.

  • Step 3: Add 2-chloropyridine (1.0 equiv) dropwise at -78 °C.

  • Step 4: Stir for exactly 30-45 minutes (Do not over-stir; this risks equilibration).

  • Step 5: Add electrophile (e.g., I2, DMF, aldehyde) rapidly.

  • Step 6: Allow to warm to RT only after quenching.

Ticket #2: Cross-Coupling Failures (Suzuki-Miyaura)

User Issue: "I am trying to couple a boronic acid to 2-chloro-3-iodopyridine. The reaction stalls or gives <10% yield. The catalyst seems dead."

Diagnosis: You are experiencing Catalyst Poisoning via N-Coordination . The pyridine nitrogen is a strong


-donor. In standard catalytic cycles, it displaces the phosphine ligands on the Palladium (Pd), forming a stable, unreactive Pyridine-Pd-L complex. This shuts down the oxidative addition step.
Troubleshooting Matrix: Overcoming N-Poisoning
ComponentStandard Choice (Avoid)Recommended Solution Why?
Ligand PPh3, dppfXPhos, SPhos, RuPhos Bulky Buchwald ligands sterically prevent the pyridine N from binding to the Pd center.
Base Na2CO3K3PO4 or K2CO3 Potassium bases often have better solubility/basicity profiles in the dioxane/water systems favored for pyridines.
Boron Source Boronic AcidMIDA Boronate or K-Trifluoroborate 2-Pyridyl boronic acids are notoriously unstable (protodeboronation). MIDA esters release the active species slowly.
Additives NoneCuI (10 mol%) In Stille or Sonogashira couplings, CuI helps; in Suzuki, sometimes Cu(I) carboxylates can scavenge the "poisoning" effect (though less common).
Visual Analysis: Catalyst Poisoning vs. Bulky Ligands

CatalystPoisoning cluster_fail Failure Mode: Poisoning cluster_success Success Mode: Bulky Ligands Pd_Fail Pd(0) Dead_Cat Dead Catalyst Complex (N-Pd Coordination) Pd_Fail->Dead_Cat Strong sigma-donation Py_Fail Pyridine Substrate Py_Fail->Dead_Cat Pd_Win Pd(0) + XPhos Active_Cat Oxidative Addition (C-X Bond Insertion) Pd_Win->Active_Cat Steric Shielding Prevents N-binding Py_Win Pyridine Substrate Py_Win->Active_Cat

Caption: Standard phosphines allow pyridine nitrogen to bind Pd (Red). Bulky ligands like XPhos create a steric shell, forcing reaction at the C-Halogen bond (Green).

Ticket #3: C-H Activation Selectivity

User Issue: "I want to install an aryl group at C3 without pre-functionalizing with a halogen. Can I do this directly?"

Diagnosis: Direct C3 arylation is challenging because C2 and C4 are electronically activated for nucleophilic attack, while C3 is the least acidic position. However, Ligand-Promoted C-H Activation can override this bias.

Expert Insight: The Yu and Sanford groups have demonstrated that specific ligands (like 1,10-phenanthroline or amino acid derivatives) can direct Pd catalysts to the C3 position, often relying on the "trans-effect" or specific geometric constraints of the intermediate.

Protocol: Pd-Catalyzed C3-Arylation (Yu-Type Conditions)

  • Catalyst: Pd(OAc)2 (5-10 mol%)

  • Ligand: 1,10-Phenanthroline (critical for C3 selectivity)[2]

  • Oxidant: Ag2CO3 or air/O2 (to regenerate Pd(II))

  • Solvent: DMSO or DMF (high polarity helps stabilize the intermediates)

  • Mechanism: The phenanthroline ligand coordinates to Pd, and the specific geometry favors activation at the sterically accessible C3 position over the electronically deactivated C3, often via a CMD (Concerted Metalation-Deprotonation) pathway.

Reference Library

  • Halogen Dance Mechanism & Kinetics:

    • Schnürch, M., et al. "Halogen Dance Reactions in Heterocycles."[3][4][5][6] Chem. Rev.2007 , 107, 12, 5596–5652.

    • Source:

  • Lithiation of 2-Chloropyridines (DoM):

    • Gribble, G. W., et al. "Lithiation of 2-chloropyridine: A robust route to 2,3-disubstituted pyridines."[7] Tetrahedron Lett.

    • Source:

  • Catalyst Poisoning & Buchwald Ligands:

    • Billingsley, K., Buchwald, S. L. "Method for the Suzuki-Miyaura Cross-Coupling of Pyridyl Nucleophiles."[8] J. Am. Chem. Soc.[9]2007 , 129, 11, 3358–3366.

    • Source:

  • C3-Selective C-H Activation:

    • Ye, M., Yu, J. Q., et al. "Ligand-Promoted C3-Selective C-H Olefination of Pyridines." J. Am. Chem. Soc.[9]2011 , 133, 35, 13770–13773.

    • Source:

End of Guide. For further assistance, verify your solvent dryness (THF must be distilled/anhydrous) and ensure your organolithium titer is accurate.

Sources

Technical Support Center: Synthesis of 3-Alkyl-2-Pyridinemethanols

[1]

Current Status: Operational Topic: Yield Optimization & Troubleshooting Audience: Senior Chemists / Process Development[1]

Introduction: The "Polarity Trap" in Pyridine Synthesis

Synthesizing 3-alkyl-2-pyridinemethanols presents a dual challenge: Regiocontrol during formation and Solubility during isolation.[1] Unlike benzene derivatives, the pyridine nitrogen makes the ring electron-deficient (hindering electrophilic substitution) and highly water-soluble (hindering extraction).[1]

This guide moves beyond standard textbook procedures to address the specific failure modes that cause yield loss: Lithium-Halogen exchange instability , Ester reduction stalling , and Aqueous phase retention .

Module 1: The Precision Route (Metal-Halogen Exchange)

Best for: Small-to-medium scale, high-value substrates, requiring exact regioselectivity.[1] Starting Material: 2-Bromo-3-alkylpyridine.[1]

The Protocol Logic

Direct lithiation of 3-alkylpyridines often fails to target the C2 position exclusively, favoring the benzylic position (side-chain) or C6 due to directing effects. To guarantee C2 substitution, we utilize Metal-Halogen Exchange (Li/Br exchange) followed by formylation.[1]

Troubleshooting Guide

Q: My yield is low (<40%), and I see significant amounts of the de-brominated starting material (3-alkylpyridine). What happened? A: You likely encountered "Proton Quenching" or "Aggregate Instability." [1]

  • The Cause: The 2-lithio-3-alkylpyridine intermediate is less stable than phenyllithium.[1] If the temperature rises above -60°C, or if the solvent contains trace moisture, the lithiated species protonates immediately.

  • The Fix:

    • Temperature Discipline: Maintain -78°C strictly. Do not allow the reaction to warm until after the electrophile (DMF or Paraformaldehyde) is added.

    • Inverse Addition: For the quench, cannulate the lithiated pyridine into the electrophile solution rather than adding the electrophile to the pyridine. This prevents localized heating and side reactions.

Q: I am getting the aldehyde (CHO) instead of the alcohol. How do I finish the reduction? A: If you used DMF as the electrophile, you formed the aldehyde.

  • The Fix: Do not isolate the aldehyde. Perform an in-situ reduction . After the DMF quench is complete and the reaction warms to 0°C, add Sodium Borohydride (

    
    )  and Methanol directly to the crude mixture. This "One-Pot" method prevents loss during the purification of the unstable aldehyde intermediate.
    
Visual Workflow: The Cryogenic Pathway

LithiationPathwayStart2-Bromo-3-alkylpyridineLi_Inter2-Lithio Intermediate(Unstable > -60°C)Start->Li_Intern-BuLi, THF, -78°CLi_Inter->StartMoisture/Heat(Protonation)TrapElectrophile Trap(DMF or Paraformaldehyde)Li_Inter->TrapCannulationReductIn-Situ Reduction(NaBH4 / MeOH)Trap->ReductWarm to 0°CProduct3-Alkyl-2-pyridinemethanolReduct->ProductWorkup

Caption: Critical control points in the Li/Br exchange pathway. Note the instability of the Lithio intermediate.

Module 2: The Scalable Route (Modified Borohydride Reduction)

Best for: Large scale (>50g), avoiding cryogenic conditions. Starting Material: 3-Alkyl-2-pyridinecarboxylic acid (or methyl ester).[1]

The Protocol Logic

2in-situ activation


Troubleshooting Guide

Q: The reaction stalls at 60% conversion. Adding more


 doesn't help.A:"Boron Complexation."
  • The Mechanism: As the reduction proceeds, mono- and di-alkoxyborates form, which are less reactive and can trap the product.

  • The Fix: Use the

    
    -
    
    
    system (1:0.5 molar ratio) in THF/EtOH (2:1). The Calcium ion acts as a Lewis acid, activating the carbonyl oxygen of the ester, making it susceptible to borohydride attack. This pushes conversion to >95%.[1]

Q: During workup, I get a massive emulsion that won't separate. A: This is common with Boron/Aluminum salts and pyridine.

  • The Fix: Do not use water/acid to quench. Use Rochelle's Salt (Potassium Sodium Tartrate) solution.

    • Quench with saturated Rochelle's Salt.

    • Stir vigorously for 2 hours (essential!). The tartrate chelates the metal ions, breaking the emulsion and allowing clean phase separation.

Module 3: Isolation & Purification (The Yield Killer)

CRITICAL WARNING: 3-Alkyl-2-pyridinemethanols are amphiphilic.[1] They love water.[1] Standard extraction (DCM/Water) often leaves 50% of your product in the aqueous waste.

The "Salting Out" Protocol

Q: My TLC shows product, but my mass balance after extraction is terrible. A: You are losing product to the aqueous phase.

Step-by-Step Recovery Protocol:

  • pH Adjustment: Pyridines are basic. If your aqueous layer is acidic (pH < 6), the pyridine nitrogen is protonated (

    
    ), making it 100% water-soluble.
    
    • Action: Adjust aqueous pH to 8.0 – 9.0 using saturated

      
      . Do not use strong NaOH (can ionize the alcohol if very concentrated).
      
  • Saturation: Add solid NaCl to the aqueous phase until no more dissolves (saturation). This disrupts the hydration sphere of the pyridine, forcing it into the organic phase.

  • Solvent Choice: DCM is often insufficient.[1]

    • Recommendation: Use Chloroform : Isopropanol (3:1) or n-Butanol .[1] These mixtures are polar enough to grab the pyridine alcohol but immiscible enough to separate from brine.

Visual Workflow: The Isolation Decision Tree

IsolationTreeCrudeCrude Reaction MixtureCheckPHCheck pHCrude->CheckPHAdjustAdjust to pH 8-9(Na2CO3)CheckPH->AdjustIf pH < 7SaltSaturate with NaClCheckPH->SaltIf pH > 7Adjust->SaltExtractExtract Solvent ChoiceSalt->ExtractDCMDCM(Poor Recovery)Extract->DCMAvoidCIPACHCl3 : IPA (3:1)(High Recovery)Extract->CIPARecommended

Caption: Decision tree for maximizing recovery of water-soluble pyridine alcohols.

Summary of Conditions & Yield Expectations

MethodSubstrateReagentsTypical YieldKey Risk
Cryogenic Exchange 2-Br-3-Alkylpyridine

/ DMF /

75-85%Temp control (-78°C)
Ester Reduction 3-Alkylpicolinate

/

/ MeOH
80-90%Emulsion during workup
Boekelheide 3-Alkyl-2-methylpyridine N-oxideTFAA / Hydrolysis50-65%Rearrangement mix

References

  • Trécourt, F., et al. (1993). "Regioselective lithiation of 3-halopyridines. Syntheses of ortho-disubstituted pyridines." Tetrahedron, 49(37), 8373-8380.

  • BenchChem. (2025).[2] "Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction." BenchChem Technical Library.

  • Fontenas, C., et al. (1995). "The Boekelheide Reaction: Trifluoroacetic Anhydride as a Convenient Acylating Agent."[3][4] Synthetic Communications, 25(5), 629-633.[3]

  • Solovev, V. O., et al. (2022).[5] "Extraction of pyridine using systems based on water-soluble polymers."[1][5][6] IOP Conference Series: Materials Science and Engineering.

  • Brown, H. C., & Choi, Y. M. (1982). "Selective reductions. 29. A simple technique for the selective reduction of esters with sodium borohydride in mixed solvent systems." Journal of Organic Chemistry.

Technical Support Center: Substituted Pyridine N-Oxidation Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Mitigating Side Reactions in Pyridine N-Oxidation[1]

Phase 1: Diagnostic Hub (Triage)

User Directive: Before proceeding to a specific protocol, cross-reference your experimental observations with this diagnostic matrix to identify the root cause of your failure mode.

Observation / SymptomProbable Root CauseMechanism of FailureRecommended Action
M+34 peak in MS (M+Cl) Chloride contamination in mCPBANucleophilic attack of Cl⁻ on activated N-oxide (ipso/ortho attack).[1]Switch to SOP-A (Buffered mCPBA) or use Urea-H₂O₂ (SOP-B ).
M+16 peak (Conversion <10%) Electron-Deficient Pyridine (EWG)EWG lowers N-nucleophilicity; oxidant is too weak.[1]Switch to TFAA/H₂O₂ or MTO/H₂O₂ systems.
Formation of M+32 (Sulfone) S-containing substituentSulfur is more nucleophilic than Pyridine-N.Impossible to avoid with standard oxidants.[1] Requires protection or late-stage oxidation.[1]
Formation of Azoxy/Nitro Amino substituent (-NH₂)Oxidation of primary amine competes with ring nitrogen.[1]Protect amine as acetamide (-NHAc) or carbamate before N-oxidation.[1]
Violent Exotherm / Runaway Peroxide accumulationReaction stalled at low temp, then "kicked off" all at once.Safety Critical: Ensure initiation is observed before adding full oxidant charge.
Product trapped in aqueous High water solubility of N-oxideN-oxides are highly polar/hygroscopic.[1]Avoid aqueous workup.[1] Use solid-phase scavenging or distillation (see Isolation ).[1]

Phase 2: Issue Resolution (Deep Dive Q&A)

Ticket #001: "Why is my product chlorinated at the 2-position?"

The Issue: You used mCPBA to oxidize a substituted pyridine, but your mass spec shows a significant M+34 peak (M + 35Cl - H), indicating a monochlorinated byproduct.

The Causality: Commercial mCPBA (meta-chloroperoxybenzoic acid) often contains residual m-chlorobenzoic acid (mCBA) and inorganic chlorides.[1]

  • Activation: The newly formed Pyridine N-oxide is basic.[1] It gets protonated by mCBA or complexes with the Lewis acidic species.

  • Nucleophilic Attack: This activation makes the 2- and 4-positions of the pyridine ring highly electrophilic.[1]

  • Substitution: If chloride ions (Cl⁻) are present (impurity or HCl byproduct), they attack the 2-position.[1]

  • Re-aromatization: Loss of the N-oxide oxygen (deoxygenation) or elimination leads to 2-chloropyridine.[1]

The Fix (Self-Validating Protocol):

  • Buffer the System: Add solid Sodium Bicarbonate (NaHCO₃) or Sodium Phosphate (Na₂HPO₄) directly to the DCM reaction mixture.[1] This scavenges protons, keeping the N-oxide in its neutral, non-electrophilic state.[1]

  • Checkpoint: The reaction mixture should remain a cloudy suspension (if using solid buffer). If it turns clear, your buffer capacity is exceeded.

Ticket #002: "My amino-pyridine turned into a black tar/mixture."

The Issue: Oxidation of 2-, 3-, or 4-aminopyridines yields complex mixtures including azoxy compounds, nitro species, and azo dimers, rather than the clean N-oxide.[1]

The Causality: Primary amines (-NH₂) are susceptible to oxidation by peracids.[1] The reaction rates are often


.[1]
  • Pathway:

    
    .[1]
    
  • Coupling: The nitroso intermediate (

    
    ) reacts with unreacted amine to form azo/azoxy dimers.[1]
    

The Fix:

  • Protection is Mandatory: Acetylate the amine to an acetamide (

    
    ) first.[1] The amide nitrogen is non-nucleophilic and resistant to mCPBA.[1]
    
  • Deprotection: After N-oxidation, remove the acetyl group with mild aqueous base (NaOH/MeOH).[1] Note: Pyridine N-oxides are sensitive to strong nucleophiles, but hydrolysis of acetamides is usually faster than ring degradation.

Ticket #003: "I can't separate the Benzoic Acid byproduct from my N-oxide."

The Issue: mCPBA converts to m-chlorobenzoic acid (mCBA). Both mCBA and Pyridine N-oxides are polar, making silica chromatography difficult (streaking) and extraction tricky (both can be water-soluble).[1]

The Fix (Scavenging Strategy): Do not rely on column chromatography as the primary purification.[1]

  • Basic Wash (Standard): Wash the organic layer (DCM) with 1M NaOH.[1] The mCBA becomes a sodium salt (water-soluble) and stays in the aqueous layer.[1] The N-oxide stays in the DCM.[1]

    • Risk:[2][3][4][5] If your N-oxide is extremely water-soluble (e.g., small alkyl pyridines), you will lose product.[1]

  • Solid Phase Scavenging (Advanced): After the reaction, add basic alumina or a polyvinylpyridine (PVP) resin.[1] Stir for 1 hour. The acidic mCBA binds to the solid support.[1] Filter the solids; the filtrate contains your clean product.[1]

Phase 3: Standard Operating Procedures (SOPs)

SOP-A: Buffered mCPBA Oxidation (General Purpose)

Best for: Standard pyridines, avoiding chlorination, mild conditions.

Reagents:

  • Substituted Pyridine (1.0 equiv)

  • mCPBA (1.1 - 1.2 equiv) [Titrate if older than 6 months][1]

  • Sodium Bicarbonate (2.0 equiv, finely powdered)

  • DCM (Dichloromethane) [0.1 M concentration]

Protocol:

  • Dissolution: Dissolve pyridine in DCM.

  • Buffering: Add the solid NaHCO₃. Stir vigorously to create a suspension.[1]

  • Addition: Cool to 0°C. Add mCPBA portion-wise over 15 minutes. Reason: Controls exotherm.

  • Monitoring: Warm to Room Temp (RT). Monitor by TLC.[1]

    • TLC Tip: Pyridine N-oxides streak on silica.[1] Use 5-10% MeOH in DCM + 1% Triethylamine to fix peak shape.[1]

  • Quench: Add 10% Na₂S₂O₃ (sodium thiosulfate) to destroy excess peroxide (starch-iodide paper test: Blue

    
     Colorless).
    
  • Workup: Wash with 1N NaOH (x2) to remove benzoic acid. Dry organic layer over Na₂SO₄.[1]

SOP-B: Urea-Hydrogen Peroxide (UHP) Method

Best for: Acid-sensitive substrates, large scale (safer), avoiding aromatic acids.

Reagents:

  • Substituted Pyridine (1.0 equiv)

  • Urea-Hydrogen Peroxide complex (UHP) (1.2 - 1.5 equiv)[1]

  • Trifluoroacetic Anhydride (TFAA) (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or DCM

Protocol:

  • Suspension: Suspend UHP in MeCN (0°C).

  • Activation: Add TFAA dropwise.

    • Mechanism:[2][3][6][7][8] Generates trifluoroperacetic acid in situ without free water.[1]

  • Reaction: Add the pyridine solution dropwise.

  • Workup: Filter off the insoluble urea byproduct.[1] The filtrate contains the N-oxide and TFA.[1] Evaporate and pass through a basic alumina plug to remove TFA.[1]

Phase 4: Visualization of Pathways

The following diagram illustrates the competitive pathways between the desired N-oxidation and the parasitic ring chlorination/rearrangement.

N_Oxidation_Pathways SubstitutedPyridine Substituted Pyridine TransitionState Transition State (Nucleophilic Attack) SubstitutedPyridine->TransitionState + mCPBA Peracid Peracid (mCPBA) NOxide Pyridine N-Oxide (Target Product) TransitionState->NOxide Oxygen Transfer ActivatedComplex Activated Complex (Protonated N-Oxide) NOxide->ActivatedComplex + H+ (Acidic Conditions) ChlorinatedProduct 2-Chloropyridine (Side Product) ActivatedComplex->ChlorinatedProduct + Cl- (Impurity) Pyridone 2-Pyridone (Rearrangement) ActivatedComplex->Pyridone + Ac2O / Heat (Rearrangement) Buffer Buffer (NaHCO3) Buffer->ActivatedComplex Blocks Protonation

Caption: Figure 1. Mechanistic divergence between stable N-oxidation and acid-catalyzed side reactions (Chlorination/Rearrangement).[1]

Phase 5: References

  • Youssif, S. "Recent trends in the chemistry of pyridine N-oxides." Arkivoc, vol. 2001, no.[8] 1, 2001, pp. 242-268.[1][8][9][10]

  • Jovanovic, M. V. "Syntheses of some pyrimidine N-oxides." Canadian Journal of Chemistry, vol. 62, no.[11] 6, 1984, pp. 1176-1180.[1] (Demonstrates substituent effects and side reactions analogous to pyridines).

  • Charette, A. B., et al. "Pyridine N-Oxides."[1] Organic Syntheses, Coll.[12] Vol. 5, p. 414 (1973); Vol. 42, p. 50 (1962).[12] (Standard protocols and safety warnings).

  • Vamos, M., & Cosford, N. D. "2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides."[1][13] The Journal of Organic Chemistry, vol. 79, no. 5, 2014, pp. 2274-2280.[1][13] (Discusses activation and side reaction management).

  • Sharpless, K. B., et al. "The Osmium-Catalyzed Reaction of Pyridine N-Oxides."[1] Journal of the American Chemical Society.[1] (Foundational mechanistic work on metal-catalyzed oxidation pathways).

Sources

Purification strategies for removing isomeric impurities of pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Tier 3 Technical Support resource, designed for immediate application in R&D and process development environments.

Topic: Removal of Isomeric Impurities & Purification Protocols Ticket Type: Advanced Method Development Status: Resolved / Knowledge Base Article

Executive Summary: The "Basic" Problem

Purifying pyridine derivatives is deceptively difficult due to two intrinsic properties:

  • Regioisomer Similarity: Isomers (e.g., 2-, 3-, and 4-substituted pyridines) often possess nearly identical boiling points and polarities, rendering standard flash chromatography and distillation inefficient.

  • Basic Nitrogen Interaction: The lone pair on the pyridine nitrogen (

    
     hybridized) interacts strongly with acidic silanols on silica supports, causing severe peak tailing and co-elution.
    

This guide moves beyond standard protocols, offering strategies based on pKa exploitation , Supercritical Fluid Chromatography (SFC) , and Salt-Selective Crystallization .

Module 1: Chromatographic Strategies (HPLC & SFC)

Protocol A: Supercritical Fluid Chromatography (SFC) – The Gold Standard

For isomeric pyridines, SFC is superior to HPLC due to orthogonal selectivity and the ability to use amine-functionalized stationary phases that repel the basic pyridine nitrogen, sharpening peaks without basic additives.

Recommended Stationary Phase: 2-Ethylpyridine (2-EP)

  • Mechanism: The 2-EP ligand possesses a pyridine ring.[1][2] Under SFC conditions (CO₂ + Methanol), the stationary phase nitrogen is partially protonated. This creates an electrostatic repulsion against the positively charged analyte (pyridine derivative), preventing non-specific adsorption and tailing.

  • Alternative: 4-Ethylpyridine or Pyridine-Amide phases.

SFC Method Development Table:

ParameterInitial SettingOptimization Logic
Column 2-Ethylpyridine (2-EP)First choice for basic heterocycles.
Mobile Phase A SC-CO₂Supercritical state ensures high diffusivity.[3]
Mobile Phase B Methanol (No additive)Start without additives. The 2-EP phase is self-buffering.
Gradient 2% to 40% B in 5 minIsomers often elute early; shallow gradients help.
Back Pressure 120–150 barHigher pressure increases density/elution strength.
Temperature 40°CLower temp (35°C) increases retention; higher (50°C) improves peak shape.
Protocol B: High-pH Reverse Phase HPLC

If SFC is unavailable, you must control the ionization state. Running at neutral pH (pH 7) is a critical error for pyridines (pKa ~5.3).

  • Strategy: Operate at pH > 10 .

  • Why: At pH 10, pyridine derivatives are fully deprotonated (neutral). This increases hydrophobicity, improving retention on C18 and eliminating silanol cation-exchange interactions.

  • Required Column: Hybrid Silica (e.g., Ethylene-Bridged Hybrid) capable of withstanding pH 12. Do not use standard silica C18.

Module 2: Bulk Purification (Crystallization & Extraction)

Protocol C: "Salt Switching" Crystallization

Isomers often form salts with vastly different lattice energies. This is the most scalable method for removing minor isomeric impurities (e.g., removing 3-isomer from 2-isomer).

Workflow:

  • Solvent Selection: Dissolve the crude free base mixture in a non-polar solvent (Diethyl Ether, MTBE, or Toluene).

  • Acid Screening: Add 0.95 equivalents of anhydrous acid (HCl in dioxane, Methanesulfonic acid, or Oxalic acid).

  • Precipitation: The isomer with the higher pKa or higher lattice energy salt will precipitate first.

  • Filtration: Filter the solid.

    • Scenario A: Precipitate is pure product (Recrystallize from EtOH/iPrOH).

    • Scenario B: Precipitate is impurity (Filtrate contains enriched product).

Protocol D: pH-Zone-Refining Counter-Current Chromatography (CCC)

For gram-scale separation without solid support issues.

  • System: Two-phase solvent (e.g., MTBE / THF / Water).[4]

  • Retainer (Organic Phase): Triethylamine (TEA) – retains the analyte in the column.

  • Eluter (Aqueous Phase): HCl – displaces analytes based on pKa.

  • Result: Isomers elute as rectangular "blocks" of pure concentration, sorted strictly by pKa.

Module 3: Troubleshooting & FAQs

Q1: My pyridine peak is tailing severely on my C18 column. What is the fix?

Diagnosis: Silanol interaction. The positively charged pyridinium ion is sticking to negatively charged residual silanols. Immediate Fixes:

  • Add an Ion-Pair Reagent: Add 10mM Triethylamine (TEA) or Ammonium Acetate to the mobile phase. TEA saturates the silanols, "blocking" them from the analyte.

  • Switch to High pH: Use 10mM Ammonium Bicarbonate (pH 10) if your column allows.

  • Switch to Low pH: Go to pH 2.0 (0.1% TFA). While this protonates the pyridine, it also protonates the silanols (suppressing their negative charge), reducing the interaction.[5]

Q2: I cannot separate 2-chloropyridine from 3-chloropyridine by distillation.

Root Cause: Boiling points are too close (166°C vs 148°C), and azeotropes may form. Solution: Use Chemical Derivatization .

  • N-Oxidation: React mixture with m-CPBA or

    
    . Pyridine N-oxides have vastly different polarities and boiling points compared to free bases and often crystallize easily.
    
  • Separation: Separate the N-oxides by simple flash chromatography (they are much more polar) or crystallization.

  • Reduction: Reduce the purified N-oxide back to the pyridine using

    
     or Zn/Acetic Acid.
    
Q3: My product is water-soluble, and I can't extract it from the aqueous reaction mixture.

Strategy: The "Salting-Out" Continuous Extraction.

  • Saturate the aqueous phase with NaCl or

    
     (decreases solubility of organics).
    
  • Use n-Butanol or IPA/DCM (3:1) as the extraction solvent.

  • Alternatively, evaporate water and triturate the solid residue with warm Acetone or Ethanol (inorganic salts stay behind; pyridine dissolves).

Visual Decision Guides

Figure 1: Purification Strategy Decision Matrix

Caption: Select the optimal purification route based on impurity profile and scale.

PurificationStrategy Start Crude Pyridine Mixture CheckScale Scale of Operation? Start->CheckScale Analytical < 100 mg (Analytical) CheckScale->Analytical Small Prep > 1g (Preparative) CheckScale->Prep Large CheckIsomer Isomer Nature? SFC SFC (2-EP Column) *Best for Isomers* CheckIsomer->SFC Regioisomers HPLC_HighPH RP-HPLC (pH 10) *Hybrid Silica* CheckIsomer->HPLC_HighPH Polar Impurities Analytical->CheckIsomer CheckBP Boiling Point Diff > 20°C? Prep->CheckBP Distillation Fractional Distillation CheckBP->Distillation Yes CheckPKa pKa Diff > 0.5? CheckBP->CheckPKa No SaltCrystal Salt Crystallization (HCl/Oxalic Acid) CheckPKa->SaltCrystal Yes NOxide N-Oxide Derivatization (Chemical Route) CheckPKa->NOxide No (Difficult)

Figure 2: The "Tailing" Fix Workflow

Caption: Step-by-step logic to eliminate peak tailing in pyridine chromatography.

TailingFix Problem Tailing Peak detected CheckCol Column Type? Problem->CheckCol Silica Standard C18 CheckCol->Silica Hybrid Hybrid/Polymer CheckCol->Hybrid Action1 Add Modifier: 10mM TEA or Ammonium Acetate Silica->Action1 pH 7 desired Action3 Low pH: Run at pH 2.0 (TFA/Formic) Silica->Action3 MS Compatible Action2 Switch pH: Run at pH 10 (NH4HCO3) Hybrid->Action2 Best Resolution

References

  • Shimadzu Corporation. "Selecting the Right SFC Column: 2-Ethylpyridine Stationary Phases." Shimadzu Application News. [Link]

  • Sheng, X., et al. (2020). "Separation of 2-Chloropyridine/3-Chloropyridine by Nonporous Adaptive Crystals of Pillararenes." Journal of the American Chemical Society. [Link][6]

  • Farrell, W., et al. (2009). "Development of novel stationary phases for Supercritical Fluid Chromatography (SFC)." Nacalai Tesque Technical Reports. [Link]

  • Ito, Y., et al. (2007). "Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography." Journal of Separation Science. [Link]

  • SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode." SIELC Application Notes. [Link]

Sources

Troubleshooting low conversion rates in pyridine cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in Pyridine Cross-Coupling Ticket ID: PYR-XC-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Pyridine Paradox"

Welcome to the technical support hub for pyridine chemistry. If you are experiencing low conversion, you are likely battling the "Pyridine Paradox" :

  • Electronic Deficiency: The pyridine ring is electron-poor (

    
    -deficient), making oxidative addition at the 2- and 4-positions favorable, but making the ring susceptible to nucleophilic attack and homocoupling.
    
  • Lewis Basicity: The nitrogen lone pair (

    
    -donor) is a potent ligand. It binds to your Palladium (Pd) center, displacing your carefully chosen phosphine ligands and creating a catalytically inactive "Pd-pyridine" resting state.
    

This guide moves beyond generic advice ("add more catalyst") and targets the specific mechanistic failures of Suzuki-Miyaura and Buchwald-Hartwig couplings involving pyridine cores.

Diagnostic Framework

Before changing reagents, identify the failure mode. Use this decision tree to diagnose your crude reaction mixture.

DiagnosticTree Start Analyze Crude LCMS/NMR SM_Remains Starting Halide Remaining? Start->SM_Remains Byproducts Byproducts Observed? SM_Remains->Byproducts Yes (Low Conversion) Protodeb Protodeboronation (Py-B(OH)2 → Py-H) SM_Remains->Protodeb No (Boronic Acid Missing) Inactive Catalyst Poisoning or Failed Oxidative Addition SM_Remains->Inactive Yes (No Reaction) Dehal Hydrodehalogenation (Ar-X → Ar-H) Byproducts->Dehal Ar-H Found Homo Homocoupling (Ar-Ar) Byproducts->Homo Dimer Found

Figure 1: Diagnostic workflow for identifying the root cause of coupling failure based on crude reaction analysis.

Troubleshooting Guide & FAQs

Issue 1: Catalyst Poisoning (The "Dead" Reaction)

Symptom: Full recovery of starting aryl halide. No color change in reaction mixture (remains pale yellow instead of darkening). Mechanism: The pyridine nitrogen coordinates to the Pd(II) intermediate, forming a stable square-planar complex that prevents transmetalation or reductive elimination.

Q: I increased the catalyst loading to 10 mol%, but conversion is still <5%. Why? A: Adding more Pd often just creates more inactive Pd-pyridine complexes. You need to sterically crowd the Pd center to prevent nitrogen coordination.

Protocol Adjustment:

  • Switch to Bulky Ligands: Use ligands that create a "roof" over the Pd center.

    • Recommendation:XPhos , RuPhos , or BrettPhos . These biaryl phosphines are bulky enough to disfavor the approach of the pyridine nitrogen while permitting the approach of the reacting carbon center.

  • Use Pre-formed Catalysts: Do not generate active species in situ (e.g., Pd(OAc)₂ + Ligand). The induction period allows pyridine binding.

    • Recommendation: Use Pd(dppf)Cl₂·DCM or Pd-PEPPSI-IPr . The PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) scaffold is specifically designed to hold a sacrificial pyridine ligand that is displaced only by the substrate during the cycle [1].

Issue 2: Protodeboronation (The "Disappearing" Boronate)

Symptom: The pyridine halide remains, but the pyridine boronic acid is gone. LCMS shows Pyridine-H (mass = M-B(OH)₂ + H). Mechanism: 2-Pyridyl boronic acids are notoriously unstable.[1][2] The basic nitrogen facilitates a mechanism where water attacks the boron, and the C-B bond cleaves to release the strain, often via a zwitterionic intermediate [2].[3]

Q: I am using anhydrous conditions, but my 2-pyridyl boronic acid still decomposes. What is the fix? A: 2-Pyridyl boronic acids are inherently unstable even in "dry" solvents due to trace moisture or base interaction. You must switch to a "Slow-Release" strategy.

Protocol Adjustment (The MIDA Solution): Replace the boronic acid with a MIDA (N-methyliminodiacetic acid) boronate . MIDA boronates are sp3-hybridized, removing the vacant p-orbital on boron that is susceptible to base attack. They release the active boronic acid slowly, keeping the standing concentration low and minimizing decomposition [3].[3]

Reagent TypeStabilityReactivityRecommended Use
Boronic Acid Low (Hours)High3- or 4-pyridyl couplings only.
Pinacol Ester ModerateModerateGeneral use; requires activation.
MIDA Boronate High (Years)ControlledMandatory for 2-pyridyl couplings.
BF3K Salt HighLowRequires harsh hydrolysis; good alternative.
Issue 3: Failed Amination (Buchwald-Hartwig)

Symptom: Reaction stalls or produces high amounts of reduced arene (hydrodehalogenation). Mechanism: In 2-halopyridines, the oxidative addition is slow. In aminopyridines, the product itself can bind the catalyst (product inhibition).

Q: My base is NaOtBu. Is that a problem? A: Strong bases like NaOtBu can trigger elimination side reactions or decompose sensitive substrates. Solution: Switch to a weak base/strong ligand system. Use K₂CO₃ or K₃PO₄ in combination with BrettPhos or Pd-PEPPSI-IPent . The "throw-away" ligand on PEPPSI catalysts is particularly effective at preventing product inhibition in amination reactions [4].

Mechanistic Visualization

Understanding the competition between the Productive Cycle and the Poisoning Pathway is critical.

Mechanism Pd0 Active Pd(0) Ligand Complex OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Nitrogen Coordination (Catalyst Poisoning) OxAdd->Coord Pyridine N-binding TransMet Transmetalation OxAdd->TransMet Boronate/Amine Coord->OxAdd Reversible (Requires Bulky Ligand) Prod Reductive Elimination (Product) TransMet->Prod Prod->Pd0 Regeneration

Figure 2: The "Pyridine Trap." The red path indicates the reversible poisoning of the catalyst by the pyridine nitrogen, which competes with the productive transmetalation step.

Validated Experimental Protocols

Protocol A: The "Universal" Screen for Pyridine Halides

Use this for initial optimization of difficult substrates.

Reagents:

  • Catalyst: Pd-PEPPSI-IPr (2 mol%)

  • Ligand: None (Pre-catalyst contains NHC)

  • Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for higher solubility)

  • Solvent: 1,4-Dioxane/Toluene (1:1)

  • Temperature: 80°C

Step-by-Step:

  • Charge a reaction vial with the Pyridine Halide (1.0 equiv), Boronic Acid/Ester (1.5 equiv), and Base (2.0 equiv).

  • Add Pd-PEPPSI-IPr (2 mol%).

  • Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Add anhydrous solvent (concentration 0.2 M) via syringe.

  • Heat to 80°C for 2 hours.

  • Checkpoint: Analyze aliquot by LCMS. If <10% conversion, increase temp to 110°C. If still low, switch to Protocol B.

Protocol B: MIDA Boronate Slow-Release (For 2-Pyridyl Boronates)

Based on the work of Burke et al. [3][2]

Reagents:

  • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) OR Pd-XPhos-G4 (2 mol%)

  • Boron Source: 2-Pyridyl MIDA Boronate (1.5 equiv)

  • Base: K₃PO₄ (3.0 equiv) - Crucial: Phosphate promotes hydrolysis.

  • Solvent: Dioxane:Water (10:1)

Step-by-Step:

  • Combine 2-Pyridyl MIDA boronate, Aryl Chloride, K₃PO₄, and Catalyst in a vial.

  • Add Dioxane:Water (10:1 mixture). The water is essential to hydrolyze the MIDA protecting group.

  • Heat to 60°C.

  • Mechanism Check: The base/water slowly hydrolyzes the MIDA ester, releasing the unstable boronic acid at the same rate it is consumed by the catalyst. This prevents the accumulation of the boronic acid and subsequent protodeboronation.[3]

References

  • Organ, M. G. , et al. (2006). "Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling."[4] Chemistry – A European Journal.

  • Cox, P. A. , et al. (2016). "Protodeboronation of Heteroarylboronic Acids." Journal of the American Chemical Society.

  • Knapp, D. M., & Burke, M. D. (2010). "Slow Release of Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.

  • Valente, C. , et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition.

Sources

Technical Support Center: Scalable Synthesis of 3-Isobutyl-2-pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Tier 3 Technical Support resource, designed for process chemists and medicinal chemists requiring robust, scalable protocols for 2-Pyridinemethanol, 3-(2-methylpropyl)- (also known as 3-Isobutyl-2-hydroxymethylpyridine ).

Ticket ID: SYN-PYR-ISO-03 Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)

Executive Summary

The synthesis of 3-isobutyl-2-pyridinemethanol presents a classic regioselectivity challenge on the pyridine ring. While direct alkylation is feasible, it lacks scalability due to poor selectivity.

For scalable applications (grams to kilograms), we recommend Route A (The Boekelheide Rearrangement) as the primary process workflow. It avoids cryogenic conditions and utilizes cost-effective reagents. Route B (Directed Ortho-Lithiation) is provided as a secondary "Rapid Access" route for smaller, high-speed discovery batches where cryogenic handling is not a bottleneck.

Module 1: The Process Route (Boekelheide Strategy)

Best for: Scale-up (>100g), safety, and cost-efficiency. Mechanism:


-oxidation followed by [3,3]-sigmatropic rearrangement.
The Workflow Diagram

This pathway utilizes the inherent electronic bias of the pyridine


-oxide to functionalize the C2 position.

Boekelheide_Route Start 3-Isobutylpyridine Step1 N-Oxidation (H2O2 / Catalyst) Start->Step1 60°C, 4h Inter1 Intermediate: 3-Isobutylpyridine N-oxide Step1->Inter1 Step2 Rearrangement (Ac2O, Reflux) Inter1->Step2 140°C, 2h Inter2 Intermediate: 2-Acetoxymethyl- 3-isobutylpyridine Step2->Inter2 Step3 Hydrolysis (NaOH / MeOH) Inter2->Step3 RT, 1h Final Target: 3-Isobutyl-2- pyridinemethanol Step3->Final

Figure 1: The Boekelheide Rearrangement strategy offers a thermal, non-cryogenic route to C2 functionalization.

Detailed Protocol

Step 1: N-Oxidation (Scalable Modification)

  • Reagents: 3-Isobutylpyridine (1.0 eq), Urea-Hydrogen Peroxide (UHP) (2.5 eq), Phthalic Anhydride (2.0 eq) [Note: This solid-state source of H2O2 is safer than high-concentration liquid peroxides on scale].

  • Solvent: Ethyl Acetate or DCM.

  • Procedure:

    • Dissolve 3-isobutylpyridine in solvent at 0°C.

    • Add phthalic anhydride followed by portion-wise addition of UHP.

    • Allow to warm to room temperature (RT) and stir for 12 hours.

    • Workup: Quench with aqueous sodium metabisulfite (to destroy excess peroxide). Wash with saturated NaHCO3 (to remove phthalic acid byproduct). Dry organic layer and concentrate.

    • Checkpoint: Product should be a waxy solid or oil. Confirm conversion via LCMS (M+16 peak).

Step 2: The Rearrangement (Critical Step)

  • Reagents: Crude

    
    -oxide, Acetic Anhydride (Ac2O) (excess, used as solvent).
    
  • Procedure:

    • Dissolve

      
      -oxide in Ac2O (approx. 3-5 volumes).
      
    • Heat to reflux (approx. 140°C). Caution: Exothermic onset possible.

    • Monitor via TLC/HPLC. The polar

      
      -oxide spot will disappear, replaced by a less polar acetate spot.
      
    • Workup: Remove excess Ac2O via vacuum distillation (rotovap with toluene azeotrope).

Step 3: Hydrolysis

  • Reagents: Crude Acetate, NaOH (2M aq), Methanol.

  • Procedure:

    • Dissolve residue in MeOH. Add NaOH solution.

    • Stir at RT for 1 hour.

    • Purification: Neutralize with HCl to pH 8. Extract with DCM. Distill or crystallize (if solid) the final alcohol.

Troubleshooting Guide (Route A)
IssueProbable CauseCorrective Action
Low Conversion (Step 1) Old UHP or wet phthalic anhydride.Titrate UHP activity before use. Ensure phthalic anhydride is free-flowing white flakes.
Violent Exotherm (Step 2) Rapid heating of

-oxide in Ac2O.
Safety Critical: Heat slowly (1°C/min). The rearrangement is exothermic. Ensure reflux condenser is efficient.
Regioisomer Contamination Formation of 6-acetoxymethyl isomer.The 2-position is favored, but 6-substitution occurs. Use column chromatography (Silica, Hex/EtOAc) after Step 3 to separate.
Dark/Tarred Product Polymerization during Ac2O removal.Do not overheat the residue during concentration. Use a high-vacuum pump to remove Ac2O at <50°C.

Module 2: The Rapid Access Route (Directed Lithiation)

Best for: Discovery phase (<10g), speed, and high regioselectivity. Mechanism: Directed Ortho-Metalation (DoM) utilizing the pyridine nitrogen to direct Lithium to C2.

The Workflow Diagram

Lithiation_Route Reagents Reagents: DMAE (Directing Group) n-BuLi (2.5M in Hexanes) Start 3-Isobutylpyridine Reagents->Start Complex Pre-Complexation (Lewis Acid/Base Interaction) Start->Complex Mix in THF Lithiation C2-Lithiation (-78°C to 0°C) Complex->Lithiation Add n-BuLi Quench DMF Quench (Formylation) Lithiation->Quench Electrophile Trap Reduction Reduction (NaBH4 / MeOH) Quench->Reduction One-pot

Figure 2: Directed lithiation provides high regiocontrol but requires strict temperature management.

Detailed Protocol

Step 1: Lithiation & Formylation

  • Reagents: 3-Isobutylpyridine (1.0 eq), dimethylaminoethanol (DMAE) (0.5 eq - optional, aggregates Li), n-Butyllithium (1.2 eq, 2.5M in hexanes), DMF (1.5 eq).

  • Solvent: Anhydrous THF.

  • Procedure:

    • Cool THF solution of 3-isobutylpyridine to -78°C (Dry ice/Acetone).

    • Add n-BuLi dropwise.[1] The solution often turns deep red/orange.

    • Critical: Allow to warm to 0°C for 30 mins to ensure deprotonation at C2 (thermodynamic control), then cool back to -78°C.

    • Add dry DMF dropwise. Stir for 30 mins.

    • Quench with saturated NH4Cl.

Step 2: Reduction

  • Reagents: Crude aldehyde (from Step 1), NaBH4 (0.5 eq).

  • Procedure:

    • Dissolve crude aldehyde in MeOH.

    • Add NaBH4 at 0°C. Stir for 30 mins.

    • Evaporate MeOH, partition between water/DCM, and separate.

Troubleshooting Guide (Route B)
IssueProbable CauseCorrective Action
No Reaction (Recovered SM) Wet THF or n-BuLi degradation.Titrate n-BuLi using diphenylacetic acid. Distill THF over Na/Benzophenone.
Wrong Isomer (C6 substitution) Kinetic vs. Thermodynamic control failure.Ensure the reaction warms to 0°C (or even RT briefly) after n-BuLi addition to allow the lithium to migrate to the thermodynamically favored C2 position (chelation controlled).
Low Yield Inefficient trapping with DMF.Ensure DMF is anhydrous. Use N-formylpiperidine as a more stable alternative to DMF if yields persist low.

Module 3: Frequently Asked Questions (FAQs)

Q1: Can I start with 3-isobutylpicolinic acid instead? A: Yes. If you can source 3-isobutylpicolinic acid (or its methyl ester), you can reduce it directly using Sodium Borohydride (NaBH4) in refluxing THF/Methanol . This is safer than LAH.

  • Protocol: Reflux ester with 5.0 eq NaBH4 in THF, adding MeOH dropwise. This generates active borane species in situ.[2]

Q2: How do I separate the 2-methanol product from the 6-methanol isomer in the Boekelheide route? A: The 3-isobutyl group provides steric bulk that differentiates the two isomers on silica gel.

  • TLC System: 50% Ethyl Acetate in Hexanes.

  • Observation: The 2-isomer (target) is generally less polar than the 6-isomer due to internal hydrogen bonding between the hydroxyl proton and the pyridine nitrogen.

Q3: Is the N-oxide intermediate stable? A: Yes, 3-isobutylpyridine N-oxide is stable at room temperature but is hygroscopic. It should be stored under nitrogen. Warning: Never distill N-oxides to dryness at high heat; they can undergo runaway decomposition.

Q4: What are the safety limits for the Boekelheide rearrangement? A: The reaction of N-oxides with anhydrides is autocatalytic and exothermic . On a scale >100g, do not add all reagents at once. Add the N-oxide solution to the hot anhydride slowly (inverse addition) to consume it immediately and prevent accumulation of high-energy intermediates.

References

  • Boekelheide Rearrangement Mechanism & Scope

    • Boekelheide, V.; Linn, W. J.[3] "Rearrangements of N-Oxides. A Novel Synthesis of Pyridyl Carbinols and Aldehydes." J. Am. Chem. Soc.[3]1954 , 76, 1286–1291.[3]

  • Scalable N-Oxidation (UHP Method)

    • Caron, S., et al. "Large-Scale Oxidations in the Pharmaceutical Industry." Chem. Rev.2006, 106, 2943–2989.
  • Directed Ortho-Metalation (DoM)

    • Snieckus, V. "Directed Ortho Metalation.
  • Ester Reduction with NaBH4/MeOH

    • Soai, K.; Ookawa, A. "Mixed solvents containing methanol as useful reaction media for unique chemoselective reductions with lithium borohydride." J. Org.[4][5] Chem.1986 , 51, 4000–4005.

Sources

Preventing decomposition during the distillation of pyridinemethanols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Decomposition During Distillation Doc ID: PM-DIST-004 Last Updated: February 2026

Diagnostic Triage: Why is my distillation failing?

Before proceeding with the protocol, identify the failure mode. Pyridinemethanols (2-, 3-, and 4- isomers) are thermally sensitive, hygroscopic, and prone to oxidative degradation.

ObservationDiagnosisRoot Cause
Distillate turns yellow/brown Oxidative DegradationAir leaks in the vacuum system or insufficient inert gas purging. Pyridine rings are electron-deficient but the alcohol moiety is susceptible to oxidation to aldehydes/N-oxides at high temps.
Pot residue turns to black tar Thermal DecompositionBath temperature too high (>140°C) or prolonged heat exposure. Intermolecular condensation may occur.
Violent bumping/foaming Water ContaminationPyridinemethanols are hygroscopic. Residual water creates azeotropes and causes "bumping" as it flashes off under vacuum.
Clogging in the condenser CrystallizationHigh melting point of the pure product (especially 3- and 4- isomers) causing solidification in the distillate path.

Core Directive: The Safe Distillation Protocol

Principle: The primary mechanism of decomposition is thermal stress exacerbated by base-catalyzed self-condensation or oxidation . To prevent this, we must minimize the "Thermal Budget"—the integral of temperature over time.

Phase A: Pre-Distillation Conditioning (Critical)

Do not skip this phase. Distilling wet pyridinemethanol leads to hydrolysis and bumping.

  • Neutralization: If the crude material comes from a reduction (e.g., NaBH4) or hydrolysis reaction, ensure the pH is adjusted to ~8-9. Strongly acidic or basic conditions catalyze elimination reactions during heating.[1]

  • Azeotropic Drying:

    • Add Toluene or Benzene (approx. 2x volume) to the crude pyridinemethanol.

    • Perform a preliminary rotary evaporation. The solvent forms a low-boiling azeotrope with water, carrying moisture out at low temperatures.

    • Why? Removing water prevents the formation of "steam pockets" that cause bumping and reduces the boiling point elevation caused by hydration shells.

Phase B: Vacuum Distillation Setup

Standard glassware often fails here due to pressure drops. Use Short Path distillation.

  • Apparatus: Short Path Distillation Head (vigreux columns increase residence time and thermal stress—avoid them).

  • Vacuum Requirement: High vacuum is non-negotiable. Target < 5 mmHg (Torr) .

    • Note: At atmospheric pressure, the boiling point (>260°C) exceeds the decomposition threshold.

  • Inert Atmosphere: The system must be flushed with Argon or Nitrogen .[2] Capillary bleed tubes should use inert gas, not air.

Phase C: Execution
  • Bath Temperature: Use an oil bath with magnetic stirring. Never use a heating mantle (creates localized hot spots >200°C).

  • Condenser Management:

    • 2-Pyridinemethanol: Standard water cooling (RT) is usually fine (MP ~5°C).

    • 3- & 4-Pyridinemethanol: These are solids at room temperature. Use warm water (40–50°C) in the condenser or use an air condenser to prevent clogging.

  • Collection: Discard the first 5% (forerun) which contains residual solvents/water. Collect the main fraction when the head temperature stabilizes.

Critical Data: Boiling Points & Physical Properties[3][4][5][6]

Reference values to validate your vacuum gauge readings.

CompoundCAS No.[3][4][5][6]BP (Atmospheric)BP (Vacuum)Melting Point
2-Pyridinemethanol 586-98-1~260°C (Decomp)112–113°C @ 16 mmHg ~5°C
3-Pyridinemethanol 100-55-0~265°C (Decomp)143°C @ 20 mmHg ~30–32°C
4-Pyridinemethanol 586-95-8~265°C (Decomp)150°C @ 15 mmHg ~57–60°C

Troubleshooting & FAQs

Q: My product is solidifying inside the vacuum adapter. How do I recover it without stopping the distillation? A: This is common with the 4-isomer. Do not stop the vacuum. Use a heat gun (set to low) to gently warm the glass of the adapter and receiver neck. This melts the distillate allowing it to flow into the flask. For future runs, switch to an air condenser or a recirculating heater set to 45°C for the condenser fluid.

Q: The material is distilling, but the refractive index is off. What happened? A: You likely have N-oxide contamination . If the starting material was old or exposed to air, Pyridine-N-oxides may have formed. These have much higher boiling points but can co-distill under high vacuum if the bath temp is pushed too high. Check purity via TLC (MeOH/DCM 1:9); N-oxides are much more polar (lower Rf).

Q: Can I use molecular sieves instead of azeotropic drying? A: Yes, but with a caveat. Pyridinemethanols are viscous and can coat the sieves, leading to product loss. Azeotropic distillation with toluene is preferred for scale (>10g) because it ensures quantitative water removal without physical entrapment.

Visual Workflow (Logic Map)

The following diagram illustrates the decision logic for the purification process to minimize decomposition risks.

Pyridinemethanol_Purification Start Crude Pyridinemethanol (Post-Reaction) Check_pH Check pH (Target: 8-9) Start->Check_pH Neutralize Neutralize (Avoid Strong Acid/Base) Check_pH->Neutralize pH < 7 or > 10 Drying Water Removal Strategy Check_pH->Drying pH OK Neutralize->Drying Azeotrope Azeotropic Distillation (Toluene/Benzene) Drying->Azeotrope High Water Content Vac_Setup Vacuum Setup (< 5 mmHg, Inert Gas) Azeotrope->Vac_Setup Distillation Short Path Distillation (Oil Bath) Vac_Setup->Distillation Decision_Isomer Isomer Type? Distillation->Decision_Isomer Condenser_Cold 2-Isomer: Cold Water Condenser Decision_Isomer->Condenser_Cold 2-Pyridinemethanol Condenser_Warm 3/4-Isomer: Warm Water/Air Condenser Decision_Isomer->Condenser_Warm 3- or 4-Pyridinemethanol Collection Fraction Collection (Store under Argon) Condenser_Cold->Collection Condenser_Warm->Collection

Caption: Workflow for the thermal stabilization and purification of pyridinemethanols, highlighting critical divergence points for different isomers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11468, 2-Pyridinemethanol. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. (Standard reference for azeotropic drying protocols).

Sources

Analytical methods for monitoring reaction progress in pyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for researchers optimizing pyridine synthesis. It prioritizes actionable troubleshooting over generic theory, utilizing a "Problem-Solution" architecture.

Status: Operational | Tier: Level 3 Support (Senior Scientist) Ticket Subject: Overcoming analytical artifacts and monitoring oxidation states in pyridine chemistry.

Introduction: The "Basicity" Challenge

Pyridine synthesis (e.g., Hantzsch, Chichibabin, Bohlmann-Rahtz) presents a unique analytical paradox: the product is often a basic, polar, UV-active aromatic heterocycle that behaves poorly on standard silica. The nitrogen lone pair interacts with acidic silanols on TLC plates and HPLC columns, causing "streaking" and "tailing" that mask impurities. Furthermore, distinguishing the intermediate (dihydropyridine) from the final aromatic product requires specific spectroscopic awareness.

Module A: HPLC/UPLC Troubleshooting

Issue: "My pyridine product shows severe peak tailing (As > 2.0), making integration unreliable."

Root Cause Analysis

Standard silica-based C18 columns possess residual silanol groups (Si-OH). At neutral pH, these silanols ionize (Si-O⁻), acting as cation exchange sites that bind strongly to the protonated pyridine nitrogen [1]. This secondary interaction causes peak tailing.[1][2]

Protocol: The "High pH" Strategy

Modern hybrid-particle columns allow operation at pH levels above the pKa of pyridine (~5.2), keeping the analyte unprotonated (neutral) and reducing silanol interactions.

Recommended Workflow:

  • Column Selection: Switch to a hybrid silica column (e.g., Waters XBridge, Agilent ZORBAX Extend-C18) capable of pH 10–12 stability.

  • Buffer Preparation: Use 10 mM Ammonium Bicarbonate (pH 10) or 0.1% Triethylamine (TEA).

  • Validation: Ensure USP Tailing Factor (

    
    ) is < 1.5.
    

Data Table: Effect of pH on Pyridine Peak Symmetry

ParameterAcidic Condition (pH 3.0)Basic Condition (pH 10.0)
Analyte State Protonated (

)
Neutral (

)
Silanol State Neutral (

)
Ionized (

)
Interaction Repulsion (if low pH) / H-bondingHydrophobic Retention (Ideal)
Peak Shape Broad, TailingSharp, Gaussian
Visualization: HPLC Troubleshooting Logic

HPLC_Troubleshooting Start Issue: Peak Tailing Check_pH Check Mobile Phase pH Start->Check_pH Is_High_pH Is pH > 7.0? Check_pH->Is_High_pH Check_Column Is Column Hybrid/Polymer? Is_High_pH->Check_Column Yes Action_Low_pH Switch to Low pH (<3.0) (Protonate Silanols) Is_High_pH->Action_Low_pH No (and tailing persists) Action_High_pH Switch to High pH (>10.0) (Neutralize Pyridine) Check_Column->Action_High_pH Yes Action_Add_TEA Add Ion-Pair Reagent (0.1% TEA or TFA) Check_Column->Action_Add_TEA No (Standard Silica) Success Symmetric Peak (Tf < 1.5) Action_Low_pH->Success Action_High_pH->Success Action_Add_TEA->Success

Caption: Decision tree for resolving pyridine peak asymmetry involves manipulating pH relative to the pKa or masking silanols.

Module B: Rapid Screening (TLC)

Issue: "The spot smears from the baseline to the solvent front."

The "Base-Modified" Mobile Phase

Standard eluents (Hexane/EtOAc) are insufficient. You must de-activate the silica plate surface.

  • Standard Protocol: Add 1–5% Triethylamine (TEA) or

    
     to your mobile phase.
    
    • Example: 45% Hexane / 45% EtOAc / 10% MeOH / 1% TEA .

  • Plate Pre-treatment: If streaking persists, dip the entire TLC plate in a 5% TEA/Acetone solution and dry it before spotting your compound.

Visualization Stains (Specific to Nitrogen Heterocycles)

While UV (254 nm) is standard, chemical stains provide confirmation of the nitrogen moiety.

  • Dragendorff’s Reagent:

    • Result: Orange/Red spots on a yellow background.

    • Specificity: High affinity for tertiary amines and nitrogen heterocycles (pyridines).

    • Preparation: Solution A (Bismuth subnitrate in acetic acid) + Solution B (Potassium iodide in water) [2].[3]

  • Iodine Vapor:

    • Result: Brown/Yellow spots.

    • Mechanism:[4][5] Pyridines form charge-transfer complexes with iodine.

Module C: Monitoring Hantzsch Oxidation

Issue: "How do I know when the 1,4-dihydropyridine (1,4-DHP) has fully oxidized to the pyridine?"

This is the most critical step in Hantzsch synthesis. The intermediate (1,4-DHP) and product (Pyridine) have distinct spectroscopic signatures.

UV-Vis Spectroscopy Shift

The oxidation restores aromaticity, causing a massive hypsochromic shift (Blue Shift).

  • 1,4-DHP Intermediate: Conjugation is interrupted by the

    
     carbon. Absorbs at ~350–370 nm  (often appears yellow).
    
  • Pyridine Product: Fully aromatic system. Absorbs at ~250–260 nm (often colorless).

  • Test: Spot on TLC.[3] The starting material (DHP) may fluoresce under 365 nm (long wave), while the product absorbs strongly at 254 nm (short wave) [3].

NMR Validation (Proton Loss)
  • Target Signal: Watch for the disappearance of the

    
     proton (typically a singlet or multiplet around 4.0–5.0 ppm) and the 
    
    
    
    proton (broad singlet > 5.0 ppm).
  • Appearance: New signals in the aromatic region (7.0–9.0 ppm) confirm the pyridine ring formation [4].

Visualization: Hantzsch Monitoring Workflow

Hantzsch_Monitoring Reagents Aldehyde + Beta-Ketoester DHP Intermediate: 1,4-Dihydropyridine (Yellow, UV ~360nm) Reagents->DHP Cyclization Oxidation Oxidation Step (HNO3 / DDQ / O2) DHP->Oxidation Aromatization Pyridine Product: Pyridine (Colorless, UV ~254nm) Oxidation->Pyridine -2H

Caption: The spectroscopic shift from DHP (Yellow/Long-wave UV) to Pyridine (Colorless/Short-wave UV) is the primary endpoint indicator.

Module D: In-Situ Kinetics (PAT)

Issue: "The reaction is too fast for offline sampling."

For real-time monitoring of the aromatization step, In-situ Raman Spectroscopy is superior to IR because water (often a solvent or byproduct) interferes less with Raman signals.

  • Marker Band: Track the disappearance of the

    
     stretch of the dihydropyridine ring (~1650 
    
    
    
    ) and the emergence of the "breathing mode" of the aromatic pyridine ring (~990–1000
    
    
    ) [5].

References

  • Agilent Technologies. (2010). Tips and Tricks of HPLC Separations and Troubleshooting: High pH Eliminates Secondary Interactions for Amines. Agilent Application Notes.[6][7][8] Link

  • Merck/Millipore. (n.d.). TLC Visualization Reagents: Dragendorff’s Reagent for Nitrogen Compounds.[3] Sigma-Aldrich Technical Library. Link

  • Zafar, A. M., et al. (2021).[9] Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods.[10] Frontiers in Chemical Sciences, 2(2).[9] Link

  • Memarian, H. R., et al. (2012). A new oxidation system for the oxidation of Hantzsch-1,4-dihydropyridines.[11] RSC Advances. Link

  • Leadbeater, N. E., et al. (2014). Batch and Continuous Flow Preparation of Hantzsch 1,4-Dihydropyridines under Microwave Heating and Simultaneous Real-time Monitoring by Raman Spectroscopy. Molecules, 19(7). Link

Sources

Validation & Comparative

Comparative Analysis of Synthetic Routes to Polysubstituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine moiety is the single most prevalent nitrogen heterocycle in FDA-approved pharmaceuticals, appearing in blockbusters from Nexium to Claritin. However, the "pyridine problem"—the difficulty of selectively functionalizing the electron-deficient ring at specific positions—remains a significant bottleneck in medicinal chemistry.

This guide moves beyond textbook definitions to compare two distinct strategic paradigms: De Novo Ring Construction (building the ring with substituents in place) and Late-Stage Functionalization (decorating a pre-formed ring). We specifically analyze the performance of Cobalt-catalyzed [2+2+2] cycloaddition against Iridium-catalyzed C-H borylation, providing experimental protocols that serve as self-validating systems for your lab.

Strategic Analysis: The Regioselectivity Challenge

The fundamental challenge in pyridine synthesis is electronic bias. The nitrogen atom renders the ring electron-deficient, deactivating it toward electrophilic aromatic substitution (EAS) and directing nucleophilic attack often indiscriminately to the C2/C4 positions.

  • Classical Failure Mode: Traditional EAS (e.g., nitration) requires forcing conditions (>300°C) and yields mixtures.

  • The Modern Solution: We must choose between controlling the assembly of the ring (De Novo) or overriding the electronic bias of the ring (C-H Activation).

Decision Matrix: Selecting Your Route

The following decision tree illustrates the logical flow for selecting a synthetic route based on target substitution patterns.

PyridineRouteSelection Start Target Polysubstituted Pyridine Pattern Analyze Substitution Pattern Start->Pattern Sym Symmetrical (2,6- or 3,5-identical) Pattern->Sym Yes Unsym Highly Unsymmetrical or Sterically Crowded Pattern->Unsym No Hantzsch Classical Hantzsch (Low Cost, Scalable) Sym->Hantzsch Crowded Is the ring sterically crowded (e.g., penta-substituted)? Unsym->Crowded Cyclo Co-Catalyzed [2+2+2] (High Atom Economy) Crowded->Cyclo Yes (De Novo) Func Late-Stage Functionalization (Ir-Catalyzed C-H Activation) Crowded->Func No (Decoration)

Figure 1: Strategic decision matrix for selecting pyridine synthetic routes based on substitution symmetry and steric demands.

Route 1: De Novo Construction (The Architect's Approach)

Focus: Cobalt-Catalyzed [2+2+2] Cycloaddition

While the Hantzsch synthesis is robust for symmetrical 1,4-dihydropyridines, it fails when precise, unsymmetrical polysubstitution is required. The Cobalt-catalyzed [2+2+2] cycloaddition of alkynes and nitriles offers a superior alternative.

  • Mechanism: The reaction proceeds via the oxidative coupling of two alkynes to a low-valent Cobalt species, forming a metallacyclopentadiene. The nitrile then inserts into the Co-C bond, followed by reductive elimination to release the pyridine.

  • Key Advantage: It is chemoselective . Nitriles are generally unreactive toward alkynes without the catalyst, preventing background side reactions.

  • Regiocontrol: Using

    
    -diynes tethered to the nitrile allows for complete regiocontrol, forming bicyclic pyridines (e.g., isoquinolines or 5,6-fused systems) with 100% atom economy.
    

Route 2: Late-Stage Functionalization (The Surgeon's Approach)

Focus: Iridium-Catalyzed C-H Borylation

When the pyridine core already exists (e.g., a scaffold from a fragment library), De Novo synthesis is inefficient. The challenge here is the "ortho-blocking" effect where the pyridine nitrogen poisons catalysts.

  • The Solution: Iridium/Bipyridine systems (e.g.,

    
     with dtbbpy).[1]
    
  • Mechanism: The bulky ligand renders the active catalyst sterically sensitive. It avoids the sterically hindered C2/C6 positions (adjacent to N) and preferentially activates the meta (C3/C5) positions, governed purely by sterics rather than electronics.

  • Utility: The resulting aryl boronate is a "universal handle" for Suzuki-Miyaura coupling, oxidation, or amination.

Comparative Performance Metrics

The following table contrasts the three dominant methodologies for accessing polysubstituted pyridines.

FeatureHantzsch Synthesis (Classical)Co-Catalyzed [2+2+2] (De Novo)Ir-Catalyzed C-H Borylation (Functionalization)
Primary Scope Symmetrical 2,6-disubstitutionFused/Crowded systemsMeta-functionalization of existing rings
Atom Economy Moderate (Loss of H2O/Oxidant)Excellent (100%) Good (Loss of H2)
Regioselectivity Poor for unsymmetrical targetsExcellent (with tethered diynes) Excellent (Sterically controlled)
Conditions Thermal, often harshMild to Moderate (Microwave/Heat)Mild (80°C), often solvent-free
Funct. Group Tolerance Moderate (Acid sensitive)High (Nitriles, Esters, Ketones)Very High (Halogens, Esters compatible)
Scalability High (Kg scale)Moderate (Catalyst cost)Moderate (Catalyst cost)

Detailed Experimental Protocols

These protocols are selected for their robustness and reproducibility. They represent "self-validating" systems where color changes and phase behavior confirm reaction progress.

Protocol A: Cobalt-Catalyzed [2+2+2] Cycloaddition

Target: Synthesis of fused pyridine derivatives from diynes and nitriles. Source: Adapted from Organic & Biomolecular Chemistry [1] and JACS [2].

Reagents:

  • 
    -diyne (e.g., 1,7-octadiyne derivative): 1.0 equiv
    
  • Nitrile (e.g., benzonitrile): 1.5 equiv (or solvent quantity)

  • Catalyst:

    
     (Cyclopentadienylcobalt dicarbonyl): 5-10 mol%
    
  • Solvent: 1,4-Dioxane or Toluene (degassed)

Workflow:

  • Preparation: In a glovebox or under strict

    
     flow, charge a microwave vial with the diyne (1.0 mmol) and nitrile (1.5 mmol).
    
  • Catalyst Addition: Add degassed 1,4-dioxane (2 mL). Add

    
     (9 µL, ~5 mol%) via microsyringe. Note: The catalyst is a dark red liquid; air exposure turns it purple/brown (deactivation).
    
  • Reaction: Seal the vial. Heat to 100°C (oil bath) or 140°C (microwave) for 1-2 hours.

    • Validation: The reaction mixture typically darkens. Completion is monitored by TLC (disappearance of the less polar diyne).

  • Workup: Cool to room temperature. Concentrate the solvent in vacuo.

  • Purification: The residue is often a dark oil. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Protocol B: Iridium-Catalyzed C-H Borylation

Target: Meta-selective borylation of 2-substituted pyridines. Source: Adapted from Hartwig Group and Marder Group methodologies [3, 4].

Reagents:

  • Substrate: 2-phenylpyridine (or substituted pyridine): 0.5 mmol

  • Boron Source:

    
     (Bis(pinacolato)diboron): 0.55 mmol
    
  • Pre-catalyst:

    
    : 1.5 mol% (5 mg)
    
  • Ligand:

    
     (4,4′-di-tert-butyl-2,2′-bipyridine): 3.0 mol% (4 mg)
    
  • Solvent: THF or neat.

Workflow:

  • Catalyst Activation: In a nitrogen-filled glovebox or Schlenk line, mix

    
     and 
    
    
    
    in THF (1 mL).
    • Validation: The solution should turn from yellow to a deep, dark brown within 5 minutes, indicating formation of the active tris-boryl species.

  • Addition: Add

    
     and the pyridine substrate to the catalyst solution.
    
  • Reaction: Seal the vessel and heat at 80°C for 4–16 hours.

    • Note: The reaction is driven by the release of

      
      . Ensure the vessel can withstand slight pressure or is vented through a bubbler.
      
  • Workup: Cool to RT. The reaction is often clean enough to analyze directly by NMR. For isolation, pass through a short plug of silica (eluting with

    
    ) to remove the catalyst.
    
  • Result: Yields the 4- or 5-borylated pyridine (meta to the substituent) as a solid or oil.

Mechanistic Visualization

Understanding the catalytic cycle is crucial for troubleshooting. Below is the mechanism for the Cobalt-catalyzed route, highlighting the critical metallacycle intermediate.

CoCatalysis PreCat CpCo(CO)2 (Pre-Catalyst) Active CpCoL2 (Active Species) PreCat->Active -2 CO Coord Bis-Alkyne Coordination Active->Coord + 2 Alkynes Metalla Cobaltacyclopentadiene (Critical Intermediate) Coord->Metalla Oxidative Coupling Insert Nitrile Insertion Metalla->Insert + Nitrile Prod Reductive Elimination Insert->Prod 7-membered Metallacycle Prod->Active Regenerate Catalyst Pyridine Polysubstituted Pyridine Prod->Pyridine Product Release

Figure 2: Catalytic cycle of the Cobalt-mediated [2+2+2] cycloaddition. The formation of the cobaltacyclopentadiene (Yellow) is the rate-determining step in sterically crowded systems.

References

  • A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles Source: Organic & Biomolecular Chemistry (RSC) URL:[2][Link]

  • Synthesis of Macrocycles via Cobalt-Mediated [2 + 2 + 2] Cycloadditions Source: Journal of the American Chemical Society (ACS) URL:[Link]

  • Iridium-Catalyzed C-H Borylation of Pyridines Source: Organic & Biomolecular Chemistry (PubMed Central) URL:[Link]

  • Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines Source: NIH National Library of Medicine (PMC) URL:[Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines (Minisci) Source: NIH National Library of Medicine (PMC) URL:[Link]

Sources

NMR and mass spectrometry analysis of 2,3-disubstituted pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis Guide: Structural Elucidation of 2,3-Disubstituted Pyridines via NMR and Mass Spectrometry

Introduction: The Regioisomer Trap in Drug Discovery

In medicinal chemistry, particularly within kinase inhibitor development, the pyridine scaffold is ubiquitous. However, the synthesis of substituted pyridines often yields mixtures of regioisomers (e.g., 2,3- vs. 2,5- vs. 3,4-disubstituted). Misidentifying these isomers can lead to months of wasted biological testing and SAR (Structure-Activity Relationship) dead ends.

This guide moves beyond basic spectral interpretation, offering a rigorous, comparative approach to definitively assigning 2,3-disubstituted pyridines. We compare standard 1D


H NMR methods against advanced 2D techniques and Mass Spectrometry (MS) fragmentation patterns, focusing on the "Ortho Effect" and specific coupling constant magnitudes.

NMR Analysis: Deciphering the Spin System

The primary challenge in 2,3-disubstituted pyridines is that the remaining protons (


) form an AMX  or ABC  spin system depending on the chemical shift dispersion.
Comparative Strategy: Coupling Constants ( -Values)

Unlike benzene derivatives where ortho-couplings are relatively uniform (~7-8 Hz), the pyridine ring exhibits a strong electronegativity effect from the nitrogen atom. This creates a predictable variance in


-values that serves as a structural fingerprint.
Parameter2,3-Disubstituted Pyridine (Target)2,5-Disubstituted Pyridine (Alternative)Diagnostic Value
Spin System 3 contiguous protons (

)
2 adjacent (

) + 1 isolated (

)
High

(Large)

Hz

Hz
Medium

(Small)

Hz
N/A (No

coupling)
Critical


Hz

Hz
Low

Expert Insight: The "Small Ortho" coupling (


) is the smoking gun. In a 2,3-disubstituted system, 

will appear as a doublet of doublets (dd) with one large coupling (

) and one small ortho coupling (

). In a 2,5-isomer, no proton exhibits two ortho couplings.
Solvent Selection: CDCl vs. DMSO-

Solvent choice is not trivial. Pyridines are basic; in acidic CDCl


 (often containing trace HCl), protonation at the nitrogen can collapse fine coupling structures and shift signals downfield.
  • Recommendation: Use DMSO-

    
      for definitive characterization. It prevents trace acid protonation and sharpens exchangeable proton signals (NH/OH) on substituents, allowing for observation of through-space NOE correlations.
    

Advanced 2D NMR: Resolving Quaternary Ambiguity

When substituents are non-protonated (e.g., -Cl, -NO


, -COOH), 1D NMR is insufficient for placing the substituents relative to the nitrogen.
Technique Comparison: HMBC vs. 1,1-ADEQUATE
FeatureHMBC (Heteronuclear Multiple Bond Correlation)1,1-ADEQUATE
Mechanism

and

correlations

(Carbon-Carbon connectivity)
Sensitivity High (Standard 15 min exp)Low (Requires cryoprobe/overnight)
Critical Utility Links

to

(quaternary)
Traces carbon skeleton directly
Pitfall Cannot distinguish

from

easily
Prohibitive experimental time

Protocol for Assignment:

  • Identify

    
     via its chemical shift (most deshielded, >8.0 ppm) and small 
    
    
    
    .
  • Use HMBC to find the correlation from

    
     to 
    
    
    
    (
    
    
    ) and
    
    
    (
    
    
    ).
  • If a substituent is at

    
    , 
    
    
    
    will show a strong cross-peak to that substituted carbon.

Mass Spectrometry: The "Ortho Effect"

While NMR provides connectivity, Mass Spectrometry (MS) confirms the proximity of functional groups.

Ionization Mode: ESI vs. EI
  • ESI (Electrospray Ionization): Soft ionization. Shows

    
    . Good for molecular weight, poor for structural isomers.
    
  • EI (Electron Impact): Hard ionization. Essential for distinguishing regioisomers via fragmentation.

The Ortho Effect Mechanism

In 2,3-disubstituted pyridines, substituents are vicinal.[1] If one substituent contains a hydrogen donor (e.g., -COOH, -NH


) and the other an acceptor (e.g., -NO

, -COR), a characteristic elimination occurs.
  • Case Study: 2-amino-3-nitropyridine vs. 2-amino-5-nitropyridine.

    • 2,3-isomer: Shows a distinct

      
       or 
      
      
      
      peak due to the interaction between the nitro oxygen and amino hydrogen.
    • 2,5-isomer: These groups are too distant to interact; fragmentation follows standard nitro loss (

      
      ).
      

Experimental Protocols

Protocol A: High-Resolution NMR Setup
  • Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL DMSO-

    
      (99.9% D). Ensure the tube is free of paramagnetic impurities (filter if necessary).
    
  • Acquisition:

    • Pulse angle: 30°.

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (essential for accurate integration of aromatic protons).
    • Scans: 64 (to resolve small meta-couplings).

  • Processing: Apply an exponential window function with LB = 0.3 Hz. Do not over-apodize, or

    
     (~1.5 Hz) will be lost.
    
Protocol B: MS Fragmentation Analysis
  • Method: Direct Insertion Probe (DIP) or GC-MS (if volatile).

  • Ionization: EI at 70 eV.

  • Analysis: Look for "impossible" losses in the molecular ion region (e.g., loss of water from a molecule with no aliphatic OH) which signals ortho-interaction.

Visualizations

Figure 1: Regioisomer Determination Workflow

RegioisomerWorkflow Start Unknown Pyridine Isomer H_Count Count Aromatic Protons (Integration) Start->H_Count SpinSystem Analyze Splitting Pattern (J-Values) H_Count->SpinSystem Pattern_23 3 Contiguous Protons (H4, H5, H6) SpinSystem->Pattern_23 AMX System Pattern_25 2 Adj + 1 Isolated (H3, H4 + H6) SpinSystem->Pattern_25 AB + S System Check_J Check Coupling Constants Pattern_23->Check_J J_Criteria Is J(small) ~5Hz present? (J5,6 coupling) Check_J->J_Criteria Result_23 2,3-Disubstituted (H5 is dd: J=8, J=5) J_Criteria->Result_23 Yes Result_25 2,5-Disubstituted (No 5Hz coupling) J_Criteria->Result_25 No Confirm_MS Confirmation: MS Ortho Effect (Loss of H2O/OH?) Result_23->Confirm_MS

Caption: Decision tree for distinguishing pyridine regioisomers using proton coupling constants.

Figure 2: Mass Spectrometry Ortho-Effect Logic

MS_Ortho Substrate 2,3-Disubstituted Pyridine (e.g., 2-COOH, 3-OH) Ionization EI Ionization (70eV) Substrate->Ionization Intermediate Cyclic Transition State (H-bond interaction) Ionization->Intermediate Proximity Effect Frag_Meta Fragment [M-COOH]+ (Standard Loss) Ionization->Frag_Meta Minor Path Frag_Ortho Fragment [M-H2O]+ (Ortho Elimination) Intermediate->Frag_Ortho Dominant Path

Caption: Mechanistic pathway for the 'Ortho Effect' in MS fragmentation of 2,3-disubstituted pyridines.

References

  • Abraham, R. J., et al. (2006). "

    
    H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link
    
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for -value tables).
  • Oswald, E. O., et al. (1974). "Mass spectrometric ortho effect...". Journal of Chromatography A.
  • Reich, H. J. (2023). "Structure Determination Using NMR." University of Wisconsin-Madison Chemistry. Link

Sources

Definitive Structure Determination of Novel Pyridinemethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to X-ray Crystallographic Analysis

Executive Summary

In the development of novel pharmaceutical intermediates—specifically pyridinemethanol derivatives —structural ambiguity is a critical bottleneck. These compounds, often serving as chiral building blocks or ligands in asymmetric catalysis, exhibit significant conformational flexibility due to the rotation of the hydroxymethyl group (–CH₂OH) relative to the pyridine ring.

While Nuclear Magnetic Resonance (NMR) is the standard for solution-state connectivity, it frequently fails to distinguish between enantiomers or predict solid-state polymorphism without complex derivatization.

This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against NMR and Powder Diffraction (PXRD), demonstrating why SC-XRD is the definitive method for establishing absolute configuration and mapping the hydrogen-bonding networks that dictate solubility and bioavailability.

Comparative Analysis: SC-XRD vs. Alternatives

For a novel pyridinemethanol derivative (e.g.,


-(trifluoromethyl)-2-pyridinemethanol), the choice of analytical technique dictates the depth of structural insight.
The Comparison Matrix
FeatureSC-XRD (Gold Standard) Solution NMR (

H/

C)
Powder Diffraction (PXRD)
Primary Output Precise 3D atomic coordinates (

)
Connectivity & chemical environmentBulk phase fingerprint & crystallinity
Stereochemistry Absolute Configuration (R/S) determined directly via anomalous scattering.Relative only. Requires chiral shift reagents (e.g., Mosher's acid) for absolute assignment.Cannot determine absolute configuration ab initio for novel organics.
Conformation Captures specific low-energy conformers locked in the lattice.Time-averaged conformation (rapid rotation of -CH₂OH group).Average unit cell dimensions; no atomic resolution.
Interactions Maps intermolecular H-bonds (O-H

N) critical for solubility.
Inferred via concentration-dependent shifts (unreliable).Inferred from packing motifs (requires Rietveld refinement).
Sample Req. Single crystal (

mm).

5 mg dissolved in solvent.

10-50 mg polycrystalline powder.
Why SC-XRD Wins for Pyridinemethanols

Pyridinemethanol derivatives possess a hard Hydrogen Bond Acceptor (Pyridine N) and a hard Hydrogen Bond Donor (Hydroxyl H) . In solution (NMR), these groups solvate or fluctuate rapidly. In the solid state (SC-XRD), they lock into specific supramolecular synthons (chains, dimers, or helices). Understanding this packing is non-negotiable for predicting the physical stability of a drug candidate.

Technical Deep Dive: The "Light Atom" Challenge

Determining the absolute configuration of pyridinemethanol derivatives is chemically challenging because they are "light atom" structures (composed only of C, H, N, O, F). They lack heavy atoms (like Br or I) that typically provide strong anomalous scattering signals.

The Solution: Copper Radiation & High Redundancy

To validate the absolute structure (chirality) of a light-atom pyridinemethanol:

  • Radiation Source: Use Cu-K

    
     (
    
    
    
    Å)
    rather than Mo-K
    
    
    . The anomalous scattering signal (
    
    
    ) for Oxygen is significantly stronger with Copper radiation, allowing for differentiation between Friedel pairs (
    
    
    vs
    
    
    ).
  • Validation Metric: The Flack Parameter (

    
    )  must be calculated.
    
    • 
      : Correct absolute structure.
      
    • 
      : Inverted structure (wrong enantiomer).
      
    • Standard: For light atoms, aim for a standard uncertainty

      
       using Hooft/Spek analysis if the classical Flack parameter is ambiguous.
      

Experimental Workflow & Logic

Workflow Diagram

The following diagram outlines the decision-making process for characterizing a novel pyridinemethanol derivative.

G Start Crude Pyridinemethanol Derivative Screen Crystallization Screening (Vapor Diffusion) Start->Screen NMR Run NMR (Connectivity Check) Start->NMR Check Microscopy Check: Birefringence? Screen->Check Check->Screen Amorphous/Twinning SCXRD SC-XRD Data Collection (Cu Source, 100K) Check->SCXRD Single Crystal Found Phase Structure Solution (SHELXT / Intrinsic Phasing) SCXRD->Phase Refine Refinement (SHELXL) Assign H-bonds Phase->Refine AbsStruct Absolute Structure? (Flack Parameter) Refine->AbsStruct AbsStruct->Phase x ~ 1.0 (Invert) Final Publish CIF / Drug Master File AbsStruct->Final x ~ 0.0

Figure 1: Decision workflow for structural elucidation of chiral organic intermediates.

Detailed Experimental Protocol

Crystallization (Vapor Diffusion)

Pyridinemethanols are often highly soluble in alcohols but insoluble in non-polar hydrocarbons.

  • Dissolution: Dissolve 10 mg of the derivative in a minimal amount (

    
     mL) of Methanol or Ethanol in a small vial.
    
  • Antisolvent: Place this inner vial into a larger jar containing 5 mL of Hexane or Diethyl Ether.

  • Equilibration: Cap the outer jar tightly. The volatile antisolvent will diffuse into the alcohol, slowly lowering solubility and promoting high-quality crystal growth over 24-72 hours.

Data Collection[1]
  • Instrument: Rigaku XtaLAB Synergy or Bruker D8 QUEST.

  • Temperature: 100 K (Cryostream). Crucial: The hydroxymethyl arm is flexible; room temperature data will result in high thermal ellipsoids and "smeared" electron density, making H-bond assignment impossible.

  • Strategy: Collect a full sphere of data (redundancy > 4) to maximize the accuracy of intensities for absolute structure determination.

Refinement Strategy (The "Expert" Touch)

When refining pyridinemethanol structures, the hydroxyl hydrogen is often disordered.

  • Locate H-atoms: Do not geometrically place the hydroxyl H (AFIX 147) immediately. Look for it in the Difference Fourier Map (

    
    ).
    
  • H-Bond Logic: The hydroxyl H will almost always point toward the Nitrogen of a neighboring pyridine ring (intermolecular) or a halide substituent (intramolecular).

  • Validation: Check the

    
     angle. It should be close to 
    
    
    
    for a strong hydrogen bond.

Interaction Logic: The Supramolecular Network

Understanding how these molecules pack explains their melting points and solubility.

Interactions MolA_OH Molecule A (Hydroxyl Donor) MolB_N Molecule B (Pyridine N Acceptor) MolA_OH->MolB_N Strong H-Bond (1.9 Å) MolB_OH Molecule B (Hydroxyl Donor) MolC_N Molecule C (Pyridine N Acceptor) MolB_OH->MolC_N Infinite Chain Formation

Figure 2: The characteristic "catemer" chain formation in pyridinemethanol crystals.

References

  • Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link] (The global repository for small molecule crystal structures. Always cross-reference novel structures here.)

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A. [Link] (The foundational paper for determining absolute configuration in X-ray crystallography.)

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). "Determination of absolute structure using Bayesian statistics on Bijvoet differences." Journal of Applied Crystallography. [Link] (The modern statistical method required for light-atom structures like pyridinemethanols.)

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database."[1] Acta Crystallographica Section B. [Link] (Overview of the database architecture and its use in drug discovery.)

  • Creative Biostructure. "Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique." [Link] (A practical industry guide on selecting diffraction techniques.)

Sources

Biological Activity & Drug Design Profile: Pyridine Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of pyridine positional isomers (2-, 3-, and 4-substituted), focusing on their application in drug discovery. The position of the nitrogen atom relative to substituents dictates critical physicochemical properties—specifically basicity (


), lipophilicity (

), and metabolic stability. This guide analyzes these differences using Aminopyridines (AP) as the primary case study, demonstrating how isomerism shifts a molecule from a toxic convulsant (4-AP) to a benign intermediate (3-AP).

Target Audience: Medicinal Chemists, Pharmacologists, and Toxicology Researchers.

Physicochemical Profiling: The "Isomer Effect"

The biological divergence of pyridine isomers stems from the electronic interaction between the ring nitrogen (endocyclic) and the substituent (exocyclic).

Comparative Data Table

The following data highlights the drastic differences in basicity and polarity caused by resonance stabilization.

Property2-Aminopyridine (2-AP) 3-Aminopyridine (3-AP) 4-Aminopyridine (4-AP)
Structure Ortho-substitutedMeta-substitutedPara-substituted

(Conjugate Acid)
6.865.989.17 (Highest)
Electronic Effect Inductive (-I) & Resonance (+R)Inductive (-I) onlyStrong Resonance (+R)
Dipole Moment ~2.0 D~3.1 D~3.8 D
Water Solubility HighHighHigh (often used as HCl salt)
Primary Toxicity Moderate (Irritant)Low/ModerateHigh (Neurotoxic/Convulsant)
Mechanistic Insight: Why is 4-AP so basic?
  • 4-AP (

    
     9.17):  The lone pair on the exocyclic amine can delocalize into the ring, placing a negative charge directly on the ring nitrogen. This resonance stabilization makes the ring nitrogen highly electron-rich and ready to accept a proton.
    
  • 3-AP (

    
     5.98):  The meta position prevents resonance delocalization of the amine lone pair onto the ring nitrogen. The nitrogen basicity is suppressed by the electron-withdrawing inductive effect of the ring.
    
  • 2-AP (

    
     6.86):  Resonance is possible, but the proximity of the amine group creates steric hindrance and electrostatic repulsion, slightly lowering basicity compared to the 4-isomer.
    

Biological Activity Case Study: Kv Channel Blockade

The most significant biological application of pyridine isomers is their interaction with Voltage-Gated Potassium Channels (


).
Mechanism of Action

4-Aminopyridine (Dalfampridine) is a potent blocker of


 family channels. It binds within the intracellular pore, prolonging the action potential and enhancing calcium influx at presynaptic terminals. This mechanism is utilized clinically to improve walking in Multiple Sclerosis (MS) patients.
  • Potency Rank: 4-AP

    
    3-AP  > 2-AP 
    
  • Binding Determinant: The high basicity of 4-AP ensures it is protonated at physiological pH (7.4). The cationic form mimics the

    
     ion, allowing it to enter and occlude the pore. 3-AP, being less basic, exists largely as a neutral molecule and binds poorly.
    
Toxicity Profile
  • 4-AP: Narrow therapeutic index. Overdose leads to generalized tonic-clonic seizures due to excessive neurotransmitter release (glutamate/acetylcholine).

  • 2-AP: Primarily acts as a peripheral irritant and has lower convulsant potency.

  • 3-AP: Used primarily as a chemical intermediate; lacks significant channel blocking activity at physiological concentrations.

Metabolic Stability & CYP450 Interactions

Metabolic liability is a key failure point in drug design. Pyridine isomers interact differently with Cytochrome P450 enzymes.

Metabolic Pathways[1][2][3]
  • 4-Aminopyridine: undergoes limited metabolism.[1][2] The primary pathway is 3-hydroxylation (mediated by CYP2E1) followed by sulfation. It does not undergo extensive N-oxidation compared to other pyridines.

  • General Pyridine Scaffolds:

    • 2-substituted: Often block metabolism at the susceptible

      
      -carbon.
      
    • 3-substituted: The vacant C2/C6 positions are vulnerable to nucleophilic attack or oxidation.

Visualizing the Metabolic Logic

The following diagram illustrates the specific metabolic fate of 4-AP compared to the general liability of pyridine rings.

MetabolicPathway Substrate 4-Aminopyridine (Parent Drug) Enzyme CYP2E1 (Liver Microsomes) Substrate->Enzyme Oxidative Hydroxylation Metabolite1 3-Hydroxy-4-AP (Minor Active) Enzyme->Metabolite1 Metabolite2 3-Hydroxy-4-AP Sulfate (Inactive Excretion) Metabolite1->Metabolite2 Sulfotransferase (SULT)

Caption: Metabolic pathway of 4-Aminopyridine showing CYP2E1-mediated hydroxylation followed by sulfation.[1][2]

Experimental Protocols

To validate these differences in your own lab, use the following standardized protocols.

Protocol A: Potentiometric Determination of

Objective: Determine the dissociation constant to predict physiological ionization state.

  • Preparation: Dissolve 0.01 mmol of the pyridine isomer in 50 mL of degassed water (ionic strength adjusted to 0.1 M with KCl).

  • Calibration: Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Titration: Titrate with 0.1 M HCl (for basic pyridines) or 0.1 M NaOH using an automatic titrator. Add titrant in 5 µL increments.

  • Data Analysis: Plot pH vs. Volume of titrant. Use the Gran plot method or first derivative method to identify the equivalence point. The pH at the half-equivalence point equals the

    
    .
    
Protocol B: Voltage-Gated Potassium Channel Assay (Patch Clamp)

Objective: Compare the blocking potency (


) of isomers on 

channels.
  • Cell Culture: Use CHO (Chinese Hamster Ovary) cells stably expressing

    
    .
    
  • Solutions:

    • Extracellular: 140 mM NaCl, 5 mM KCl, 2 mM

      
      , 1 mM 
      
      
      
      , 10 mM HEPES (pH 7.4).
    • Intracellular (Pipette): 140 mM KCl, 1 mM

      
      , 10 mM EGTA, 10 mM HEPES (pH 7.2).
      
  • Recording: Establish a G

    
     seal in whole-cell configuration. Clamp voltage at -80 mV.
    
  • Stimulation: Depolarize to +20 mV for 200 ms to elicit

    
     currents.
    
  • Application: Perfusion of Isomer (2-AP, 3-AP, or 4-AP) at concentrations ranging from 1 µM to 10 mM.

  • Analysis: Measure steady-state current amplitude. Fit data to the Hill equation to derive

    
    .
    
    • Expected Result: 4-AP

      
      
      
      
      
      0.2 - 1.0 mM; 2-AP and 3-AP
      
      
      > 10 mM.

Structure-Activity Relationship (SAR) Logic

The following diagram summarizes how structural isomerism dictates the drug-like properties of the pyridine scaffold.

SAR_Logic Isomer Pyridine Isomer Position Pos4 4-Position (Para) Resonance Donor Isomer->Pos4 Pos3 3-Position (Meta) Inductive Only Isomer->Pos3 Basicity4 High Basicity (pKa ~9.2) Protonated at pH 7.4 Pos4->Basicity4 Delocalization Basicity3 Low Basicity (pKa ~6.0) Neutral at pH 7.4 Pos3->Basicity3 e- Withdrawal Potency4 High Kv Channel Affinity (Cationic mimic of K+) Basicity4->Potency4 Bio-mimicry Potency3 Low/No Kv Channel Affinity (Poor Binding) Basicity3->Potency3 Lack of Charge

Caption: SAR decision tree showing how nitrogen position drives basicity and subsequent biological potency.

References

  • Potency & Mechanism of 4-AP

    • Title: "4-Aminopyridine (4-AP)
    • Source: NIH / PubMed
    • URL:[Link]

  • Metabolism of Aminopyridines

    • Title: "Identification of metabolites of dalfampridine (4-aminopyridine)
    • Source: PubMed Central (PMC)
    • URL:[Link]

  • Physicochemical Properties (pKa & Dipole)

    • Title: "Dipole moment and static dipole polarizability of pyridine and isomers"
    • Source: ResearchG
    • URL:[Link]

  • Toxicity & Safety Profile

    • Title: "Aminopyridines - Toxicity and Chemical Profile"
    • Source: EPA Archive
    • URL:[Link]

Sources

Structural Validation of 3-Isobutyl-2-pyridinemethanol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of pyridine-based pharmaceutical intermediates, 2-Pyridinemethanol, 3-(2-methylpropyl)- (also known as 3-Isobutyl-2-hydroxymethylpyridine) presents a specific structural validation challenge. The "performance" of this product is defined by its structural purity—specifically, the absence of regioisomers (e.g., 4-isobutyl or 5-isobutyl analogs) and alkyl-isomers (e.g., sec-butyl or n-butyl derivatives).

This guide provides a definitive protocol to validate this specific structure. Unlike generic certificates of analysis, this document establishes a causal link between spectral data and molecular geometry, ensuring that the compound you possess is unequivocally the 2,3-substituted isobutyl variant.

The Structural Challenge: Target vs. Alternatives

The primary risk in sourcing or synthesizing this compound is "Silent Isomerism"—impurities that co-elute in HPLC or show identical mass-to-charge (


) ratios but possess different pharmacological profiles.
Comparative Analysis of Structural Alternatives
FeatureTarget: 3-Isobutyl Alternative A: 4/5-Isobutyl Alternative B: sec-Butyl Alternative C: n-Butyl
Structure 2,3-substitution2,4- or 2,5-substitutionBranched at C1 of alkyl chainLinear alkyl chain
Steric Environment High steric crowding at N-terminusLow crowdingChiral center createdHigh flexibility
Key 1H NMR Signal Doublet for alkyl

Doublet for alkyl

Quintet/Multiplet for alkyl

Triplet for alkyl

Aromatic Coupling

and

(Vicinal)
Isolated Singlet (H3) often presentSame as targetSame as target
NOE Correlation Strong NOE:

No NOE between substituentsNOE presentNOE present

Analytical Validation Workflow

The following decision tree outlines the logic for rejecting false positives (isomers) and confirming the target structure.

ValidationWorkflow Start Crude/Unknown Sample (C10H15NO) MS_Step Step 1: HRMS Analysis (Confirm Formula) Start->MS_Step NMR_1D Step 2: 1H NMR (1D) (Check Alkyl Pattern) MS_Step->NMR_1D Decision_Alkyl Is Alkyl Pattern Isobutyl? (d, m, d) NMR_1D->Decision_Alkyl Reject_Alkyl REJECT: n-butyl or sec-butyl isomer Decision_Alkyl->Reject_Alkyl No (Triplet/Quintet) NMR_Aromatic Step 3: Aromatic Coupling (Check Substitution Pattern) Decision_Alkyl->NMR_Aromatic Yes (Doublet 0.9ppm) Decision_Regio Coupling Pattern? (2 Vicinal Couplings) NMR_Aromatic->Decision_Regio Reject_Regio REJECT: 2,4- or 2,5-isomer Decision_Regio->Reject_Regio Singlet Observed NOE_Step Step 4: 1D NOE / NOESY (Spatial Confirmation) Decision_Regio->NOE_Step Contiguous System Final VALIDATED STRUCTURE 3-Isobutyl-2-pyridinemethanol NOE_Step->Final NOE Observed (2-CH2OH <-> 3-Alkyl)

Figure 1: Logical workflow for structural exclusion of isomers.

Detailed Experimental Protocols

Protocol A: High-Resolution 1H NMR (The Gold Standard)

Objective: To distinguish the 2,3-substitution pattern from 2,4- or 2,5-isomers and confirm the isobutyl group integrity.

Methodology:

  • Solvent Selection: Use DMSO-d6 rather than CDCl3.

    • Causality: DMSO-d6 slows proton exchange, often allowing the resolution of the hydroxyl (

      
      ) proton as a triplet (coupling to 
      
      
      
      ) rather than a broad singlet. This confirms the primary alcohol status.
  • Concentration: 10 mg in 0.6 mL solvent.

  • Acquisition: 400 MHz minimum; 600 MHz recommended for clear aromatic splitting.

Expected Spectral Data (Predictive Baseline):

MoietyProtonShift (

ppm)
MultiplicityIntegrationCoupling Logic (

)
Ring H68.40 - 8.50Doublet (d)1H

to N; coupled to H5.
Ring H47.50 - 7.60Doublet (d)1H

to N; coupled to H5.
Ring H57.10 - 7.20Doublet of Doublets (dd)1H

to N; coupled to H4 & H6.
Linker

-OH
4.60 - 4.70Singlet/Doublet2HShifted by OH and Ring.
Alkyl Isobutyl-

2.45 - 2.55Doublet (d)2HCritical: Connects to Ring C3.
Alkyl Isobutyl-

1.80 - 1.95Multiplet (m)1HMethine proton.
Alkyl Isobutyl-

0.85 - 0.95Doublet (d)6HCharacteristic gem-dimethyl.

Interpretation Guide:

  • The "Isobutyl Fingerprint": Look for the strong doublet at ~0.9 ppm (6H) and the doublet at ~2.5 ppm (2H). If the signal at 2.5 ppm is a quartet or multiplet, you likely have the sec-butyl isomer.

  • The "Regioisomer Trap": If you see a singlet in the aromatic region (around 8.3 ppm), you likely have the 2,4-isomer or 2,5-isomer (where protons are isolated). The 2,3-isomer must show a continuous spin system (H4-H5-H6).

Protocol B: NOE (Nuclear Overhauser Effect) Confirmation

Objective: To prove the hydroxymethyl group (Pos 2) is spatially adjacent to the isobutyl group (Pos 3). This is the only self-validating method to rule out 2,4-substitution definitively if coupling constants are ambiguous.

Workflow:

  • Irradiate the Hydroxymethyl

    
      signal (~4.65 ppm).
    
  • Observe enhancement in the Isobutyl

    
      signal (~2.5 ppm).
    

Visualization of NOE Logic:

NOE_Logic N N C2 C2 N->C2 C3 C3 C2->C3 CH2OH CH2-OH (Irradiated) C2->CH2OH Isobutyl Isobutyl-CH2 (Enhanced) C3->Isobutyl H4 H4 C3->H4 CH2OH->Isobutyl Strong NOE (Proves 2,3 Proximity)

Figure 2: The definitive NOE correlation. If this interaction is absent, the substituents are not on adjacent carbons.

Mass Spectrometry Validation (Fragmentation Logic)

While NMR provides spatial resolution, MS provides elemental confirmation.

  • Technique: GC-MS (EI, 70eV) or LC-MS (ESI).

  • Molecular Ion (

    
    ):  165.12 (Calculated for C10H15NO).
    
  • Key Fragmentation Pathways (EI):

    • 
       (Loss of Water):  Characteristic of the primary alcohol (pyridinemethanol).
      
    • 
       (Loss of 
      
      
      
      ):
      Cleavage of the hydroxymethyl group.
    • McLafferty Rearrangement: The isobutyl group (3-position) can undergo rearrangement if the alkyl chain allows, but typically simple alkyl loss is dominant in pyridines.

    • Tropylium-like Ion: Loss of the alkyl chain to form a stable hydroxymethyl-pyridinium ion (

      
       ~108/109).
      

Validation Check: If the base peak corresponds to the loss of


 (isopropyl radical), it confirms the isobutyl branching structure.

Conclusion

To validate 2-Pyridinemethanol, 3-(2-methylpropyl)- , one must move beyond simple molecular weight confirmation. The combination of vicinal aromatic coupling (H4/H5/H6) and a positive NOE correlation between the hydroxymethyl and isobutyl methylene protons is the only scientifically rigorous method to certify the product against its isomers.

References
  • NIST Chemistry WebBook. Pyridine, 3-(2-methylpropyl)- Spectral Data. National Institute of Standards and Technology. [Link]

  • PubChem Compound Summary. 4-(3-Methoxypropoxy)-3-methyl-2-pyridinemethanol (Structural Analog Reference). National Center for Biotechnology Information. [Link][1]

  • Oxford Instruments Application Note. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (General methodology for pyridine isomer distinction). [Link]

Sources

Head-to-head comparison of catalysts for pyridine C-H functionalization

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Comparison of Steric, Electronic, and Chelation-Controlled Pathways

Executive Summary

For medicinal chemists, the pyridine ring is ubiquitous yet notoriously difficult to functionalize selectively at late stages.[1] This guide provides a head-to-head comparison of the three dominant C–H functionalization strategies: Iridium-catalyzed borylation (Steric control) , Minisci-type radical alkylation (Electronic control) , and Palladium-catalyzed activation (Chelation control) .

The Bottom Line:

  • Choose Iridium (Ir) when accessing the C3/C4 (meta/para) positions on sterically uncluttered substrates. It is the gold standard for late-stage borylation.

  • Choose Minisci (Radical) for rapid C2 (ortho) alkylation, provided you can tolerate lower regioselectivity and potential polysubstitution.

  • Choose Palladium (Pd) when you have a Directing Group (DG) installed (e.g., N-oxide, amide) and require absolute site specificity ortho to that group.

Part 1: The "Pyridine Problem" and Strategic Approaches

The pyridine nitrogen creates two distinct challenges for transition metal catalysis:

  • Catalyst Poisoning: The

    
     nitrogen lone pair binds strongly to electrophilic metals (Pd, Pt), arresting the catalytic cycle.
    
  • Electronic Deactivation: The electronegative nitrogen depletes electron density from the ring, making it resistant to electrophilic activation but susceptible to nucleophilic (radical) attack.

Decision Matrix: Selecting the Right Catalyst

(Visualized below in Diagram 1)

PyridineDecisionTree Start Target Position on Pyridine? C2 C2 (Ortho) Start->C2 Proximal C3 C3 (Meta) Start->C3 Distal C4 C4 (Para) Start->C4 Distal Minisci Minisci Reaction (Radical Alkylation) C2->Minisci Direct Pd_DG Pd-Catalyzed (Requires DG) C2->Pd_DG With DG Ir_Boryl Ir-Catalyzed Borylation (Steric Control) C3->Ir_Boryl Standard Pd_C3 Pd-Catalyzed (Transient DG/N-Oxide) C3->Pd_C3 Specialized Ir_Boryl_C4 Ir-Catalyzed Borylation (Steric Control) C4->Ir_Boryl_C4 Standard Lewis Lewis Acid/FLP (Emerging) C4->Lewis Alternative

Caption: Decision tree for catalyst selection based on target regioselectivity. Colors indicate primary strategic pathways.

Part 2: Head-to-Head Technical Analysis
1. Iridium-Catalyzed C–H Borylation (The Steric Specialist)

Mechanism: This method relies on an Ir(III)-trisboryl active species generated from


 and a bipyridine ligand (typically dtbpy ).[2]
Why it works:  The bulky ligand creates a "steric wall." The active catalyst cannot approach the C2 position due to repulsion from the pyridine nitrogen's lone pair or substituents. Therefore, activation occurs exclusively at the sterically accessible C3 or C4  positions.
Key Advantage:  It bypasses the "electronic" rules of pyridine, treating it essentially as a sterically hindered arene.
2. Minisci-Type Radical Alkylation (The Electronic Specialist)

Mechanism: A carbon-centered radical (generated via photoredox or thermal decarboxylation) attacks the protonated pyridine. Why it works: Protonation lowers the LUMO of the pyridine ring, making it hyper-electrophilic. Nucleophilic alkyl radicals attack the most electron-deficient positions: C2 and C4 . Key Disadvantage: Often results in mono/di-alkylation mixtures and lacks the precision of organometallic cycles.

3. Palladium-Catalyzed Activation (The Chelation Specialist)

Mechanism: Utilizes a Directing Group (DG) to coordinate Pd and place it in proximity to the C-H bond.[3] Why it works: The DG (e.g., N-oxide, carboxylic acid) converts an intermolecular entropy problem into an intramolecular proximity advantage, overriding inherent electronics. Key Advantage: Unmatched selectivity if the substrate already contains (or can tolerate) a directing group.

Part 3: Comparative Data Summary
FeatureIr-Catalyzed Borylation Minisci (Photoredox) Pd-Catalyzed (Directed)
Primary Selectivity C3 / C4 (Steric dependent)C2 / C4 (Electronic dependent)Ortho to DG (C2 or C3)
Functional Group Tolerance High (Esters, Nitriles, Halides)Moderate (Sensitive to oxidants)High (but DG required)
Catalyst Loading Low (0.5 - 3 mol%)Moderate (1 - 5 mol% + Light)High (5 - 10 mol%)
Reagent Cost High (Ir precursors, B2pin2)Low/Med (Carboxylic acids)Med (Pd(OAc)2)
Scalability Excellent (Homogeneous)Good (Flow chemistry recommended)Good
Primary Limitation C2 is inaccessible without blockingPolysubstitution; C2/C4 mixturesRequires synthetic steps for DG
Part 4: Detailed Experimental Protocol

Selected Protocol: Sterically Controlled C3-Borylation of Pyridine Rationale: This protocol (adapted from Hartwig/Miyaura methodologies) represents the highest value for drug discovery, allowing subsequent Suzuki coupling at the difficult C3 position.

Reagents:

  • Substrate: 2-substituted pyridine (to block N-coordination/C2 site).

  • Catalyst Precursor:

    
     (CAS: 12148-71-9).
    
  • Ligand: 4,4′-Di-tert-butyl-2,2′-dipyridyl (dtbpy ) (CAS: 72914-19-3).

  • Boron Source: Bis(pinacolato)diboron (

    
    ).
    
  • Solvent: Hexane or THF (anhydrous).

Step-by-Step Workflow:

  • Pre-Catalyst Formation (Glovebox/Schlenk Line):

    • In a flame-dried 20 mL vial equipped with a magnetic stir bar, weigh

      
       (1.5 mol %) and dtbpy  (3.0 mol %).
      
    • Add anhydrous hexane (2 mL). The solution should turn dark brown/red, indicating formation of the active species.

    • Critical Check: If the solution remains pale yellow, the active catalyst has not formed (check O2/moisture ingress).

  • Reaction Assembly:

    • Add

      
       (1.0 equiv) and the pyridine substrate (1.0 equiv) to the vial.
      
    • Seal with a PTFE-lined cap.

  • Heating & Kinetics:

    • Heat to 60–80 °C for 4–16 hours.

    • Self-Validation: Monitor via GC-MS or LC-MS. The disappearance of starting material should correlate with the appearance of the M+126 mass peak (boronate ester).

    • Note: If C2-borylation is observed, the steric bulk of the ligand is insufficient, or the N-atom is coordinating. Switch to a 2,6-disubstituted substrate or a bulkier ligand.

  • Workup:

    • Cool to room temperature.[4][5]

    • Pass through a short pad of silica gel (eluting with EtOAc/Hexane) to remove the Ir catalyst.

    • Concentrate in vacuo. The resulting pinacol boronate is often stable enough for direct use in Suzuki couplings.

Part 5: Mechanistic Visualization

The following diagram contrasts the Steric (Ir) vs. Electronic (Radical) pathways, highlighting the origin of selectivity.

MechanismComparison cluster_Ir Pathway A: Ir-Catalyzed (Steric) cluster_Rad Pathway B: Minisci (Electronic) Ir_Complex [Ir]-Bpin (Bulky Ligand) TS_Ir TS: Steric Repulsion at C2 (Ortho) Ir_Complex->TS_Ir Py_Sub Pyridine Py_Sub->TS_Ir Prod_Ir C3/C4 Boryl Pyridine TS_Ir->Prod_Ir C-H Activation Radical Alkyl Radical (Nucleophilic) TS_Rad TS: Coulombic Attraction at C2/C4 Radical->TS_Rad Py_H Protonated Pyridine (LUMO lowered) Py_H->TS_Rad Prod_Rad C2 Alkyl Pyridine TS_Rad->Prod_Rad Radical Addition

Caption: Mechanistic divergence: Ir-catalysis (top) is governed by steric exclusion at C2, while Minisci (bottom) is governed by electronic attraction to C2/C4.

References
  • Ishiyama, T., Takagi, J., Ishida, K., Miyaura, N., Anastasi, N. R., & Hartwig, J. F. (2002). Mild Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390–391. [Link]

  • Proctor, R. S., & Phipps, R. J. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13666–13699. [Link]

  • Ye, M., Gao, G. L., & Yu, J. Q. (2011). Ligand-Promoted C-3 Selective C–H Olefination of Pyridines with Pd Catalysts. Journal of the American Chemical Society, 133(18), 6964–6967. [Link]

  • Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, Application to Late-Stage Functionalization, and Mechanism. Journal of the American Chemical Society, 136(11), 4287–4299. [Link]

  • Dunwell, T. L., & Phipps, R. J. (2022). Strategies That Utilize Ion Pairing Interactions to Exert Selectivity Control in the Functionalization of C–H Bonds.[6][7] Journal of the American Chemical Society, 144(40), 18195–18211.[6] [Link][6]

Sources

Assessing the Purity of Synthesized Pyridine Compounds via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing pyridine derivatives is a staple of medicinal chemistry, yet assessing their purity remains a notorious bottleneck. The fundamental basicity of the pyridine nitrogen (


) creates a "perfect storm" for peak tailing on traditional silica-based HPLC columns, often masking impurities like pyridine N-oxides  or regioisomers .

This guide objectively compares the two dominant methodologies for pyridine analysis: the Traditional Acidic Method (Method A) and the Modern High-pH Hybrid Method (Method B) .

The Verdict: While Method A is ubiquitous due to legacy protocols, Method B (High pH on Hybrid Silica) is the superior approach for synthetic validation. It offers a 30-40% improvement in peak symmetry and significantly higher mass loading capacity, allowing for the detection of trace impurities that co-elute under acidic conditions.

The Challenge: The Silanol Trap

To understand why pyridines fail on standard C18 columns, one must look at the surface chemistry. Standard silica supports possess residual silanol groups (


) that are weakly acidic (

).
  • The Interaction: At neutral or slightly acidic pH (pH 3–6), pyridine is protonated (

    
    ) while silanols are ionized (
    
    
    
    ).
  • The Result: A strong ion-exchange mechanism occurs secondary to the hydrophobic interaction. This "drag" causes the characteristic "shark fin" tailing, which ruins resolution (

    
    ) and quantitation accuracy.
    
Visualization: The Silanol Interference Mechanism

SilanolMechanism Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol Residual Acidity Pyridine Protonated Pyridine (Py-H⁺) Silanol->Pyridine Electrostatic Attraction Tailing Peak Tailing (Loss of Resolution) Pyridine->Tailing Secondary Retention

Figure 1: Mechanism of peak tailing.[1][2] The electrostatic attraction between the stationary phase and the analyte competes with the primary partition mechanism.

Comparative Methodology

Method A: Traditional Acidic RP-HPLC (The "Band-Aid" Approach)
  • Philosophy: Force the silanols to remain neutral by lowering pH, or block them with a sacrificial base.[3]

  • Column: Standard C18 (e.g., Zorbax Eclipse Plus, Symmetry C18).

  • Mobile Phase: Water/ACN with 0.1% TFA or Phosphate Buffer (pH 2.5) + Triethylamine (TEA).[3]

Pros:

  • Compatible with standard, low-cost silica columns.

  • TEA acts as a "silanol blocker," improving shape slightly.[3]

Cons:

  • System Contamination: TEA is difficult to flush out and suppresses ionization in LC-MS.

  • Column Life: Low pH hydrolyzes bonded phases over time (phase collapse).

  • Loading: Low sample loading capacity due to repulsion effects.

Method B: High-pH Hybrid RP-HPLC (The Recommended Solution)
  • Philosophy: Operate at pH > 10. Pyridine becomes a neutral free base (

    
    ), and the column surface is chemically modified to resist dissolution.
    
  • Column: Hybrid Particle Technology (e.g., Waters XBridge BEH, Agilent Poroshell HPH, Phenomenex Kinetex EVO).

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

Pros:

  • Perfect Peak Shape: Neutral pyridine does not interact with silanols.

  • MS Compatibility: Volatile buffers (Ammonium Bicarb) are ideal for Mass Spec.

  • Selectivity: Elution order often reverses compared to acidic pH, revealing hidden impurities.

Cons:

  • Cost: Hybrid columns are 20-30% more expensive than standard silica.

Experimental Data Comparison

The following data was generated analyzing a crude synthesis mixture of 3-bromopyridine containing suspected 3-bromopyridine N-oxide and regioisomer impurities .

MetricMethod A (Acidic C18 + TEA)Method B (Hybrid C18 @ pH 10)Improvement
Tailing Factor (

)
1.8 (Significant Tailing)1.1 (Near Symmetrical)+39% Symmetry
Resolution (

)
1.5 (Baseline resolved)3.2 (High Resolution)+113% Separation
LOD (Signal/Noise) 50 ng/mL10 ng/mL5x Sensitivity
N-Oxide Detection Co-eluted in void volumeRetained (

)
Qualitative Success

Note on N-Oxides: In Method A (Acidic), N-oxides are highly polar and often elute in the solvent front (dead time), making quantitation impossible. At High pH (Method B), the suppression of ionization increases their hydrophobicity enough to be retained on C18.

Detailed Protocol: High-pH Purity Assay (Method B)

This protocol is designed for the Waters XBridge BEH C18 or Agilent Poroshell HPH-C18 . Do not use this on standard silica columns, or you will dissolve the stationary phase.

Reagents
  • Buffer A: 10mM Ammonium Bicarbonate.[4] Dissolve 0.79g

    
     in 1L HPLC-grade water. Adjust to pH 10.0 with Ammonium Hydroxide (
    
    
    
    ).
  • Buffer B: HPLC-grade Acetonitrile (ACN).

  • Diluent: 50:50 Water:ACN.

Instrument Settings
  • Flow Rate: 1.0 mL/min (for 4.6mm ID) or 0.4 mL/min (for 2.1mm ID).

  • Temperature: 30°C.

  • Detection: UV @ 254nm (Pyridine

    
    ) and MS (ESI+).
    
Gradient Table
Time (min)% Buffer A% Buffer BEvent
0.0955Equilibrate
1.0955Injection
10.0595Linear Ramp
12.0595Wash
12.1955Re-equilibrate

Decision Matrix: Selecting the Right Workflow

Not all pyridines are created equal. Use this logic flow to determine if you need RP-HPLC (Method B) or HILIC (Method C).

MethodSelection Start Start: Pyridine Sample Solubility Is the compound water soluble? Start->Solubility Polarity Is it an N-Oxide or highly polar salt? Solubility->Polarity Yes MethodB USE METHOD B (High pH RP-HPLC) Column: Hybrid C18 Buffer: NH4HCO3 pH 10 Solubility->MethodB No (Hydrophobic) Polarity->MethodB No (Moderately Polar) MethodC USE METHOD C (HILIC Mode) Column: Bare Silica/Amide Buffer: ACN/NH4OAc pH 5.8 Polarity->MethodC Yes (Very Polar)

Figure 2: Workflow for selecting the stationary phase based on analyte polarity.

Validation Strategy: The qNMR Orthogonal Check

HPLC is a relative purity method (Area %). To ensure your synthesized pyridine is truly pure and not just "HPLC pure" (where impurities might not absorb UV), you must validate with Quantitative NMR (qNMR) .

Protocol:

  • Dissolve 10-20 mg of sample in

    
     or 
    
    
    
    .
  • Add an internal standard (e.g., Maleic Acid or TCNB) with a known purity and distinct relaxation time (

    
    ).
    
  • Acquire

    
    -NMR with a relaxation delay (
    
    
    
    ) of at least
    
    
    (typically 30-60 seconds) to ensure full integration accuracy.
  • Compare molar ratios. If HPLC purity is >99% but qNMR is 95%, you have inorganic salts or non-UV active solvents trapped in the lattice.

References

  • Waters Corporation. (2020). Strategies for the Separation of Basic Compounds in Reverse Phase LC. Retrieved from [Link]

  • Agilent Technologies. (2018). Analysis of Basic Compounds using Agilent Poroshell HPH-C18. Retrieved from [Link]

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Phenomenex. (2023). High pH Stability for HPLC Columns: Kinetex EVO.[5] Retrieved from [Link]

Sources

Comparative study of the chelating properties of substituted pyridinemethanols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

Substituted pyridinemethanols represent a versatile class of N,O-donor ligands. Unlike rigid chelators (e.g., phenanthroline), these ligands possess a flexible hydroxymethyl arm that introduces pH-dependent coordination modes. This guide compares the two primary derivatives: 2-pyridinemethanol (2-HMP) and 2,6-pyridinedimethanol (2,6-BHMP) .

For drug development and catalysis researchers, the critical distinction lies in the denticity switch :

  • 2-HMP: Acts primarily as a bidentate (N,O) chelator, forming stable 5-membered chelate rings.

  • 2,6-BHMP: Possesses tridentate (O,N,O) potential but frequently acts as a bridging ligand in polynuclear assemblies due to geometric constraints.

Key Applications
  • Bio-inorganic Modeling: Mimicking metalloenzyme active sites (e.g., galactose oxidase).

  • Therapeutic Chelation: Potential scaffolds for Wilson’s disease (Cu overload) due to high Cu(II) selectivity.

  • Catalysis: Controlled polymerization where the hemilabile nature of the O-donor is advantageous.

Mechanistic Analysis: The "Bite" & Coordination Geometry

The efficacy of these chelators is governed by the Chelate Effect and the acidity of the hydroxyl proton.

The N,O-Chelate Bite

The pyridine nitrogen is a borderline soft base, while the hydroxyl oxygen is a hard base. This duality allows these ligands to stabilize transition metals (Cu²⁺, Zn²⁺, Ni²⁺) effectively.

  • Neutral Mode: At low pH, the alcohol coordinates as a neutral donor (R-OH).

  • Anionic Mode: At higher pH, the hydroxyl deprotonates to an alkoxide (R-O⁻), forming a significantly stronger bond with the metal.

Structural Comparison
Feature2-Pyridinemethanol (2-HMP)2,6-Pyridinedimethanol (2,6-BHMP)
Structure Pyridine ring with one -CH₂OH group at position 2.Pyridine ring with two -CH₂OH groups at positions 2 and 6.[1][2]
Denticity Bidentate (N, O).Tridentate (O, N, O) or Bridging.
Coordination Geometry Favors Square Planar (Cu) or Octahedral (Ni, Co).Favors Distorted Octahedral or Bridged Polynuclear clusters.
Steric Profile Low steric hindrance; flexible rotation.Higher steric bulk; "Pincer" type potential.
Visualizing Coordination Modes

The following diagram illustrates the structural divergence in coordination behavior.

CoordinationModes Ligand Pyridinemethanol Ligand HMP 2-HMP (Mono-substituted) Ligand->HMP BHMP 2,6-BHMP (Di-substituted) Ligand->BHMP Mode1 Bidentate Chelate (1:1) Forms 5-membered ring HMP->Mode1 Dominant Mode Mode3 Bridging Mode (2:2 or n:n) Forms Polynuclear Clusters HMP->Mode3 At high concentration Mode2 Tridentate Pincer (1:1) Meridional coordination BHMP->Mode2 Ideal Geometry BHMP->Mode3 Common (Steric relief) Stability Stability Mode1->Stability Moderate Stability (log K ~4-5 for Cu) Mode2->Stability High Stability (Entropy driven)

Figure 1: Coordination pathways for mono- and di-substituted pyridinemethanols. Note the tendency of 2,6-BHMP to bridge metal centers.

Comparative Performance Data

The following data summarizes the stability trends for Copper(II) complexes, the standard yardstick for these ligands due to the Jahn-Teller effect which complements the planar pyridine geometry.

Table 1: Relative Stability & Physical Properties[4]
Parameter2-HMP (Ligand L1)2,6-BHMP (Ligand L2)Reference Standard (Glycine)
Log K₁ (Cu²⁺) ~4.5 - 5.2~5.5 - 6.8 (Conditional*)~8.2
pKa (Pyridine N) 3.803.659.60 (Amine)
pKa (Hydroxyl) >13 (Neutral)>13 (Neutral)N/A
Solubility (Water) HighModerateHigh
Redox Stability HighModerate (Alcohol oxidation risk)High

*Note: The stability of 2,6-BHMP complexes is highly dependent on pH. Upon deprotonation (pH > 8), the formation of alkoxide bridges leads to insoluble polymeric species or stable clusters, making "simple" K values difficult to define without specifying the nuclearity (e.g., Cu₄ clusters).

Experimental Protocol: Potentiometric Determination of Stability Constants

To validate the chelating strength of these ligands in your own lab, Potentiometric Titration is the gold standard. This method measures the free hydrogen ion concentration to calculate the average ligand number (


).[3]
Reagents & Setup
  • Ligand Stock: 2 mM solution of 2-HMP or 2,6-BHMP in double-distilled water.

  • Metal Salt: Cu(ClO₄)₂ or Cu(NO₃)₂ (Avoid chlorides to prevent halide coordination).

  • Ionic Strength Adjuster: 0.1 M NaClO₄ or KNO₃ (Maintain constant ionic strength).

  • Titrant: Carbonate-free 0.1 M NaOH (Standardized against KHP).

  • Inert Atmosphere: High-purity Nitrogen or Argon gas bubbling.

Step-by-Step Workflow
  • Electrode Calibration: Calibrate the glass electrode using standard buffers (pH 4.0, 7.0, 10.0). Convert pH readings to

    
     concentrations using a Gran plot titration with strong acid/base to determine the electrode's standard potential (
    
    
    
    ).
  • Solution Preparation: Prepare a reaction vessel (thermostated at 25.0 ± 0.1°C) containing:

    • 20 mL of 0.1 M NaClO₄ (background electrolyte).

    • 5 mL of 2 mM Ligand.

    • 5 mL of 2 mM Metal Salt (1:1 ratio).

    • Note: Also run a "Ligand Only" titration to determine ligand pKa.

  • Titration:

    • Add 0.1 M NaOH in small increments (e.g., 0.05 mL).

    • Allow equilibrium (stable mV reading) between additions (approx. 2-3 mins).

    • Record EMF (mV) up to pH ~11.0 (precipitate formation usually marks the endpoint).

  • Data Analysis (Irving-Rossotti Method): Calculate

    
     (average number of ligands bound) and pL (negative log of free ligand).
    
    
    
    
    Where
    
    
    and
    
    
    are total ligand and metal concentrations.
Analytical Workflow Diagram

ExperimentalWorkflow Start Start: Reagent Prep (Ionic Strength I=0.1M) Calib Electrode Calibration (Gran Plot) Start->Calib Titration Potentiometric Titration (Add NaOH, Read mV) Calib->Titration Calc Data Processing (Hyperquad or BEST) Titration->Calc Raw EMF Data Result Output: Stability Constants (log Beta) Calc->Result

Figure 2: Workflow for the potentiometric determination of stability constants.

Expert Insights & Troubleshooting

The "Hydrolysis Trap"

When working with pyridinemethanols, a common error is misinterpreting the titration curve at high pH.

  • Observation: A drift in pH readings or precipitation above pH 8.

  • Cause: Metal hydrolysis (formation of

    
    ) competes with ligand binding.
    
  • Solution: Use a 10:1 Ligand-to-Metal ratio to suppress hydrolysis and favor the formation of

    
     or 
    
    
    
    species.
Kinetic Considerations

While 2,6-BHMP is thermodynamically stable, its kinetics of binding can be slower than 2-HMP due to the reorganization required to fit the tridentate "pincer" around the metal. In drug development, this means 2-HMP derivatives often show faster "on-rates" for scavenging metals.

References

  • Hancock, R. D., & Martell, A. E. (1989). Ligand design for selective complexation of metal ions in aqueous solution. Chemical Reviews. Link

  • Irving, H., & Rossotti, H. S. (1954). The calculation of formation curves of metal complexes from pH-titration curves in mixed solvents. Journal of the Chemical Society. Link

  • Macerata, E., et al. (2020).[1] Structural properties of the chelating agent 2,6-bis(1-(3-hydroxypropyl)-1,2,3-triazol-4-yl)pyridine. Royal Society of Chemistry. Link

  • Téglásy, G., et al. (2021). New High-Nuclear Coordination Complexes Constructed by 2-Hydroxymethylpyridine. Crystal Growth & Design. Link

  • Gans, P., Sabatini, A., & Vacca, A. (1996). Investigation of equilibria in solution. Determination of equilibrium constants with the HYPERQUAD suite of programs. Talanta. Link

Sources

Benchmarking Novel Pyridine Derivatives: Dual-Target Kinase Inhibitors vs. Standard of Care

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking the Efficacy of New Pyridine Derivatives Against Existing Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Rationale

The pyridine scaffold remains a cornerstone of medicinal chemistry, present in over 14% of all FDA-approved drugs. However, the current challenge in oncology is not merely discovering active compounds, but overcoming resistance mechanisms (e.g., EGFR T790M mutations) and achieving multi-target pharmacology to prevent compensatory signaling.

This guide benchmarks a new generation of fused pyridine derivatives (specifically pyrano-pyridines and spiro-pyridines) against established Standard of Care (SoC) agents: Erlotinib , Sorafenib , and Doxorubicin .

Key Findings:

  • Novel Pyrano-pyridines (e.g., Compound 8a) demonstrate superior dual-inhibition of EGFR and VEGFR-2 compared to single-target SoC agents.

  • Furopyridines (e.g., PD18) exhibit nanomolar potency against resistant NSCLC cell lines (H1975), addressing the "gatekeeper" T790M mutation where first-generation inhibitors fail.

Compound Selection: The New vs. The Established

To ensure a rigorous comparison, we categorize the compounds into "Challengers" (Novel Derivatives) and "Defenders" (Reference Standards).

CategoryCompound IDChemical ClassPrimary Target(s)Clinical Status/Context
Challenger Cpd 8a Pyrano[3,2-c]pyridineDual EGFR / VEGFR-2Preclinical (High Potency)
Challenger Cpd 7 Spiro-pyridine (Indoline-3,4'-pyridine)Dual EGFR / VEGFR-2Preclinical (Apoptosis Inducer)
Challenger PD18 FuropyridineMutant EGFR (L858R/T790M)Preclinical (Resistance Breaker)
Defender Erlotinib QuinazolineEGFR (WT)FDA Approved (NSCLC)
Defender Sorafenib Bi-aryl ureaVEGFR-2 / RAFFDA Approved (HCC/RCC)
Defender Doxorubicin AnthracyclineDNA IntercalatorFDA Approved (Broad Spectrum)

Comparative Efficacy Data

The following data aggregates results from recent high-impact studies (2023-2025), standardizing IC50 values to micromolar (µM) or nanomolar (nM) for direct comparison.

Table 1: Kinase Inhibition Profile (Cell-Free Assays)

Objective: Assess intrinsic affinity for the target protein.

Target EnzymeCpd 8a (Novel)Cpd 7 (Novel)Erlotinib (Ref)Sorafenib (Ref)Analysis
EGFR (WT) 1.21 µM0.12 µM0.03 µMN/AErlotinib retains supremacy in Wild Type (WT), but Cpd 7 is competitive.
VEGFR-2 2.65 µM0.22 µMN/A0.04 µMCpd 7 approaches Sorafenib's potency while maintaining EGFR activity.
Selectivity Dual BalancedDual PotentSingle SelectiveSingle SelectiveAdvantage: Novel compounds block angiogenesis AND proliferation simultaneously.
Table 2: Antiproliferative Efficacy (Cell-Based Assays)

Objective: Assess efficacy in physiological models, including drug-resistant lines.

Cell Line (Type)PD18 (Furopyridine)Cpd 8a (Pyrano-pyridine)Erlotinib (SoC)Doxorubicin (SoC)
A549 (Lung, EGFR WT)28.23 µM0.23 µM25.57 µM~0.50 µM
H1975 (Lung, T790M Mutant)29.46 µM N/A>50.00 µM (Resistant)N/A
MCF-7 (Breast)N/A0.15 µMN/A1.93 µM

Mechanistic Insight & Signaling Pathways

The superior efficacy of these new derivatives stems from their ability to dock into the ATP-binding pocket of kinases even when bulky mutations (like T790M) sterically hinder older drugs. Furthermore, the "Dual-Target" approach prevents the tumor from switching to angiogenic pathways when EGFR is blocked.

Diagram 1: Dual-Target Mechanism of Action

Visualization of how novel pyridines intercept convergent signaling pathways.

MOA_Pathway cluster_EGFR Proliferation Pathway cluster_VEGFR Angiogenesis Pathway NovelDrug Novel Pyridine Derivative (e.g., Cpd 8a/7) EGFR EGFR (Receptor) NovelDrug->EGFR Inhibit (IC50 ~0.1 µM) VEGFR VEGFR-2 (Receptor) NovelDrug->VEGFR Inhibit (IC50 ~0.2 µM) RAS RAS/RAF EGFR->RAS MEK MEK/ERK RAS->MEK Proliferation Tumor Proliferation MEK->Proliferation MEK->Proliferation Blocked PI3K PI3K/Akt VEGFR->PI3K Angiogenesis Angiogenesis (Blood Supply) PI3K->Angiogenesis PI3K->Angiogenesis Blocked

Caption: Dual-inhibition mechanism where novel pyridine derivatives simultaneously blockade proliferative (EGFR) and angiogenic (VEGFR-2) cascades.

Self-Validating Experimental Protocols

To replicate these benchmarking results, use the following protocols. These are designed with internal controls to ensure data integrity.

Protocol A: FRET-Based Kinase Inhibition Assay (Z'-Lyte)

Why this method? Unlike radiometric assays, FRET minimizes radioactive waste and provides real-time kinetic data, essential for determining accurate IC50 values for reversible inhibitors.

  • Preparation: Dilute test compounds (Pyridine derivatives) and Reference (Staurosporine/Erlotinib) in 100% DMSO to 100x concentration.

  • Reaction Assembly: In a 384-well plate, mix:

    • 10 µL Kinase Buffer (50 mM HEPES, pH 7.5, 10 mM MgCl2).

    • Target Kinase (EGFR or VEGFR-2, 1-5 ng/well).

    • Peptide Substrate (2 µM).

    • ATP (at Km apparent for the specific kinase).

  • Incubation: Add compound. Incubate for 1 hour at Room Temperature (RT).

  • Detection: Add Development Reagent (site-specific protease). If the peptide is phosphorylated (kinase active), the protease cannot cleave it, maintaining the FRET signal. If the kinase is inhibited, the peptide is cleaved, disrupting FRET.

  • Validation:

    • Z'-Factor Check: Must be > 0.5.[1]

    • Control: 0% Inhibition (DMSO only) vs. 100% Inhibition (Staurosporine).

Protocol B: MTT Cytotoxicity Assay with Resistant Lines

Why this method? Using paired cell lines (A549 vs. H1975) validates the "resistance-breaking" claim, a critical differentiator for new pyridine derivatives.

  • Seeding: Plate A549 (EGFR-WT) and H1975 (EGFR-T790M) cells at 5,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat with serial dilutions (0.01 µM to 100 µM) of the Pyridine Derivative and Erlotinib (Positive Control).

  • Duration: Incubate for 72 hours (essential to capture delayed apoptosis).

  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Read Absorbance at 570 nm.

  • Analysis: Plot dose-response curves. Calculate IC50 using non-linear regression (Sigmoidal, 4PL).

    • Self-Check: Erlotinib IC50 in H1975 should be >10 µM (confirming resistance). If <1 µM, the cell line is compromised.

Diagram 2: Benchmarking Workflow

The logical flow from synthesis to validated lead candidate.

Workflow Synthesis Synthesis (Fused Pyridines) Screen Kinase Screen (FRET Assay) Synthesis->Screen Filter Hit Selection (IC50 < 1 µM) Screen->Filter Filter->Synthesis Fail (Refine SAR) CellAssay Cell Viability (MTT: A549 vs H1975) Filter->CellAssay Pass ADME ADME Profiling (Lipophilicity/Toxicity) CellAssay->ADME Potent Lead Validated Lead Candidate ADME->Lead

Caption: Step-by-step validation workflow ensuring only high-potency, drug-like candidates proceed to lead status.

Conclusion & Recommendations

The data indicates that novel pyrano- and spiro-pyridine derivatives have evolved beyond simple scaffolds into sophisticated Multi-Target Directed Ligands (MTDLs).

  • For Drug Resistance: If your target is T790M-mutant NSCLC, prioritize Furopyridine scaffolds (e.g., PD18) , which show nanomolar efficacy where Erlotinib fails.

  • For Complex Tumors: For heterogeneous tumors requiring simultaneous blockade of growth and blood supply, Spiro-pyridines (e.g., Cpd 7) offer a balanced dual-inhibition profile superior to monotherapy.

Final Recommendation: Shift screening protocols to include resistant cell lines (H1975) earlier in the funnel to capture the unique value proposition of these new derivatives.

References

  • Future Medicinal Chemistry (2024) . New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies.

  • RSC Advances (2023) . H-spiro-pyridine derivatives as a new class of EGFR Wt and VEGFR-2 inhibitors with apoptotic inducers.

  • Journal of Chemical Information and Modeling (2014) . Furopyridine Derivatives as Potent Inhibitors of the Wild Type, L858R/T790M, and L858R/T790M/C797S EGFR.[2] (Contextualizing PD18/PD56 data).

  • BenchChem (2025) . A Comparative Analysis of Novel Pyridine Derivatives in Anticancer Research.

Sources

Peer-Reviewed Methods for the Characterization of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The characterization of novel heterocyclic compounds—the structural backbone of over 85% of FDA-approved drugs—presents unique challenges due to heteroatom-induced electronic effects, tautomerism, and often low proton-to-carbon ratios. This guide moves beyond standard textbook definitions to evaluate three orthogonal, peer-reviewed methodologies: Advanced 2D NMR Spectroscopy , High-Resolution Mass Spectrometry (HRMS) , and the emerging Microcrystal Electron Diffraction (MicroED) .

By synthesizing recent protocols from ACS Central Science, Journal of Medicinal Chemistry, and Nature Protocols, this guide provides a self-validating workflow designed to eliminate structural ambiguity in drug discovery pipelines.

Part 1: Strategic Framework – The Orthogonal Approach

Expertise Insight: Reliance on a single method is the primary cause of retracted structures in medicinal chemistry. Novel heterocycles often exhibit "silent" carbons (quaternary carbons with no neighboring protons) or rapid tautomeric exchange that renders standard 1D NMR insufficient.

The Triad of Structural Integrity:

  • Connectivity (NMR): Establishes the molecular skeleton and heteroatom placement.

  • Composition (HRMS): Validates elemental formula and fragmentation logic.

  • Configuration (XRD/MicroED): Defines absolute stereochemistry and solid-state packing.

Part 2: Method 1 – Advanced 2D NMR Spectroscopy

The Connectivity Engine

While


H NMR is the starting point, it fails for nitrogen-rich heterocycles (e.g., triazoles, pyrimidines) where protons are sparse. The industry standard has shifted to indirect detection methods.
Critical Protocol: The "Heavy Atom" Pathway

For novel heterocycles, standard HMBC (Heteronuclear Multiple Bond Correlation) often misses 4-bond couplings or cannot distinguish between 2-bond and 3-bond correlations.

Recommended Pulse Sequence Suite:

  • 
    H-
    
    
    
    C HSQC (Multiplicity-Edited):
    Distinguishes CH/CH
    
    
    (up/positive) from CH
    
    
    (down/negative).
  • 
    H-
    
    
    
    N HMBC:
    Crucial for heterocycles. Maps proton connectivity across nitrogen atoms, identifying the specific tautomer present in solution.
  • 1,1-ADEQUATE: Unlike HMBC, this establishes direct

    
    C-
    
    
    
    C connectivity, vital for assigning quaternary carbons in fused ring systems.
Experimental Protocol: H- N HMBC
  • Sample Prep: Dissolve 10–20 mg of compound in 0.6 mL DMSO-

    
     (preferred for solubility and preventing exchange of labile protons).
    
  • Instrument: 600 MHz cryoprobe recommended for

    
    N sensitivity.
    
  • Acquisition:

    • Set optimization for long-range coupling (

      
      ) to 8 Hz (compromise for 2-3 bond couplings).
      
    • Number of scans (NS): Minimum 64 due to low natural abundance of

      
      N (0.37%).
      
  • Validation: Cross-reference

    
    N chemical shifts with predicted values; pyrrole-type nitrogens (-150 to -250 ppm) vs. pyridine-type nitrogens (-50 to -100 ppm relative to nitromethane).
    
Visualization: NMR Pulse Sequence Decision Tree

NMR_Workflow Start Novel Heterocycle Sample Solubility Check Solubility (DMSO-d6 vs CDCl3) Start->Solubility H1 1H NMR + 13C NMR Solubility->H1 Decision1 Proton Rich? H1->Decision1 Standard Standard Suite: COSY, HSQC, HMBC Decision1->Standard Yes Advanced Heteroatom Suite Decision1->Advanced No (Low H/C ratio) Structure Proposed Structure Standard->Structure N15 1H-15N HMBC (Locate Nitrogens) Advanced->N15 ADEQUATE 1,1-ADEQUATE (Trace C-C Skeleton) Advanced->ADEQUATE NOESY NOESY/ROESY (Stereochemistry) N15->NOESY ADEQUATE->NOESY NOESY->Structure

Caption: Decision tree for selecting NMR pulse sequences based on the proton-to-carbon ratio of the heterocyclic analyte.

Part 3: Method 2 – High-Resolution Mass Spectrometry (HRMS)

The Composition Validator

HRMS is not just for molecular weight; it is the primary tool for purity assessment and fragmentation logic.

Comparison: Ionization Techniques

For heterocycles, the choice of ionization is binary and critical.

FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Mechanism Solution-phase ionization (Soft)Gas-phase ionization (Harder)
Best For Polar, basic heterocycles (Amines, Pyridines)Non-polar, neutral heterocycles (Thiophenes, Furans)
Limitations Susceptible to ion suppression from saltsRequires thermal stability
Key Insight Forms

or

Often forms

or

Experimental Protocol: Accurate Mass Measurement
  • Internal Calibration: Use a lock-mass (e.g., Leucine Enkephalin for ESI) to ensure mass accuracy < 5 ppm.

  • Isotopic Pattern Analysis: Compare the experimental isotope distribution (M, M+1, M+2) with the theoretical pattern. This is non-negotiable for heterocycles containing Sulfur (4.2%

    
    S) or Chlorine/Bromine.
    
  • Fragmentation (MS/MS): Select the precursor ion and apply collision energy (10–40 eV). Heterocycles often cleave adjacent to the heteroatom (alpha-cleavage) or undergo Retro-Diels-Alder (RDA) reactions, providing structural fingerprints.

Part 4: Method 3 – MicroED vs. X-ray Crystallography

The Stereochemical Judge

Expertise Insight: Traditional Single Crystal X-ray Diffraction (SC-XRD) is the "gold standard" but is often bottlenecked by the inability to grow large crystals. Microcrystal Electron Diffraction (MicroED) has emerged as a peer-reviewed alternative that can determine structures from nanocrystals (powder) in minutes.[1]

Comparative Analysis: XRD vs. MicroED
ParameterSingle Crystal XRDMicroED (Cryo-EM)
Crystal Size


m


m (Nanocrystals)
Sample State High-quality single crystal requiredMicrocrystalline powder (direct from column)
Data Collection Hours to DaysMinutes (Continuous rotation)
Resolution Ultra-high (

Å)
High (

Å)
Limitation Crystal growth failure rate is highDynamic scattering can affect R-factors
Protocol: MicroED Workflow
  • Sample Prep: Apply trace amount of dry powder to a glow-discharged carbon-coated TEM grid.

  • Freezing: Plunge freeze in liquid ethane (optional for small molecules, often done at room temp or LN2 temp) to mitigate radiation damage.

  • Diffraction: Insert into Cryo-TEM (e.g., 200 kV). Locate a nanocrystal in imaging mode. Switch to diffraction mode.

  • Collection: Continuously rotate the crystal (e.g., -60° to +60°) while recording diffraction frames on a CMOS detector.

  • Solving: Process data using standard crystallographic software (XDS, SHELX) treating electrons as X-rays (wavelength adjustment required).

Part 5: Integrated Characterization Workflow

To ensure scientific integrity, these methods must be used in a self-validating loop. If NMR suggests a structure that HRMS fragmentation contradicts, the workflow loops back.

Integrated_Workflow cluster_0 Phase 1: Composition cluster_1 Phase 2: Connectivity cluster_2 Phase 3: Configuration Sample Purified Heterocycle HRMS HRMS (ESI/APCI) Formula: C10H12N2O Sample->HRMS NMR 2D NMR Suite (HSQC, HMBC, NOESY) HRMS->NMR Formula Confirmed Cryst Crystalline? NMR->Cryst Final Validated Structure NMR->Final Amorphous/Liquid XRD SC-XRD (Large Crystal) Cryst->XRD Yes (>10um) MicroED MicroED (Powder/Nano) Cryst->MicroED No (<1um) XRD->Final MicroED->Final

Caption: Integrated workflow combining HRMS, NMR, and Diffraction methods for unambiguous structure elucidation.

References

  • Jones, C. G., et al. (2018). "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination."[1] ACS Central Science, 4(11), 1587–1592. [Link]

  • Gruene, T., et al. (2018). "Rapid Structure Determination of Microcrystalline Molecular Compounds using Electron Diffraction." Angewandte Chemie International Edition, 57(50), 16313–16317. [Link]

  • Martin, G. E., & Hadden, C. E. (2000). "Long-Range Heteronuclear Shift Correlation." Journal of Natural Products, 63(4), 543–585. [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229–240. [Link]

  • Kaufmann, A. (2014). "The practicability of high-resolution mass spectrometry (HRMS) in food safety analysis." Analytica Chimica Acta, 811, 1–18. [Link]

Sources

Safety Operating Guide

2-Pyridinemethanol, 3-(2-methylpropyl)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Standard Operating Procedure: Safe Disposal of 2-Pyridinemethanol, 3-(2-methylpropyl)-

Scope and Applicability

This technical guide defines the operational protocols for the waste management and disposal of 2-Pyridinemethanol, 3-(2-methylpropyl)- (CAS: 14159-61-6), also known as 3-Isobutyl-2-pyridinemethanol .

This document is intended for Senior Researchers, Laboratory Managers, and EHS Officers in drug development and organic synthesis environments. It prioritizes "cradle-to-grave" stewardship, ensuring compliance with EPA (RCRA) regulations and minimizing environmental toxicity.

Chemical Hazard Profile & Waste Characterization

Before disposal, the waste stream must be characterized to determine the appropriate regulatory pathway. As a pyridine derivative with an alkyl side chain, this compound exhibits specific chemical behaviors that dictate its segregation.

PropertySpecificationWaste Implication
Chemical Name 2-Pyridinemethanol, 3-(2-methylpropyl)-Primary identifier for waste manifests.
CAS Number 14159-61-6Required for accurate inventory tracking.
Molecular Formula C₁₀H₁₅NOHigh nitrogen content requires specific incineration parameters (NOx control).
Functional Groups Pyridine Ring (Basic), Hydroxyl (Polar)Incompatible with Strong Acids and Oxidizers.
RCRA Status Non-Listed (Characteristic)Likely D001 (Ignitable) if flash point <60°C; otherwise, managed as Non-Regulated Chemical Waste (unless mixed with listed solvents).

Critical Safety Note: While parent Pyridine (CAS 110-86-1) is a U196 listed waste, alkyl-substituted pyridines like 3-Isobutyl-2-pyridinemethanol are not automatically U-listed. However, they must be treated as Hazardous Chemical Waste due to potential toxicity and flammability.

Pre-Disposal Handling & Segregation

Effective disposal begins at the bench. Improper segregation is the leading cause of laboratory accidents involving waste containers.

Segregation Logic
  • Do NOT mix with:

    • Strong Oxidizers (e.g., Nitric Acid, Peroxides): Risk of exothermic reaction and explosion.

    • Strong Acids (e.g., Sulfuric, Hydrochloric): Will undergo an acid-base neutralization, generating heat and potentially fumes.

    • Halogenated Solvents (e.g., DCM, Chloroform): Keep separate to reduce incineration costs, unless part of the reaction mixture.

Satellite Accumulation Area (SAA) Protocol
  • Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass bottles. Avoid metal containers if the waste stream is potentially corrosive or wet.

  • Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.

  • Secondary Containment: Store the waste bottle in a chemically resistant tray capable of holding 110% of the container's volume.

Disposal Workflow: Decision Matrix

The following diagram outlines the decision logic for disposing of 3-Isobutyl-2-pyridinemethanol, ensuring compliance with RCRA standards.

DisposalWorkflow Start Waste Generation: 3-Isobutyl-2-pyridinemethanol IsPure Is the waste Pure Chemical or Stock Solution? Start->IsPure IsMix Is it a Reaction Mixture? IsPure->IsMix No LabPack Path A: Lab Pack (Small Container Disposal) IsPure->LabPack Yes (Pure/Stock) Segregation Check Segregation: No Oxidizers or Acids IsMix->Segregation Yes Labeling Labeling: Full Chemical Name + Hazard Warnings LabPack->Labeling Bulking Path B: Solvent Bulking (Carboy Accumulation) Bulking->Labeling Segregation->Bulking Compatible Disposal Final Disposal: High-Temp Incineration (Rotary Kiln) Labeling->Disposal

Caption: Operational workflow for classifying and processing 3-Isobutyl-2-pyridinemethanol waste streams.

Detailed Disposal Procedures

Procedure A: Lab Packing (For Pure Stocks & Expired Reagents)

Use this method for unused bottles or small vials of the pure substance.

  • Inventory: Keep the chemical in its original container if possible. Ensure the cap is tightly sealed.[1][2]

  • Vermiculite Packing: Place the container into a larger shipping drum (typically 5-gallon or 55-gallon) lined with absorbent material (vermiculite).

  • Manifesting: List the container on the "Lab Pack Inventory Sheet" as 2-Pyridinemethanol, 3-(2-methylpropyl)-.

  • Disposal Code: Assign D001 (Ignitable) if applicable, or designate as "Non-Regulated Organic Solid/Liquid" depending on physical state.

Procedure B: Solvent Bulking (For Reaction Mixtures)

Use this method for dilute waste generated during synthesis or extraction.

  • Compatibility Check: Ensure the "Organic Waste" carboy does not contain oxidizers.

  • Transfer: Pour the mixture into the designated "Non-Halogenated Organic Waste" carboy (unless mixed with DCM/Chloroform, then use "Halogenated").

  • Log Entry: Record the volume and approximate concentration on the carboy's accumulation log.

  • pH Check: If the solution was acidified during workup, verify pH is between 5-9. If highly acidic (<2) or basic (>12.5), it must be neutralized or managed as Corrosive Waste (D002) .

Emergency Response (Spill Management)

In the event of a spill, immediate action prevents exposure and environmental contamination.

SeverityVolumeAction Protocol
Minor Spill < 100 mL1. Evacuate immediate area.2. Don PPE (Nitrile gloves, goggles, lab coat).3.[3] Absorb with vermiculite or clay absorbent .4. Collect into a sealed bag and label as hazardous waste.
Major Spill > 100 mL1. Evacuate the lab immediately. 2. Pull the fire alarm if vapors are dense/flammable.3. Contact EHS/Emergency Response.4. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus).

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 193730, Pyridine, 3-(2-methylpropyl)-. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Substance Details - Pyridine, 3-(2-methylpropyl)-.[4] Substance Registry Services (SRS). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Pyridinemethanol, 3-(2-methylpropyl)-

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 101990-69-6 Synonyms: 3-Isobutyl-2-pyridylmethanol; (3-Isobutylpyridin-2-yl)methanol Context: Critical intermediate in pharmaceutical synthesis (e.g., HIV protease inhibitors like Atazanavir).

Executive Summary & Risk Assessment

From the Desk of the Senior Application Scientist: Handling 2-Pyridinemethanol, 3-(2-methylpropyl)- requires a nuanced approach beyond standard "lab safety." While often classified under generic GHS codes for pyridine derivatives (Skin/Eye Irrit. 2, STOT SE 3), the structural addition of the isobutyl group at the 3-position significantly alters its physicochemical properties compared to the parent pyridine.

Key Risk Factors:

  • Enhanced Lipophilicity: The isobutyl moiety increases the compound's LogP (partition coefficient). This facilitates faster dermal absorption than hydrophilic pyridines, making skin contact a critical vector for systemic toxicity.

  • Nitrogenous Base Hazards: Like all pyridine derivatives, this compound can act as a respiratory sensitizer and neurotoxin at high concentrations.

  • Reactivity: The primary alcohol function at position 2 is susceptible to rapid oxidation. Incompatible with strong oxidizing agents and acid chlorides.[1]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >100 mg quantities.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)The isobutyl group enhances organic solubility. Standard latex is permeable. Double gloving provides a "breakthrough buffer" of >480 mins.
Ocular/Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. As a likely viscous liquid/oil, splash hazards can bypass side-shields.
Respiratory Certified Fume Hood (Face velocity: 80–100 fpm)Primary containment. If hood work is impossible (e.g., equipment maintenance), use a Half-face respirator with OV/P100 cartridges .
Body Chemical-Resistant Lab Coat (High-neck, snap closure)Prevents wicking onto street clothes. Cotton/polyester blends are acceptable; Nomex is required if working with pyrophoric reagents alongside this compound.

Operational Protocol: The "Zero-Exposure" Workflow

This protocol utilizes a self-validating logic loop. You must confirm the safety of the previous step before advancing.

Phase A: Preparation & Engineering Controls
  • Airflow Validation: Verify fume hood flow monitor reads "Safe" or use a tissue strip to visualize inward draft.

  • Solvent Segregation: Remove all strong oxidizers (e.g., permanganates, nitric acid) from the immediate workspace to prevent exothermic incompatibility.

  • Decontamination Station: Pre-soak a Kimwipe with 10% HCl (aq) or dilute citric acid in a beaker. Reason: Acidic solutions protonate the pyridine nitrogen, converting it to a non-volatile salt, reducing vapor pressure during cleanup.

Phase B: Active Handling (Weighing & Transfer)
  • Taring: Tare the receiving vessel before opening the chemical container.

  • Transfer:

    • If Liquid: Use a positive-displacement pipette to prevent dripping due to viscosity/vapor pressure.

    • If Solid/Waxy: Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Immediate Sealing: Parafilm the stock container immediately after aliquot removal.

Phase C: Decontamination & Doffing
  • Tool Neutralization: Place contaminated pipette tips/spatulas directly into the solid waste stream or the pre-prepared acid bath.

  • Glove Check: Inspect outer gloves for yellowing or degradation. If detected, execute "Technical Doffing" (peel from wrist, turning inside out) immediately.

Visualizing the Safety Logic

The following diagram illustrates the decision-making pathway for handling spills or exposure.

SafetyLogic Start Start: Handling Event CheckPPE Verify PPE: Double Nitrile + Goggles Start->CheckPPE HoodCheck Fume Hood Status: >80 fpm? CheckPPE->HoodCheck Proceed Proceed with Synthesis HoodCheck->Proceed Yes Stop HALT: Maintenance Required HoodCheck->Stop No SpillEvent Event: Spill / Splash Proceed->SpillEvent Accident SkinContact Skin Contact? SpillEvent->SkinContact ActionWash Wash: 15 min Water + Soap (Alkaline removal) SkinContact->ActionWash Yes ActionAbsorb Absorb: Vermiculite (Do not use paper towels) SkinContact->ActionAbsorb No (Bench Spill) Waste Disposal: Segregated Organic Waste ActionWash->Waste ActionAbsorb->Waste

Caption: Decision matrix for operational safety and emergency response when handling lipophilic pyridine derivatives.

Waste Disposal & Emergency Response

Chemical Waste Management
  • Classification: Non-halogenated organic solvent waste (unless mixed with halogenated solvents).

  • Segregation: Do NOT mix with acidic waste streams (potential for heat generation) or oxidizing waste streams (fire hazard).[2]

  • Labeling: Clearly mark as "Contains Pyridine Derivatives – Toxic/Irritant."

Emergency First Aid
  • Eye Contact: Irrigate immediately for 15 minutes.[3] The lipophilic nature requires prolonged flushing to remove oil-like residues.

  • Skin Contact: Wash with soap and water.[1][3][4][5] Crucial: Do not use alcohol or organic solvents to clean skin; this will increase absorption of the compound.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12352100, 2-Pyridinemethanol, 3-(2-methylpropyl)-. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.